Sirt-IN-4
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C29H28ClFN4O2 |
|---|---|
分子量 |
519.0 g/mol |
IUPAC 名称 |
4-chloro-N-[4-[5-[[1-[(3-fluoro-2-methylphenyl)methyl]piperidin-3-yl]methyl]-1,2,4-oxadiazol-3-yl]phenyl]benzamide |
InChI |
InChI=1S/C29H28ClFN4O2/c1-19-23(5-2-6-26(19)31)18-35-15-3-4-20(17-35)16-27-33-28(34-37-27)21-9-13-25(14-10-21)32-29(36)22-7-11-24(30)12-8-22/h2,5-14,20H,3-4,15-18H2,1H3,(H,32,36) |
InChI 键 |
USLQGCUXEGLWGH-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
Sirt-IN-4: A Technical Guide to its Mechanism of Action in Mitochondrial Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the mechanism of action of Sirt-IN-4, a sirtuin inhibitor, with a primary focus on its impact on mitochondrial metabolism. While specific data on a compound explicitly named "this compound" is limited in publicly available research, the available information strongly suggests it is synonymous with SIRT1-IN-4, a known inhibitor of Sirtuin 1 (SIRT1). This guide, therefore, elucidates the effects of SIRT1 inhibition on mitochondrial function, biogenesis, and quality control. Quantitative data from studies on various SIRT1 inhibitors are presented, along with detailed experimental methodologies. Signaling pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of the intricate molecular interactions.
Introduction: SIRT1 and its Role in Mitochondrial Homeostasis
Sirtuin 1 (SIRT1) is a highly conserved NAD+-dependent protein deacetylase that plays a pivotal role in a multitude of cellular processes, including stress resistance, DNA repair, inflammation, and metabolic regulation.[1] Although predominantly localized in the nucleus, a functional pool of SIRT1 also exists in the cytoplasm and within mitochondria.[2] In the context of cellular energy metabolism, SIRT1 is a master regulator of mitochondrial homeostasis, influencing mitochondrial biogenesis, function, and turnover through mitophagy.[2][3] A primary mechanism by which SIRT1 exerts its effects on mitochondria is through the deacetylation and subsequent activation of the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a key orchestrator of mitochondrial biogenesis.[[“]][5]
Mechanism of Action of SIRT1 Inhibition on Mitochondrial Metabolism
Inhibition of SIRT1, as would be expected from the action of this compound (SIRT1-IN-4), disrupts the delicate balance of mitochondrial homeostasis. The primary consequence of SIRT1 inhibition is the hyperacetylation of its target proteins, both within and outside the mitochondria, leading to a cascade of downstream effects that impair mitochondrial function.
Impaired Mitochondrial Biogenesis via PGC-1α Hyperacetylation
The SIRT1-PGC-1α signaling axis is a cornerstone of mitochondrial biogenesis.[[“]] SIRT1 directly deacetylates PGC-1α, a modification that enhances its transcriptional coactivator activity.[6] Activated PGC-1α then promotes the expression of nuclear respiratory factors (NRFs) 1 and 2, which in turn drive the transcription of mitochondrial transcription factor A (TFAM), a critical protein for mitochondrial DNA (mtDNA) replication and transcription.[2]
Inhibition of SIRT1 leads to the accumulation of acetylated, and thus less active, PGC-1α.[2] This suppression of the PGC-1α pathway results in a downstream reduction in the expression of genes essential for mitochondrial biogenesis, ultimately leading to a decrease in mitochondrial mass and number.[7]
Mitochondrial Dysfunction and Increased Oxidative Stress
Beyond biogenesis, SIRT1 inhibition directly impacts the functionality of existing mitochondria. Studies have shown that treatment with SIRT1 inhibitors leads to:
-
Increased Acetylation of Mitochondrial Proteins: Inhibition of SIRT1 results in the hyperacetylation of a broad range of mitochondrial proteins. This can alter their enzymatic activity, stability, and protein-protein interactions, leading to global mitochondrial dysfunction.[8]
-
Mitochondrial Calcium Overload: SIRT1 inhibition has been shown to induce the acetylation of the mitochondrial calcium uniporter (MCU), a key transporter of calcium into the mitochondrial matrix. This acetylation enhances MCU activity, leading to mitochondrial calcium overload.[8]
-
Increased Reactive Oxygen Species (ROS) Production: The dysregulation of mitochondrial calcium homeostasis and impaired electron transport chain function due to protein hyperacetylation contribute to an increase in the production of reactive oxygen species (ROS), leading to oxidative stress.[8][9]
-
Loss of Mitochondrial Membrane Potential (ΔΨm): The culmination of calcium overload and oxidative stress often results in the dissipation of the mitochondrial membrane potential, a critical indicator of mitochondrial health and a key step in the intrinsic apoptotic pathway.[8][9]
Impaired Mitophagy and Mitochondrial Quality Control
Mitophagy is a selective form of autophagy responsible for the removal of damaged or superfluous mitochondria, thus maintaining a healthy mitochondrial population. SIRT1 is implicated in the regulation of mitophagy.[2] Inhibition of SIRT1 has been shown to obstruct the labeling of damaged mitochondria with ubiquitin and LC3, essential signals for their recognition and degradation by the autophagic machinery.[8] This impairment of mitophagy leads to the accumulation of dysfunctional mitochondria, further exacerbating cellular stress and contributing to cell death.
Quantitative Data on SIRT1 Inhibitors
The following table summarizes key quantitative data from studies investigating the effects of various SIRT1 inhibitors on mitochondrial parameters.
| Inhibitor | Cell Line/Model | Concentration | Parameter Measured | Observed Effect | Reference |
| SIRT1-IN-4 | - | IC50: 10.04 μM | SIRT1 Inhibition | - | MedchemExpress |
| Inauhzin (INZ) | Colorectal Cancer (CRC) Cells | 5-20 µM | Mitochondrial Ca2+ | Dose-dependent increase | [8] |
| Inauhzin (INZ) | Colorectal Cancer (CRC) Cells | 10 µM | Intracellular ROS | Increase | [8] |
| EX527 | H9c2 Cardiomyocytes | 10 µM | Mitochondrial Membrane Potential | Depolarization | [9] |
| EX527 | H9c2 Cardiomyocytes | 10 µM | Total ATP Production | Decrease | [9] |
| Salisistat | Human Mesenchymal Stem Cells (hMSCs) | - | PGC-1α Expression | Reduced MoS2-induced increase | [10] |
Experimental Protocols
This section details the methodologies for key experiments cited in the context of investigating the effects of SIRT1 inhibition on mitochondrial metabolism.
Western Blotting for Protein Expression and Acetylation
-
Objective: To determine the levels of total and acetylated proteins (e.g., PGC-1α, mitochondrial proteins).
-
Methodology:
-
Lyse cells or tissues in RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., trichostatin A, nicotinamide).
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on SDS-PAGE gels and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against the protein of interest (e.g., anti-SIRT1, anti-PGC-1α, anti-acetylated-lysine) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.
-
Normalize protein levels to a loading control (e.g., β-actin, GAPDH).
-
Measurement of Mitochondrial Membrane Potential (ΔΨm)
-
Objective: To assess mitochondrial health and function.
-
Methodology:
-
Treat cells with the SIRT1 inhibitor for the desired time.
-
Incubate the cells with a fluorescent dye that accumulates in mitochondria in a membrane potential-dependent manner (e.g., JC-1, TMRE, or TMRM).
-
For JC-1, healthy mitochondria with a high ΔΨm will show red fluorescence (J-aggregates), while unhealthy mitochondria with a low ΔΨm will exhibit green fluorescence (J-monomers).
-
Analyze the fluorescence using a fluorescence microscope, plate reader, or flow cytometer.
-
Calculate the ratio of red to green fluorescence to quantify changes in ΔΨm.
-
Seahorse XF Analyzer for Mitochondrial Respiration
-
Objective: To measure real-time oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis.
-
Methodology:
-
Seed cells in a Seahorse XF cell culture microplate.
-
Treat cells with the SIRT1 inhibitor.
-
Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
The Seahorse XF Analyzer measures changes in OCR in response to these inhibitors, allowing for the calculation of basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Immunoprecipitation for Protein-Protein Interactions
-
Objective: To determine if SIRT1 directly interacts with and deacetylates mitochondrial proteins.
-
Methodology:
-
Lyse cells and pre-clear the lysate with protein A/G agarose beads.
-
Incubate the lysate with an antibody against the protein of interest (e.g., anti-SIRT1) or an isotype control antibody overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complex.
-
Wash the beads to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
Analyze the eluted proteins by Western blotting with antibodies against the suspected interacting partner (e.g., anti-acetylated-lysine, anti-PGC-1α).
-
Visualizations: Signaling Pathways and Workflows
Signaling Pathway of SIRT1 in Mitochondrial Biogenesis
Caption: SIRT1-mediated deacetylation of PGC-1α activates a cascade leading to mitochondrial biogenesis.
Mechanism of Mitochondrial Dysfunction by SIRT1 Inhibition
Caption: Inhibition of SIRT1 by this compound leads to mitochondrial dysfunction through multiple pathways.
Experimental Workflow for Investigating SIRT1 Inhibition
Caption: A typical experimental workflow to study the effects of SIRT1 inhibition on mitochondria.
Conclusion
This compound, acting as a SIRT1 inhibitor, exerts a profound and multifaceted impact on mitochondrial metabolism. Its mechanism of action is centered on the disruption of SIRT1's deacetylase activity, leading to the hyperacetylation of key regulatory proteins like PGC-1α and a host of other mitochondrial proteins. This results in impaired mitochondrial biogenesis, increased oxidative stress, mitochondrial dysfunction, and defective mitochondrial quality control. A thorough understanding of these mechanisms is crucial for researchers and drug development professionals exploring the therapeutic potential of SIRT1 modulation in various diseases, including metabolic disorders, neurodegenerative diseases, and cancer. Further research on the specific pharmacokinetic and pharmacodynamic properties of this compound will be essential to fully delineate its therapeutic window and potential clinical applications.
References
- 1. Protein deacetylation by SIRT1: an emerging key post-translational modification in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sirt1 and the Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sirt1 and the Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. Regulation of SIRT1 in aging: Roles in mitochondrial function and biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | SIRT1/PGC-1α Signaling Promotes Mitochondrial Functional Recovery and Reduces Apoptosis after Intracerebral Hemorrhage in Rats [frontiersin.org]
- 7. Sirtuin 1-mediated Effects of Exercise and Resveratrol on Mitochondrial Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of nuclear deacetylase Sirtuin-1 induces mitochondrial acetylation and calcium overload leading to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cardioprotective role of SIRT1 activation on mitochondrial function in insulin-resistant H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
The Crossroads of Metabolism and Disease: A Technical Guide to the Biological Functions of SIRT4 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sirtuin 4 (SIRT4), a mitochondrial NAD+-dependent enzyme, has emerged as a critical regulator of cellular metabolism and a key player in the pathogenesis of various diseases, including metabolic disorders and cancer. Unlike other sirtuins, SIRT4 exhibits multifaceted enzymatic activities, including ADP-ribosylation, weak deacetylase, lipoamidase, and deacylase functions. These activities allow it to modulate key metabolic pathways such as fatty acid oxidation, glutamine metabolism, insulin secretion, and ATP homeostasis. Consequently, the inhibition of SIRT4 presents a compelling therapeutic strategy for a range of conditions. This technical guide provides an in-depth exploration of the biological functions of SIRT4 inhibition, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing the intricate signaling pathways it governs.
Core Biological Functions of SIRT4 and the Impact of its Inhibition
SIRT4 acts as a crucial metabolic sensor and regulator within the mitochondria. Its primary role is to adapt cellular metabolism to nutrient availability and stress conditions. Inhibition of SIRT4, therefore, leads to significant shifts in metabolic programming.
Regulation of Fatty Acid Oxidation (FAO)
SIRT4 is a key suppressor of fatty acid oxidation in various tissues, including the liver, muscle, and white adipose tissue.[1][2] It achieves this through multiple mechanisms:
-
Deacetylation and Inhibition of Malonyl-CoA Decarboxylase (MCD): SIRT4 deacetylates and inhibits MCD, an enzyme that converts malonyl-CoA to acetyl-CoA.[1][3] Inhibition of MCD leads to the accumulation of malonyl-CoA, which in turn allosterically inhibits carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme for fatty acid entry into the mitochondria for β-oxidation.[2]
-
Repression of Peroxisome Proliferator-Activated Receptor Alpha (PPARα): SIRT4 can repress the activity of PPARα, a nuclear receptor that transcriptionally upregulates genes involved in FAO.[1] This repression is thought to be mediated by competition with SIRT1 for NAD+, leading to decreased SIRT1-dependent activation of PPARα.[1]
-
Deacetylation of Mitochondrial Trifunctional Protein α-subunit (MTPα): In hepatocytes, SIRT4 deacetylates MTPα, a key enzyme in the β-oxidation spiral.[1][3]
Consequences of SIRT4 Inhibition on FAO: Inhibition or knockout of SIRT4 leads to a significant increase in the rate of fatty acid oxidation.[3] This has been associated with increased exercise tolerance and resistance to diet-induced obesity in mouse models.[3]
Control of Glutamine Metabolism
SIRT4 is a critical negative regulator of glutamine metabolism, a pathway essential for anaplerosis and the proliferation of cancer cells.[4]
-
ADP-ribosylation and Inactivation of Glutamate Dehydrogenase (GDH): SIRT4 catalyzes the mono-ADP-ribosylation of glutamate dehydrogenase (GDH), an enzyme that converts glutamate to α-ketoglutarate, a key intermediate of the TCA cycle.[1][5] This modification inactivates GDH, thereby suppressing the entry of glutamine-derived carbons into the TCA cycle.[1]
Consequences of SIRT4 Inhibition on Glutamine Metabolism: Inhibition of SIRT4 enhances GDH activity, leading to increased glutamine utilization.[4] This can promote cell proliferation, particularly in cancer cells that are often "addicted" to glutamine.[6] However, in the context of DNA damage, SIRT4-mediated inhibition of glutamine metabolism is crucial for cell cycle arrest and DNA repair.[7]
Modulation of Insulin Secretion
In pancreatic β-cells, SIRT4 acts as a negative regulator of insulin secretion.[8][9]
-
Inhibition of GDH: By inhibiting GDH, SIRT4 reduces the ATP production derived from amino acid metabolism, a key signal for insulin release.[2][8]
-
Interaction with Insulin-Degrading Enzyme (IDE): SIRT4 can also interact with IDE, further contributing to the reduction of insulin secretion.[1]
-
Deacylation of Methylcrotonyl-CoA Carboxylase (MCCC): SIRT4 promotes leucine catabolism by deacylating and activating MCCC. This prevents the allosteric activation of GDH by leucine, thereby decreasing glutamine-stimulated insulin secretion.[1]
Consequences of SIRT4 Inhibition on Insulin Secretion: SIRT4 knockout mice exhibit hyperinsulinemia, insulin resistance, and glucose intolerance, linking SIRT4 inhibition to the development of type 2 diabetes.[1][3]
Regulation of ATP Homeostasis
SIRT4 plays a role in maintaining cellular ATP levels.[10][11]
-
Deacylation of Adenine Nucleotide Translocator 2 (ANT2): SIRT4 is thought to deacylate ANT2, an inner mitochondrial membrane protein that exchanges ADP and ATP between the mitochondrial matrix and the cytoplasm.[11] Deacylation of ANT2 by SIRT4 is proposed to increase the coupling efficiency of oxidative phosphorylation, leading to higher ATP production.[11]
Consequences of SIRT4 Inhibition on ATP Homeostasis: The absence of SIRT4 leads to mitochondrial uncoupling and decreased cellular ATP levels.[10] This can activate a retrograde signaling response involving AMPK and PGC-1α to promote mitochondrial biogenesis and fatty acid oxidation as a compensatory mechanism.[8][10]
Dual Role in Cancer
The role of SIRT4 in cancer is context-dependent, acting as both a tumor suppressor and a tumor promoter.[1][6]
-
Tumor Suppressor: In many cancers, SIRT4 expression is downregulated.[1][3] Its tumor-suppressive functions are primarily attributed to its ability to inhibit glutamine metabolism, thereby limiting the metabolic resources available for rapid cell proliferation.[6] SIRT4 also promotes genome stability in response to DNA damage.[1]
-
Tumor Promoter: In some contexts, SIRT4 can protect cancer cells from stress, such as that induced by chemotherapy, by modulating mitochondrial function and preventing apoptosis.
Consequences of SIRT4 Inhibition in Cancer: The therapeutic potential of SIRT4 inhibition in cancer is complex and likely depends on the specific tumor type and its metabolic dependencies. In glutamine-addicted cancers, SIRT4 inhibition could paradoxically promote tumor growth. Conversely, in cancers where SIRT4 promotes survival under stress, its inhibition could sensitize cells to therapy.
Quantitative Data on SIRT4 Inhibition
The following tables summarize key quantitative data from studies on SIRT4 inhibition, providing a comparative overview of its effects across different biological contexts.
| Parameter | Model System | Effect of SIRT4 Inhibition/Knockdown | Fold Change/Percentage Change | Reference |
| Fatty Acid Oxidation Rate | Primary Mouse Hepatocytes | Increased | ~1.5-fold | [12] |
| C2C12 Myotubes | Increased | Not specified | [13] | |
| Oxygen Consumption Rate (OCR) | Mouse Primary Myotubes | Increased | ~1.2-fold | [12] |
| Cellular ATP Levels | Mouse Embryonic Fibroblasts (MEFs) | Decreased | ~20-30% | [14] |
| GDH Activity | Pancreatic Islets from SIRT4 KO mice | Increased | ~1.5-fold | |
| Insulin Secretion (Glucose-stimulated) | Pancreatic Islets from SIRT4 KO mice | Increased | ~2-fold | |
| PDH Complex Activity | C2C12 Myoblast Cells | Increased | Concentration-dependent | [15] |
| SIRT4 de-HMGylation Activity (IC50) | In vitro assay | Compound 60: 0.9 µM | - | [13] |
| In vitro assay | Compound 69: 16 µM | - | [13] |
Signaling Pathways Modulated by SIRT4 Inhibition
The metabolic reprogramming induced by SIRT4 inhibition is orchestrated through a complex network of signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these key pathways.
Caption: SIRT4 Regulation of Fatty Acid Oxidation.
Caption: SIRT4 Regulation of Glutamine Metabolism.
Caption: SIRT4 Regulation of Insulin Secretion.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the biological functions of SIRT4 inhibition.
SIRT4 Activity Assay (FRET-based)
This protocol is adapted from a fluorescence resonance energy transfer (FRET)-based assay for measuring SIRT4's de-3-hydroxy-3-methylglutaryl (HMG) activity.[1][7]
Materials:
-
Recombinant human SIRT4 enzyme
-
FRET-based peptide substrate with an HMG-modified lysine, flanked by a donor (e.g., EDANS) and a quencher (e.g., DABCYL)
-
Assay buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2
-
NAD+ solution (10 mM stock)
-
Trypsin solution (1 mg/mL)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare the reaction mixture in each well of the 96-well plate:
-
5 µL of 10x assay buffer
-
1 µL of 10 µM FRET peptide substrate
-
1 µL of 5 mM NAD+
-
X µL of recombinant SIRT4 enzyme (concentration to be optimized)
-
X µL of SIRT4 inhibitor or vehicle control
-
Add nuclease-free water to a final volume of 45 µL.
-
-
Incubate the plate at 37°C for 1 hour.
-
Add 5 µL of trypsin solution to each well to digest the peptide and separate the donor and quencher.
-
Incubate at 37°C for 30 minutes.
-
Measure the fluorescence intensity on a fluorometer with excitation and emission wavelengths appropriate for the FRET pair (e.g., Ex/Em = 340/490 nm for EDANS/DABCYL).
-
Calculate the percentage of inhibition by comparing the fluorescence of inhibitor-treated wells to the vehicle control.
Western Blot Analysis for SIRT4 and Phosphorylated Proteins
This protocol outlines the general procedure for detecting SIRT4 and phosphorylated signaling proteins (e.g., p-AMPK) in cell lysates.
Materials:
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
4-12% Bis-Tris polyacrylamide gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer: 5% BSA in TBST
-
Primary antibodies (e.g., anti-SIRT4, anti-p-AMPK, anti-AMPK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate proteins by SDS-PAGE on a 4-12% Bis-Tris gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in 5% BSA/TBST according to the manufacturer's recommendation) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Seahorse XF Fatty Acid Oxidation Assay
This protocol measures the rate of fatty acid oxidation by monitoring the oxygen consumption rate (OCR) using a Seahorse XF Analyzer.[1]
Materials:
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Base Medium supplemented with 0.5 mM L-carnitine
-
Palmitate-BSA conjugate (or other long-chain fatty acid)
-
Etomoxir (CPT1 inhibitor, as a control)
-
Oligomycin, FCCP, and Rotenone/Antimycin A (for mitochondrial stress test)
-
Seahorse XF Analyzer
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
One hour before the assay, wash the cells with pre-warmed Seahorse XF Base Medium.
-
Replace the medium with fresh assay medium containing the palmitate-BSA substrate.
-
Incubate the plate in a non-CO2 incubator at 37°C for 1 hour.
-
Calibrate the Seahorse XF Analyzer sensor cartridge.
-
Place the cell culture plate in the Seahorse XF Analyzer and measure the basal OCR.
-
Inject SIRT4 inhibitors or vehicle control and monitor the change in OCR.
-
Optionally, perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A to assess mitochondrial function.
-
Analyze the data using the Seahorse XF software to determine the rate of fatty acid oxidation.
Cellular ATP Level Measurement
This protocol describes a luciferase-based assay to quantify cellular ATP levels.[7][12]
Materials:
-
Luciferase-based ATP assay kit (e.g., CellTiter-Glo®)
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Plate cells in an opaque-walled 96-well plate and treat with SIRT4 inhibitors or vehicle control for the desired time.
-
Equilibrate the plate and the ATP assay reagent to room temperature.
-
Add a volume of ATP assay reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Generate a standard curve with known ATP concentrations to quantify the ATP levels in the samples.
Conclusion
SIRT4 stands at a critical juncture of mitochondrial metabolism, with its inhibition leading to profound and diverse biological consequences. The ability of SIRT4 inhibitors to modulate key metabolic pathways, including fatty acid oxidation, glutamine metabolism, and insulin secretion, underscores their therapeutic potential for a wide array of diseases. This technical guide provides a foundational understanding of the biological functions of SIRT4 inhibition, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling networks. As research in this field continues to evolve, a deeper understanding of the context-dependent roles of SIRT4 will be crucial for the successful development of targeted therapies that harness the power of modulating this multifaceted mitochondrial enzyme.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. docs.abcam.com [docs.abcam.com]
- 4. tabaslab.com [tabaslab.com]
- 5. bmbreports.org [bmbreports.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Protocol for in vivo and ex vivo assessments of glucose-stimulated insulin secretion in mouse islet β cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sirtuin 4 is a lipoamidase regulating pyruvate dehydrogenase complex activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. stemcell.com [stemcell.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
The Inhibitory Role of SIRT4 on Glutamine Catabolism: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the role of Sirtuin 4 (SIRT4) in the regulation of glutamine catabolism. It is designed to be a comprehensive resource for researchers in academia and the pharmaceutical industry, offering a summary of the current understanding of SIRT4's mechanism of action, quantitative data from relevant studies, detailed experimental protocols, and visualizations of the key signaling pathways. This guide also introduces SIRT4-IN-1, a selective inhibitor of SIRT4, and proposes its application in studying glutamine metabolism.
Introduction to SIRT4 and Glutamine Metabolism
Sirtuin 4 (SIRT4) is a mitochondrial NAD+-dependent enzyme that plays a crucial role in cellular metabolism and energy homeostasis.[1][2] Unlike other sirtuins, SIRT4 exhibits weak deacetylase activity and primarily functions as an ADP-ribosyltransferase.[3] A key metabolic process regulated by SIRT4 is glutamine catabolism, the breakdown of glutamine to provide energy and biosynthetic precursors for the cell. This pathway is particularly important in rapidly proliferating cells, including cancer cells, which often exhibit glutamine addiction.[1]
The catabolism of glutamine to the tricarboxylic acid (TCA) cycle intermediate α-ketoglutarate (α-KG) is a two-step process. First, glutaminase (GLS) converts glutamine to glutamate. Subsequently, glutamate dehydrogenase (GDH) or aminotransferases convert glutamate to α-KG.[1] SIRT4 acts as a critical negative regulator of this pathway, primarily by inhibiting the activity of GDH.[1][3][4]
Mechanism of Action: SIRT4 as a Glutamine Gatekeeper
SIRT4 functions as a "glutamine gatekeeper" by directly inhibiting the enzymatic activity of glutamate dehydrogenase (GDH) through ADP-ribosylation.[1][3][4] This post-translational modification prevents the conversion of glutamate to α-ketoglutarate, thereby limiting the entry of glutamine-derived carbons into the TCA cycle.[1] This inhibitory function of SIRT4 is crucial in various physiological and pathological contexts, including the DNA damage response and cancer metabolism.[1][5]
In response to DNA damage, SIRT4 expression is induced, leading to a blockade of glutamine catabolism.[1][5] This metabolic shift is thought to facilitate cell cycle arrest and DNA repair by conserving cellular resources.[1] Conversely, in many cancer types, SIRT4 expression is downregulated, which contributes to the enhanced glutamine metabolism that fuels tumor growth.[2]
Quantitative Data on SIRT4 Inhibition
While much of the understanding of SIRT4's role in glutamine metabolism comes from genetic studies (knockout and overexpression models), a selective small molecule inhibitor, SIRT4-IN-1 (also known as compound 69), has been identified.
| Compound | Target | IC50 | Selectivity | Reference |
| SIRT4-IN-1 (compound 69) | SIRT4 | 16 µM | Selective over other sirtuins |
Note: At the time of this writing, specific quantitative data on the direct effects of SIRT4-IN-1 on glutamine catabolism (e.g., reduction in α-KG levels, inhibition of GDH activity in cells) from published, peer-reviewed studies are limited. The following experimental protocols are provided as a guide for researchers to investigate these effects.
Key Signaling Pathways Involving SIRT4 and Glutamine Metabolism
SIRT4's regulation of glutamine catabolism is integrated with major cellular signaling networks, including the mTORC1 and c-Myc pathways.
SIRT4 and mTORC1 Signaling
The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and metabolism. Activated mTORC1 promotes glutamine anaplerosis by suppressing the expression of SIRT4.[6] This leads to increased GDH activity and enhanced glutamine metabolism, which supports cell proliferation.[6]
SIRT4 and c-Myc Driven Cancers
The oncoprotein c-Myc is a key driver of glutamine metabolism in many cancers.[2] c-Myc upregulates the expression of genes involved in glutamine transport and catabolism. SIRT4 acts as a tumor suppressor in c-Myc-driven lymphomas by opposing this metabolic reprogramming.[2] Low levels of SIRT4 in these cancers lead to unchecked glutamine catabolism, promoting cell proliferation and survival.
Experimental Protocols
The following protocols provide a framework for investigating the effect of SIRT4 inhibition, using SIRT4-IN-1, on glutamine catabolism in cultured cells.
Cell Culture and Treatment with SIRT4-IN-1
-
Cell Seeding: Plate cells of interest (e.g., a cancer cell line known to be glutamine-dependent) in appropriate growth medium and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a stock solution of SIRT4-IN-1 in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations. It is recommended to test a range of concentrations around the reported IC50 (e.g., 1, 5, 10, 20, 50 µM).
-
Treatment: Replace the culture medium with the medium containing SIRT4-IN-1 or vehicle control (DMSO).
-
Incubation: Incubate the cells for a predetermined period (e.g., 6, 12, or 24 hours) to allow for the inhibitor to exert its effects.
Glutamate Dehydrogenase (GDH) Activity Assay
This assay measures the activity of GDH in cell lysates.
-
Cell Lysis: After treatment with SIRT4-IN-1, wash the cells with cold PBS and lyse them in a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
GDH Activity Measurement: Use a commercial GDH activity assay kit (e.g., from BioVision, cat #K729-100) and follow the manufacturer's instructions.[7] The assay is based on the conversion of glutamate to α-KG, which is coupled to the reduction of a probe that can be measured colorimetrically or fluorometrically.
-
Data Analysis: Normalize the GDH activity to the protein concentration of each sample. Compare the GDH activity in SIRT4-IN-1-treated cells to that in vehicle-treated cells.
Glutaminase (GLS) Activity Assay
This assay measures the activity of GLS in cell lysates.
-
Sample Preparation: Prepare cell lysates as described for the GDH activity assay.
-
GLS Activity Measurement: Utilize a commercial glutaminase activity assay kit (e.g., from Elabscience, cat #E-BC-K660-M).[8] This assay typically measures the amount of glutamate produced from glutamine.
-
Data Analysis: Normalize the GLS activity to the total protein concentration and compare the activity between treated and control groups.
Measurement of Intracellular α-Ketoglutarate Levels
This protocol describes the quantification of the key downstream metabolite of glutamine catabolism.
-
Metabolite Extraction: After treatment, rapidly quench the metabolism by placing the culture plates on dry ice and aspirating the medium. Add a cold extraction solvent (e.g., 80% methanol) and scrape the cells.
-
Sample Processing: Collect the cell extracts and centrifuge to pellet the debris. Evaporate the supernatant to dryness and resuspend in a suitable buffer for analysis.
-
α-KG Quantification: Use a commercial α-ketoglutarate assay kit (e.g., from Cell Biolabs, Inc.) to measure the concentration of α-KG.[9] These kits often employ an enzymatic reaction that leads to a colorimetric or fluorometric readout.
-
Data Analysis: Normalize the α-KG levels to the cell number or protein concentration and compare the levels in SIRT4-IN-1-treated versus control cells.
Experimental Workflow Diagram
Conclusion and Future Directions
SIRT4 is a key regulator of glutamine catabolism, acting as a brake on this important metabolic pathway through the inhibition of GDH. Its role in the DNA damage response and its frequent downregulation in cancer highlight it as a potential therapeutic target. The availability of the selective inhibitor SIRT4-IN-1 provides a valuable tool for researchers to further dissect the role of SIRT4 in both normal physiology and disease. Future studies utilizing this inhibitor will be crucial for validating the therapeutic potential of targeting SIRT4 in glutamine-addicted cancers and other metabolic disorders. The experimental protocols outlined in this guide provide a starting point for such investigations, enabling a deeper understanding of the multifaceted role of SIRT4 in cellular metabolism.
References
- 1. Sirt4: The Glutamine Gatekeeper - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Roles of Mitochondrial SIRT4 in Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SIRT4 inhibits glutamate dehydrogenase and opposes the effects of calorie restriction in pancreatic beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SIRT4 has tumor-suppressive activity and regulates the cellular metabolic response to DNA damage by inhibiting mitochondrial glutamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anabolic SIRT4 Exerts Retrograde Control over TORC1 Signaling by Glutamine Sparing in the Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GLUTAMATE DEHYDROGENASE 1 AND SIRT4 REGULATE GLIAL DEVELOPMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glutaminase (GLS) Activity Assay Kit - Elabscience® [elabscience.com]
- 9. cellbiolabs.com [cellbiolabs.com]
An In-depth Technical Guide on the Role of SIRT4 in Regulating Fatty Acid Oxidation
Abstract
Sirtuin 4 (SIRT4) is a mitochondrial enzyme belonging to the sirtuin family of NAD+-dependent proteins.[1][2] Unlike its well-characterized counterparts, SIRT1 and SIRT3, which generally promote oxidative metabolism, SIRT4 acts as a key negative regulator of fatty acid oxidation (FAO).[1] Its activity is heightened in nutrient-replete conditions, where it functions to suppress fat catabolism and promote lipid storage.[3][4] SIRT4 exerts its influence through distinct, tissue-specific mechanisms, primarily in the liver, muscle, and adipose tissue. In the liver, SIRT4 represses the transcriptional activity of Peroxisome Proliferator-Activated Receptor α (PPARα) in a SIRT1-dependent manner and destabilizes the mitochondrial trifunctional protein α-subunit (MTPα).[3][5][6] In muscle and fat cells, it inhibits malonyl-CoA decarboxylase (MCD), leading to an accumulation of malonyl-CoA, a potent inhibitor of FAO.[5][6] Given its role in suppressing lipid metabolism, inhibition of SIRT4 is being explored as a potential therapeutic strategy for metabolic diseases associated with ectopic lipid storage, such as type 2 diabetes and nonalcoholic fatty liver disease (NAFLD).[1][3] This guide provides a comprehensive overview of the molecular mechanisms, quantitative effects, and experimental methodologies related to the function of SIRT4 in fatty acid oxidation.
Core Mechanisms of SIRT4-Mediated FAO Regulation
SIRT4 is localized within the mitochondria and possesses multiple enzymatic activities, including ADP-ribosyltransferase, deacylase, and lipoamidase functions.[4][5] It leverages these activities to control fatty acid metabolism through several key pathways.
Regulation in the Liver
In hepatic cells, SIRT4 acts as a brake on fatty acid oxidation primarily by modulating the SIRT1/PPARα signaling axis.
-
Suppression of PPARα Activity : SIRT4 negatively regulates hepatic lipid oxidation by suppressing the transcriptional activity of PPARα, a master regulator of FAO genes.[5][7] This is not a direct interaction but rather an indirect effect mediated through SIRT1. SIRT4 knockdown leads to increased SIRT1 expression and activity.[1] SIRT1, in turn, is known to deacetylate and activate the transcriptional coactivator PGC-1α, which partners with PPARα to drive the expression of genes involved in fatty acid catabolism.[3][8] Therefore, by suppressing SIRT1, SIRT4 effectively dampens the entire PPARα/PGC-1α signaling cascade.[3][9] The enhanced FAO observed in SIRT4 knockout (KO) hepatocytes is dependent on the presence of functional SIRT1.[1][7]
-
Destabilization of MTPα : More recently, SIRT4 has been shown to deacetylate the mitochondrial trifunctional protein α-subunit (MTPα).[6] MTPα is a crucial enzyme that catalyzes the final two steps of β-oxidation. SIRT4-mediated deacetylation promotes the ubiquitination and subsequent degradation of MTPα, thereby directly inhibiting the FAO machinery.[6]
-
Upstream Signaling : The inhibition of SIRT4 in primary hepatocytes leads to a significant increase in the expression of genes related to both fatty acid metabolism and mitochondrial function.[1] This suggests a broad regulatory role upstream of key metabolic pathways.
Regulation in Muscle and Adipose Tissue
The mechanism in muscle and white adipose tissue is distinct from the liver and involves the modulation of a key metabolic intermediate, malonyl-CoA.
-
Inhibition of Malonyl-CoA Decarboxylase (MCD) : SIRT4 deacetylates and inhibits the activity of MCD.[5][6] MCD is responsible for converting malonyl-CoA to acetyl-CoA. Malonyl-CoA is a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that facilitates the entry of long-chain fatty acids into the mitochondria, which is the rate-limiting step of FAO.[6] By inhibiting MCD, SIRT4 increases the cellular concentration of malonyl-CoA, which in turn suppresses CPT1 activity and reduces the rate of fatty acid oxidation.[5] Mice lacking SIRT4 exhibit increased MCD activity and are protected against diet-induced obesity.[4]
Regulation of Upstream Energy Sensors
SIRT4's influence extends to master regulators of cellular energy homeostasis, including AMPK.
-
Negative Regulation of AMPK : In primary myotubes, the knockdown of SIRT4 results in increased phosphorylation and activation of AMP-activated protein kinase (AMPK).[1] Activated AMPK is a central promoter of catabolic pathways, including FAO, and its stimulation provides another layer to how SIRT4 inhibition enhances fat burning.
-
ATP Homeostasis : SIRT4 regulates cellular ATP levels by modulating the activity of adenine nucleotide translocator 2 (ANT2), a protein that exchanges mitochondrial ATP for cytosolic ADP.[6][10] This regulation of the cellular energy state can indirectly influence pathways like AMPK.
Quantitative Data on SIRT4 Function
The effects of SIRT4 modulation on gene expression and metabolic rates have been quantified in several studies. The following tables summarize key findings from experiments involving the knockdown or knockout of SIRT4.
Table 1: Effects of SIRT4 Knockdown in Primary Mouse Hepatocytes
| Parameter Measured | Condition | Result | Citation |
| SIRT4 mRNA Level | shRNA-SIRT4 vs. Control | 72% reduction | [1] |
| SIRT1 mRNA Level | shRNA-SIRT4 vs. Control | >1.4-fold increase | [1] |
| Fatty Acid Oxidation Rate | shRNA-SIRT4 vs. Control | ~2-fold increase | [1] |
| FAO Rate (Double Knockdown) | shRNA-SIRT4 + shRNA-SIRT1 | Blunted increase vs. SIRT4 KD alone | [1] |
Table 2: Gene Expression Changes in SIRT4 Knockout (KO) Mouse Liver
| Gene (PPARα Target) | Fold Increase (KO vs. WT) | Citation |
| Cpt1a | ~1.5-fold | [9] |
| Acadm | ~1.8-fold | [9] |
| Acox1 | ~1.5-fold | [9] |
| Pdk4 | ~3.5-fold | [9] |
| Lipg | ~1.3-fold | [9] |
| Acot3 | ~2.0-fold | [9] |
Table 3: Effects of SIRT4 Knockdown in Primary Mouse Myotubes
| Parameter Measured | Condition | Result | Citation |
| SIRT4 mRNA Level | shRNA-SIRT4 vs. Control | 95% reduction | [1] |
| Fatty Acid Oxidation Rate | shRNA-SIRT4 vs. Control | Significant increase | [1] |
| Oxygen Consumption Rate | shRNA-SIRT4 vs. Control | Significant increase | [1] |
| pAMPK Levels | shRNA-SIRT4 vs. Control | Increase in basal and stimulated levels | [1] |
Signaling Pathway and Workflow Visualizations
The following diagrams illustrate the key regulatory pathways and a typical experimental workflow for studying SIRT4.
Caption: SIRT4 regulation of fatty acid oxidation in hepatocytes.
Caption: SIRT4 regulation of fatty acid oxidation in myocytes.
Caption: Workflow for studying the impact of SIRT4 knockdown.
Key Experimental Protocols
This section provides an overview of the methodologies used to investigate the role of SIRT4 in fatty acid oxidation, based on published studies.[1][11][12]
Cell Culture and Adenoviral shRNA Transduction
-
Cell Isolation : Primary hepatocytes or myotubes are isolated from mice using standard collagenase perfusion techniques. Cells are plated on collagen-coated plates and maintained in appropriate culture media (e.g., DMEM with 10% FBS).
-
Transduction : After allowing cells to adhere and recover (typically 24 hours), they are transduced with adenoviruses expressing either a non-targeting control shRNA or an shRNA specifically targeting SIRT4. A multiplicity of infection (MOI) is optimized for each cell type to achieve efficient knockdown without inducing cytotoxicity.
-
Incubation : Cells are incubated for 48-72 hours post-transduction to allow for the knockdown of the SIRT4 protein before being harvested for downstream assays.
Fatty Acid Oxidation (FAO) Assay
-
Principle : This assay measures the rate at which cells oxidize a radiolabeled fatty acid substrate, typically [9,10-³H]palmitic acid. The oxidation process releases ³H into the cellular water pool as ³H₂O.
-
Procedure :
-
After the experimental treatment (e.g., SIRT4 knockdown), cells are washed with PBS.
-
Incubation medium (e.g., Krebs-Ringer buffer) containing BSA-conjugated [³H]palmitate and unlabeled carnitine is added to the cells.
-
Cells are incubated for a defined period (e.g., 2 hours) at 37°C.
-
The reaction is stopped by adding an acid (e.g., perchloric acid). The supernatant, containing the ³H₂O, is collected.
-
Un-metabolized [³H]palmitate is removed by passing the supernatant through an anion-exchange column (e.g., Dowex 1X2-400).
-
The radioactivity in the flow-through (which contains the ³H₂O) is measured using a scintillation counter.
-
FAO rates are normalized to the total protein content of the cell lysate.
-
Quantitative Real-Time PCR (qPCR)
-
RNA Extraction and cDNA Synthesis : Total RNA is extracted from cells using a commercial kit (e.g., RNeasy Kit, Qiagen) and quantified. First-strand cDNA is synthesized from a standardized amount of RNA (e.g., 1 µg) using a reverse transcriptase kit.
-
qPCR Reaction : The qPCR is performed using a SYBR Green-based master mix on a real-time PCR system. Gene-specific primers for SIRT4, SIRT1, and various FAO-related genes (e.g., Cpt1a, Acadm) are used.
-
Data Analysis : Relative gene expression is calculated using the ΔΔCt method, with a housekeeping gene (e.g., Actb or Gapdh) used for normalization.
Western Blotting
-
Protein Extraction and Quantification : Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer : Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting : The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated overnight at 4°C with primary antibodies against target proteins (e.g., SIRT4, SIRT1, phospho-AMPK, total AMPK, Actin).
-
Detection : After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software.
Conclusion and Future Directions
SIRT4 has emerged as a critical checkpoint in the regulation of fatty acid metabolism. By acting as a suppressor of FAO in key metabolic tissues like the liver and muscle, it plays a vital role in maintaining energy homeostasis in response to nutrient availability. The mechanisms—repressing the SIRT1/PPARα axis in the liver and inhibiting MCD in muscle—highlight its sophisticated, tissue-specific functions. The consistent findings that SIRT4 inhibition robustly increases fat oxidation capacity have positioned it as a promising therapeutic target.[1][12] Future research should focus on developing specific and potent SIRT4 inhibitors and further elucidating the upstream signals that regulate SIRT4 expression and activity. A deeper understanding of its role in the context of metabolic disease will be essential for translating these findings into effective therapies for conditions like type 2 diabetes, obesity, and NAFLD.
References
- 1. SIRT4 Regulates Fatty Acid Oxidation and Mitochondrial Gene Expression in Liver and Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sirtuin - Wikipedia [en.wikipedia.org]
- 3. Progress in Nonalcoholic Fatty Liver Disease: SIRT Family Regulates Mitochondrial Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sirtuin-4 (SIRT4), a therapeutic target with oncogenic and tumor-suppressive activity in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Roles of Mitochondrial SIRT4 in Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochondrial Function, Metabolic Regulation, and Human Disease Viewed through the Prism of Sirtuin 4 (SIRT4) Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] SIRT4 Represses Peroxisome Proliferator-Activated Receptor α Activity To Suppress Hepatic Fat Oxidation | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. SIRT4 Represses Peroxisome Proliferator-Activated Receptor α Activity To Suppress Hepatic Fat Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | SIRT4 and Its Roles in Energy and Redox Metabolism in Health, Disease and During Exercise [frontiersin.org]
- 11. SIRT4 regulates fatty acid oxidation and mitochondrial gene expression in liver and muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SIRT4 Regulates Fatty Acid Oxidation and Mitochondrial Gene Expression in Liver and Muscle Cells | Semantic Scholar [semanticscholar.org]
The Impact of SIRT4 Inhibition on Cellular ATP Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sirtuin 4 (SIRT4) is a mitochondrial NAD+-dependent enzyme that has emerged as a critical regulator of cellular energy metabolism. While the specific inhibitor "Sirt-IN-4" remains uncharacterized in publicly available literature, the extensive research on SIRT4 knockout and knockdown models provides a strong framework for predicting the effects of such an inhibitor. This technical guide synthesizes the current understanding of how inhibition of SIRT4 impacts cellular ATP homeostasis. It details the molecular mechanisms, presents quantitative data from various experimental models, provides in-depth experimental protocols for assessing these effects, and visualizes the key pathways and workflows. This document serves as a comprehensive resource for researchers investigating sirtuin-targeted therapies and their metabolic consequences.
Introduction: SIRT4 as a Guardian of Mitochondrial Energy Balance
SIRT4 is one of three sirtuins located within the mitochondria, the powerhouse of the cell.[1][2] Unlike its well-studied mitochondrial counterparts, SIRT3 and SIRT5, SIRT4 exhibits multifaceted enzymatic activities, including ADP-ribosyltransferase, deacetylase, and lipoamidase functions.[3] These activities allow it to modulate a variety of metabolic processes, with a particularly prominent role in maintaining cellular ATP homeostasis.[2][4]
The primary mechanism by which SIRT4 influences ATP levels is through its regulation of Adenine Nucleotide Translocator 2 (ANT2), a protein located on the inner mitochondrial membrane.[4][5] ANT2 facilitates the exchange of ADP and ATP between the mitochondrial matrix and the cytoplasm. SIRT4 is believed to deacetylate and inhibit the uncoupling activity of ANT2.[1][5] In the absence of SIRT4, ANT2-mediated uncoupling increases, leading to a dissipation of the proton gradient across the inner mitochondrial membrane. This uncoupling results in an increased oxygen consumption rate (OCR) as the electron transport chain attempts to compensate for the reduced efficiency of ATP synthesis, ultimately leading to a net decrease in cellular ATP levels.[4][6]
The depletion of cellular ATP upon SIRT4 inhibition triggers a retrograde signaling cascade, primarily mediated by the activation of AMP-activated protein kinase (AMPK).[4][7] Activated AMPK, a key cellular energy sensor, initiates a series of downstream events aimed at restoring energy balance, including the promotion of fatty acid oxidation (FAO).[1][4]
Quantitative Effects of SIRT4 Loss on Cellular Bioenergetics
The functional consequence of SIRT4 inhibition on cellular ATP homeostasis has been quantitatively assessed in various in vitro and in vivo models. The following table summarizes key findings from studies involving SIRT4 knockout (KO) or knockdown (KD).
| Experimental Model | Genetic Perturbation | Measured Parameter | Observed Change | Reference |
| HEK293T Cells | SIRT4 Overexpression | Cellular ATP Levels | ~1.5-fold increase | [7] |
| HEK293T Cells | SIRT4 Knockdown | Cellular ATP Levels | ~25% decrease | [7] |
| Human Hepatocytes (HHL) | SIRT4 Knockdown | Cellular ATP Levels | ~40% decrease | [7] |
| HepG2 Cells | SIRT4 Knockdown | Cellular ATP Levels | ~30% decrease | [7] |
| C2C12 Myotubes | SIRT4 Knockdown | Cellular ATP Levels | ~20% decrease | [7] |
| Mouse Liver (Fed) | SIRT4 Knockout | Tissue ATP Levels | ~30% decrease | [8] |
| Mouse Liver (Fasted) | SIRT4 Knockout | Tissue ATP Levels | ~25% decrease | [8] |
| Mouse Muscle (Fed) | SIRT4 Knockout | Tissue ATP Levels | ~40% decrease | [8] |
| Mouse Muscle (Fasted) | SIRT4 Knockout | Tissue ATP Levels | ~35% decrease | [8] |
| HEK293T Cells | SIRT4 Knockdown | Oxygen Consumption Rate | ~1.5-fold increase | [9] |
| C2C12 Myotubes | SIRT4 Knockdown | Fatty Acid Oxidation | Significant increase | [10] |
| Primary Hepatocytes | SIRT4 Knockdown | Fatty Acid Oxidation | Significant increase | [10] |
Signaling Pathways and Experimental Workflows
SIRT4-Mediated Regulation of ATP Homeostasis
The following diagram illustrates the signaling pathway through which SIRT4 regulates cellular ATP levels. Inhibition of SIRT4 disrupts this pathway, leading to decreased ATP and the activation of compensatory mechanisms.
Caption: SIRT4 inhibits ANT2-mediated uncoupling, preserving the proton gradient for ATP synthesis.
Experimental Workflow for Assessing a SIRT4 Inhibitor
This diagram outlines a typical experimental workflow to characterize the impact of a putative SIRT4 inhibitor, such as "this compound," on cellular bioenergetics.
Caption: A streamlined workflow for evaluating the bioenergetic effects of a SIRT4 inhibitor.
Detailed Experimental Protocols
Measurement of Cellular ATP using a Luciferase-Based Assay
This protocol is adapted from commercially available ATP assay kits and provides a method for the sensitive quantification of cellular ATP.[11][12]
Principle: The assay utilizes the enzyme luciferase, which catalyzes the oxidation of luciferin in the presence of ATP, producing a bioluminescent signal that is directly proportional to the ATP concentration.[13]
Materials:
-
Cultured cells in a multi-well plate
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., 25 mM Tris-phosphate pH 7.8, 2 mM DTT, 2 mM CDTA, 10% glycerol, 1% Triton X-100)
-
Luciferase assay buffer (e.g., 20 mM Tricine, 1.07 mM (MgCO3)4Mg(OH)2·5H2O, 2.67 mM MgSO4, 0.1 mM EDTA, 33.3 mM DTT)
-
Luciferin substrate
-
Firefly luciferase enzyme
-
ATP standard solution
-
Luminometer
Procedure:
-
Cell Culture: Seed cells in a white-walled, clear-bottom 96-well plate at a desired density and culture overnight.
-
Treatment: Treat cells with the SIRT4 inhibitor or vehicle control for the desired time.
-
Cell Lysis:
-
Remove the culture medium and wash the cells once with PBS.
-
Add 50 µL of cell lysis buffer to each well and incubate for 10-15 minutes at room temperature with gentle shaking to ensure complete lysis.
-
-
ATP Measurement:
-
Prepare the ATP detection cocktail by mixing the luciferase assay buffer, luciferin substrate, and luciferase enzyme according to the manufacturer's instructions. Protect the cocktail from light.
-
Add 50 µL of the ATP detection cocktail to each well of the 96-well plate containing the cell lysates.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Create a standard curve using the ATP standard solution.
-
Determine the ATP concentration in each sample by interpolating from the standard curve.
-
Normalize the ATP levels to the protein concentration of the cell lysate if desired.
-
Measurement of Oxygen Consumption Rate (OCR) using a Seahorse XF Analyzer
This protocol describes the Seahorse XF Cell Mito Stress Test, which measures key parameters of mitochondrial respiration.[1][4]
Principle: The Seahorse XF Analyzer measures the rate of oxygen consumption by cells in real-time. By sequentially injecting mitochondrial inhibitors (oligomycin, FCCP, and a mixture of rotenone and antimycin A), different parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration, can be determined.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, rotenone/antimycin A)
-
Cultured cells
Procedure:
-
Cartridge Hydration (Day before assay):
-
Place the Seahorse XF sensor cartridge upside down.
-
Add 200 µL of Seahorse XF Calibrant to each well of the utility plate.
-
Place the sensor cartridge on top of the utility plate and incubate overnight at 37°C in a non-CO2 incubator.
-
-
Cell Seeding (Day before assay): Seed cells in a Seahorse XF cell culture microplate at an optimal density and incubate overnight.
-
Assay Preparation (Day of assay):
-
Wash cells with pre-warmed Seahorse XF assay medium.
-
Add fresh assay medium to each well and incubate at 37°C in a non-CO2 incubator for 1 hour.
-
Load the injection ports of the hydrated sensor cartridge with the Mito Stress Test compounds (oligomycin, FCCP, rotenone/antimycin A) at the desired concentrations.
-
-
Seahorse XF Analyzer Operation:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the utility plate with the cell culture plate.
-
Start the assay. The instrument will measure the basal OCR, then sequentially inject the compounds and measure the OCR after each injection.
-
-
Data Analysis: The Seahorse XF software will automatically calculate the key parameters of mitochondrial respiration. Normalize the OCR data to cell number or protein content.
Measurement of Fatty Acid Oxidation (FAO) using a Radiolabeled Substrate
This protocol is a common method for measuring the rate of fatty acid oxidation by quantifying the production of radiolabeled acid-soluble metabolites (ASMs) from a radiolabeled fatty acid substrate.[14][15]
Principle: Cells are incubated with a 14C-labeled long-chain fatty acid (e.g., palmitate). The fatty acid is taken up by the cells and undergoes β-oxidation in the mitochondria, producing 14C-labeled acetyl-CoA and other intermediates. The reaction is stopped, and the unincorporated 14C-palmitate is precipitated. The radioactivity in the supernatant, which contains the 14C-ASMs, is then measured as an indicator of the rate of FAO.
Materials:
-
Cultured cells in a multi-well plate
-
[1-14C]palmitic acid
-
Bovine serum albumin (BSA), fatty acid-free
-
L-carnitine
-
Perchloric acid (PCA)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Preparation of Radiolabeled Substrate:
-
Prepare a stock solution of palmitate complexed to BSA.
-
Add [1-14C]palmitic acid to the palmitate-BSA solution to achieve the desired specific activity.
-
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and culture to the desired confluency.
-
Treat cells with the SIRT4 inhibitor or vehicle control.
-
-
FAO Assay:
-
Wash cells with warm PBS.
-
Prepare the assay medium containing the radiolabeled palmitate-BSA complex and L-carnitine.
-
Add the assay medium to the cells and incubate at 37°C for 2-3 hours.
-
-
Termination and Sample Collection:
-
Place the plate on ice and add cold PCA to each well to a final concentration of 0.5 M to lyse the cells and precipitate macromolecules.
-
Centrifuge the plate to pellet the precipitate.
-
-
Quantification:
-
Transfer an aliquot of the supernatant (containing the 14C-ASMs) to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Normalize the results to the protein content of the cell lysate from each well.
-
Conclusion
The inhibition of SIRT4 presents a compelling strategy for modulating cellular metabolism. The available evidence strongly indicates that targeting SIRT4 will lead to a decrease in cellular ATP levels, an increase in oxygen consumption, and an upregulation of fatty acid oxidation, primarily through the disinhibition of ANT2 and the subsequent activation of the AMPK signaling pathway. The experimental protocols and workflows detailed in this guide provide a robust framework for the preclinical evaluation of SIRT4 inhibitors. A thorough understanding of these metabolic consequences is paramount for the development of safe and effective therapies targeting this important mitochondrial sirtuin. Further research into specific SIRT4 inhibitors will be crucial to validate these predicted effects and to explore their therapeutic potential in various disease contexts.
References
- 1. content.protocols.io [content.protocols.io]
- 2. The Roles of Mitochondrial SIRT4 in Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. benchchem.com [benchchem.com]
- 5. Mitochondrial Function, Metabolic Regulation, and Human Disease Viewed through the Prism of Sirtuin 4 (SIRT4) Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | SIRT4 and Its Roles in Energy and Redox Metabolism in Health, Disease and During Exercise [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. escholarship.org [escholarship.org]
- 9. researchgate.net [researchgate.net]
- 10. SIRT4 regulates fatty acid oxidation and mitochondrial gene expression in liver and muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. benchchem.com [benchchem.com]
- 15. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Sirt-IN-4: A Potential Therapeutic Agent in Cancer - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sirtuin 4 (SIRT4), a mitochondrial NAD+-dependent enzyme, has emerged as a protein of significant interest in oncology. Exhibiting a dual role as both a tumor suppressor and a context-dependent oncogene, its intricate involvement in cancer cell metabolism, particularly glutamine metabolism, and DNA damage response positions it as a compelling therapeutic target. While the user's query specified "Sirt-IN-4," a thorough review of scientific literature indicates that this is not a standard nomenclature. However, a recently developed selective inhibitor, SIRT4-IN-1 (also known as compound 69 ), aligns with the user's interest and is the focus of this technical guide. This document provides a comprehensive overview of SIRT4's role in cancer, the characteristics of SIRT4-IN-1, available quantitative data, detailed experimental protocols for studying SIRT4 inhibition, and the key signaling pathways involved.
Introduction to SIRT4 in Cancer
SIRT4 is a member of the sirtuin family of proteins, which are crucial regulators of cellular metabolism and stress responses. Localized in the mitochondria, SIRT4 is involved in various enzymatic activities, including ADP-ribosylation, deacetylation, and lipoamidase activity.[1][2] Its role in cancer is multifaceted.
As a tumor suppressor , SIRT4 is often downregulated in various cancers, including colorectal, breast, and prostate cancer.[3] Its tumor-suppressive functions are primarily attributed to its ability to inhibit glutamine metabolism by ADP-ribosylating and inactivating glutamate dehydrogenase (GDH).[1][4] This metabolic checkpoint is crucial for preventing uncontrolled cell proliferation, especially in the presence of DNA damage.[2] Overexpression of SIRT4 has been shown to inhibit the proliferation, migration, and invasion of cancer cells and can increase their sensitivity to chemotherapeutic agents like 5-fluorouracil.[1]
Conversely, in some cancer types, such as esophageal squamous cell carcinoma, SIRT4 can act as a tumor promoter .[1] In these contexts, elevated SIRT4 levels are associated with a poorer prognosis. This dual functionality underscores the importance of understanding the specific cellular context when considering SIRT4 as a therapeutic target.
SIRT4-IN-1: A Selective SIRT4 Inhibitor
The development of specific small molecule inhibitors is crucial for elucidating the therapeutic potential of targeting SIRT4. SIRT4-IN-1 (compound 69) is a recently identified potent and selective inhibitor of SIRT4.
Quantitative Data
The following table summarizes the available quantitative data for SIRT4-IN-1.
| Parameter | Value | Notes | Reference |
| IC50 (SIRT4) | 16 µM | In vitro enzymatic assay | [5] |
| Selectivity | No relevant effects on other sirtuin isoforms (SIRT1, SIRT2, SIRT3, SIRT5, SIRT6) | In vitro enzymatic assays | [5] |
Further quantitative data on the effects of SIRT4-IN-1 on various cancer cell lines (e.g., impact on cell viability, apoptosis, or specific metabolic pathways) are not yet extensively available in the public domain and represent an area for future research.
Key Signaling Pathways
SIRT4's influence on cancer progression is mediated through its modulation of several key signaling pathways. The inhibition of SIRT4 by agents like SIRT4-IN-1 is expected to impact these pathways.
Glutamine Metabolism Pathway
SIRT4 is a critical negative regulator of glutamine metabolism. By inhibiting GDH, SIRT4 reduces the conversion of glutamate to α-ketoglutarate, a key anaplerotic substrate for the TCA cycle. In cancer cells, which are often dependent on glutamine for proliferation, this inhibition is a key tumor-suppressive mechanism.
DNA Damage Response Pathway
SIRT4 plays a role in the cellular response to genotoxic stress. By suppressing glutamine metabolism, SIRT4 can induce cell cycle arrest, allowing time for DNA repair. Inhibition of SIRT4 could potentially sensitize cancer cells to DNA-damaging agents by preventing this metabolic checkpoint.
Experimental Protocols
Detailed experimental protocols for the use of SIRT4-IN-1 in cancer research are primarily derived from the initial discovery paper by Pannek et al. (2024). These can be adapted for specific cancer cell lines and research questions.
In Vitro SIRT4 Enzymatic Assay
This protocol is to determine the direct inhibitory effect of a compound on SIRT4 enzymatic activity.
Materials:
-
Recombinant human SIRT4 enzyme
-
Fluorogenic acyl-peptide substrate (e.g., based on 3-hydroxy-3-methylglutaryl modification)
-
NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing a protease to cleave the deacetylated product)
-
SIRT4-IN-1 (or other test compounds) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, NAD+, and the fluorogenic substrate in each well of the microplate.
-
Add SIRT4-IN-1 at various concentrations (typically in a serial dilution) to the wells. Include a DMSO-only control.
-
Initiate the reaction by adding the recombinant SIRT4 enzyme to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and initiate the development step by adding the developer solution.
-
Incubate at 37°C for a further period (e.g., 15 minutes) to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percentage of inhibition for each concentration of SIRT4-IN-1 relative to the DMSO control and determine the IC50 value.
Cell-Based Proliferation Assay
This protocol assesses the effect of SIRT4-IN-1 on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HeLa, HCT116)
-
Complete cell culture medium
-
SIRT4-IN-1 dissolved in DMSO
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo)
-
96-well clear or white microplate
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of SIRT4-IN-1. Include a DMSO-only control.
-
Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or luminescence development.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the cell viability as a percentage of the DMSO control and determine the GI50 (concentration for 50% growth inhibition).
Western Blot Analysis for Target Engagement
This protocol can be used to assess the downstream effects of SIRT4 inhibition on protein expression or post-translational modifications.
Materials:
-
Cancer cells treated with SIRT4-IN-1
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against GDH, phosphorylated forms of downstream effectors, or markers of apoptosis)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine changes in protein levels or modifications.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating a novel SIRT4 inhibitor.
Conclusion and Future Directions
SIRT4 presents a promising, albeit complex, target for cancer therapy. The development of selective inhibitors like SIRT4-IN-1 is a critical step towards validating this target and exploring its therapeutic potential. The dual role of SIRT4 necessitates a careful selection of cancer types for therapeutic intervention. Cancers that are highly dependent on glutamine metabolism and exhibit low endogenous SIRT4 levels may be particularly susceptible to SIRT4 inhibition.
Future research should focus on:
-
Expanding the quantitative analysis of SIRT4-IN-1's effects on a broader range of cancer cell lines.
-
Conducting in vivo studies to evaluate the efficacy and safety of SIRT4-IN-1 in preclinical cancer models.
-
Identifying predictive biomarkers to select patient populations most likely to respond to SIRT4-targeted therapies.
-
Investigating the potential for combination therapies, for instance, with agents that induce DNA damage or other metabolic inhibitors.
This technical guide provides a foundational understanding of SIRT4 as a therapeutic target and the initial characterization of a selective inhibitor, SIRT4-IN-1. As research in this area progresses, a more detailed picture of the therapeutic utility of targeting SIRT4 in cancer will undoubtedly emerge.
References
- 1. Frontiers | Sirt4: A Multifaceted Enzyme at the Crossroads of Mitochondrial Metabolism and Cancer [frontiersin.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Sirtuin-4 (SIRT4), a therapeutic target with oncogenic and tumor-suppressive activity in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
Investigating the Tumor-Suppressive Role of SIRT4: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the tumor-suppressive functions of Sirtuin 4 (SIRT4), a mitochondrial NAD+-dependent enzyme. Aimed at researchers, scientists, and drug development professionals, this document details the molecular mechanisms of SIRT4's anti-cancer activity, profiles known inhibitors, presents key quantitative data, and provides detailed experimental protocols for investigating its role in cancer biology.
Introduction: SIRT4 as a Mitochondrial Tumor Suppressor
Sirtuin 4 (SIRT4) is a member of the sirtuin family of proteins, which are critical regulators of metabolism and cellular stress responses.[1][2] Located in the mitochondria, SIRT4 possesses multiple enzymatic activities, including ADP-ribosyltransferase, deacetylase, and lipoamidase functions.[3][4] A growing body of evidence has established SIRT4 as a tumor suppressor in a variety of cancers, including colorectal, breast, prostate, and neuroblastoma.[5][6][7] Its expression is often downregulated in tumor tissues, and this low expression frequently correlates with poor patient prognosis.[7][8]
The primary mechanism of SIRT4's tumor-suppressive activity is its ability to inhibit glutamine metabolism.[3][8][9][10] By ADP-ribosylating and inactivating glutamate dehydrogenase (GDH), SIRT4 effectively blocks the entry of glutamine-derived carbons into the tricarboxylic acid (TCA) cycle, a critical pathway for cancer cell proliferation and survival.[10] This metabolic reprogramming leads to cell cycle arrest, reduced proliferation, and decreased invasion and migration of cancer cells.[7][11] Beyond its metabolic role, SIRT4 is also implicated in maintaining genomic stability in response to DNA damage.[9][10]
Given its critical role in suppressing tumorigenesis, SIRT4 has emerged as a promising therapeutic target. The development of small molecule inhibitors of SIRT4 is an active area of research aimed at understanding its complex biology and exploring its therapeutic potential.
SIRT4 Inhibitors: Current Landscape
The development of potent and selective SIRT4 inhibitors is still in its early stages. However, a few compounds have been identified that can be valuable tools for studying SIRT4 function.
| Inhibitor | Chemical Structure | IC50 (SIRT4) | Selectivity |
| Compound 69 (SIRT4-IN-1) |
ngcontent-ng-c4139270029="" class="ng-star-inserted"> | 16 µM | Selective for SIRT4, with no relevant effects on other sirtuin isoforms.[12] |
| Compound 60 | Not publicly available | 0.9 µM[13] | ~3.5–5.5-fold selectivity for SIRT4 over SIRT1/3/5/6 at 10 µM.[13] |
| UBCS182 | Not publicly available | Not reported in abstracts | Used as a reference inhibitor for in silico screening.[14] |
Quantitative Data on SIRT4's Tumor-Suppressive Effects
The following tables summarize key quantitative findings from various studies investigating the tumor-suppressive role of SIRT4.
Table 3.1: Effect of SIRT4 Overexpression on Cancer Cell Proliferation and Viability
| Cancer Type | Cell Line | Assay | Result | Reference |
| Neuroblastoma | SH-SY5Y, SK-N-BE, IMR-32 | Cell Growth Rate | Significant inhibition of cell growth rate with SIRT4 overexpression. | [5] |
| Neuroblastoma | SH-SY5Y, SK-N-BE, IMR-32 | Colony Forming Ability | Significant inhibition of colony forming ability with SIRT4 overexpression. | [5] |
| Papillary Thyroid Carcinoma | B-CPAP | CCK-8 Assay | SIRT4 overexpression significantly decreased cell viability. | [6] |
| Papillary Thyroid Carcinoma | B-CPAP | Clonogenic Assay | SIRT4 overexpression caused a significant reduction in the number of surviving clones. | [6] |
| Gastric Cancer | N/A | Proliferation and Colony Formation | Overexpression of SIRT4 significantly inhibited proliferation and colony-forming ability. | [15] |
| Colorectal Cancer | SW480, HCT116, HT29 | Proliferation | SIRT4 overexpression suppressed proliferation. | |
| Thyroid Cancer | BCPAP | CCK-8 Assay | Overexpression of SIRT4 inhibited proliferation. | [11] |
Table 3.2: Effect of SIRT4 on Cancer Cell Migration and Invasion
| Cancer Type | Cell Line | Assay | Result | Reference |
| Neuroblastoma | SH-SY5Y, SK-N-BE, IMR-32 | Invasion and Migration | Overexpression of SIRT4 significantly reduced invasion and migration ability. | [5] |
| Papillary Thyroid Carcinoma | B-CPAP, TPC-1, SNU-790 | Invasion and Migration | Increased SIRT4 levels suppressed migration and invasion. | [6] |
| Colorectal Cancer | SW480, HCT116, HT29 | Migration and Invasion | SIRT4 overexpression suppressed migration and invasion. | |
| Thyroid Cancer | BCPAP | Migration and Invasion | Overexpression of SIRT4 inhibited migration and invasion. | [11] |
Table 3.3: In Vivo Tumor Growth
| Cancer Type | Model | Intervention | Result | Reference |
| Neuroblastoma | Xenograft Mouse Model | SIRT4 Overexpression | Significant inhibition of in vivo tumor growth. | [5] |
| Papillary Thyroid Carcinoma | Xenograft Mouse Model | SIRT4 Overexpression | Inhibition of tumor growth. | [6] |
| Lung Cancer | SIRT4 Knockout Mice | N/A | Spontaneously develop lung tumors. | [9] |
Signaling Pathways Involving SIRT4
SIRT4 is integrated into key cellular signaling pathways that control metabolism, cell cycle, and apoptosis. The diagrams below illustrate these complex relationships.
Caption: SIRT4's role in regulating glutamine metabolism.
Caption: SIRT4's influence on the cell cycle via the AKT/p21 axis.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the tumor-suppressive functions of SIRT4.
Cell Viability and Proliferation Assays
5.1.1 CCK-8 (Cell Counting Kit-8) Assay
-
Principle: This colorimetric assay is based on the reduction of a water-soluble tetrazolium salt by dehydrogenases in viable cells to produce a colored formazan dye. The amount of formazan is directly proportional to the number of living cells.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 1,000-5,000 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Treat cells with the desired concentration of SIRT4 inhibitor or transfect with SIRT4 overexpression/knockdown constructs. Include appropriate vehicle and negative controls.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
-
5.1.2 Clonogenic Survival Assay
-
Principle: This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and reproductive integrity.
-
Protocol:
-
Harvest and count cells.
-
Seed a low number of cells (e.g., 500-1000 cells) into 6-well plates.
-
Allow cells to attach overnight.
-
Treat with SIRT4 inhibitor or perform genetic manipulation of SIRT4 expression.
-
Incubate for 10-14 days, allowing colonies to form.
-
Wash the plates with PBS.
-
Fix the colonies with a solution of methanol and acetic acid (3:1) for 15 minutes.
-
Stain the colonies with 0.5% crystal violet in methanol for 30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Cell Migration and Invasion Assays
5.2.1 Wound Healing (Scratch) Assay
-
Principle: This method assesses cell migration by creating a "wound" in a confluent cell monolayer and monitoring the rate at which the cells close the gap.
-
Protocol:
-
Seed cells in a 6-well plate and grow to a confluent monolayer.
-
Create a scratch in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh culture medium (serum-free or low-serum to minimize proliferation).
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).
-
Measure the width of the scratch at multiple points for each time point and calculate the percentage of wound closure.
-
5.2.2 Transwell Migration and Invasion Assay
-
Principle: This assay uses a chamber with a porous membrane to assess the ability of cells to migrate towards a chemoattractant. For invasion assays, the membrane is coated with a basement membrane extract (e.g., Matrigel) to simulate the extracellular matrix.
-
Protocol:
-
Rehydrate Transwell inserts (8 µm pore size) in serum-free medium. For invasion assays, coat the upper surface of the membrane with Matrigel and allow it to solidify.
-
Seed cells (e.g., 5 x 10^4 to 1 x 10^5 cells) in serum-free medium into the upper chamber of the Transwell insert.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for 18-24 hours.
-
Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells that have migrated/invaded to the lower surface of the membrane with 4% paraformaldehyde.
-
Stain the cells with 0.1% crystal violet.
-
Count the number of stained cells in several random microscopic fields.
-
Western Blotting for Protein Expression Analysis
-
Principle: This technique is used to detect specific proteins in a sample of tissue homogenate or cell extract.
-
Protocol:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for SIRT4 or other proteins of interest (e.g., GDH, p-AKT, p21, E-cadherin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize protein expression to a loading control (e.g., GAPDH, β-actin).
-
Glutamate Dehydrogenase (GDH) Activity Assay
-
Principle: This assay measures the enzymatic activity of GDH by monitoring the GDH-catalyzed conversion of glutamate to α-ketoglutarate, which is coupled to the reduction of a substrate that can be measured colorimetrically or fluorometrically.
-
Protocol:
-
Isolate mitochondria from cultured cells or tissue samples.
-
Lyse the mitochondria to release GDH.
-
Use a commercial GDH activity assay kit according to the manufacturer's instructions.
-
Typically, the assay involves adding the mitochondrial lysate to a reaction mix containing glutamate and a detection reagent.
-
Measure the change in absorbance or fluorescence over time using a plate reader.
-
Calculate GDH activity based on a standard curve.
-
Conclusion and Future Directions
SIRT4 has been firmly established as a tumor suppressor in a multitude of cancer types, primarily through its role as a gatekeeper of glutamine metabolism. Its ability to inhibit cancer cell proliferation, migration, and invasion highlights its potential as a therapeutic target. The development of specific and potent SIRT4 inhibitors will be instrumental in further dissecting its complex biological functions and in validating its therapeutic utility. Future research should focus on:
-
Developing more potent and selective SIRT4 inhibitors: This will provide better tools for preclinical studies and potentially lead to new therapeutic agents.
-
Elucidating the full spectrum of SIRT4's downstream targets and signaling pathways: A deeper understanding of its molecular interactions will uncover novel mechanisms of its tumor-suppressive functions.
-
Investigating the role of SIRT4 in the tumor microenvironment: Understanding how SIRT4 influences immune cells and other stromal components will be crucial for developing effective combination therapies.
-
Conducting preclinical and clinical studies: Evaluating the efficacy and safety of targeting SIRT4, either through direct inhibition or by modulating its expression, will be the ultimate test of its therapeutic potential.
This technical guide provides a solid foundation for researchers to delve into the fascinating biology of SIRT4 and its implications for cancer therapy. The provided data, protocols, and pathway diagrams are intended to facilitate the design and execution of experiments that will further our understanding of this important tumor suppressor.
References
- 1. SIRT4 is upregulated in breast cancer and promotes the proliferation, migration and invasion of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-based development of novel sirtuin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Roles of Mitochondrial SIRT4 in Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specific Inhibitors of Mitochondrial Deacylase Sirtuin 4 Endowed with Cellular Activity. | Semantic Scholar [semanticscholar.org]
- 5. dovepress.com [dovepress.com]
- 6. etj.bioscientifica.com [etj.bioscientifica.com]
- 7. Frontiers | Sirt4: A Multifaceted Enzyme at the Crossroads of Mitochondrial Metabolism and Cancer [frontiersin.org]
- 8. Functions of mammalian SIRT4 in cellular metabolism and research progress in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SIRT4 has tumor-suppressive activity and regulates the cellular metabolic response to DNA damage by inhibiting mitochondrial glutamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sirt4: The Glutamine Gatekeeper - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Current Trends in Sirtuin Activator and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Computational identification of novel SIRT4 inhibitors for diabetic nephropathy using pharmacophore modeling, molecular simulations, and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sirtuin activators and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Sirtuin-4 and Its Nexus with the DNA Damage Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuins, a class of NAD+-dependent deacetylases, have emerged as critical regulators of cellular homeostasis, influencing a spectrum of processes from metabolism to longevity. Among the seven mammalian sirtuins, SIRT1 and SIRT4 have garnered significant attention for their intricate roles in the DNA damage response (DDR), a complex signaling network that safeguards genomic integrity. While SIRT1, a primarily nuclear protein, is known to deacetylate key DNA repair factors, the mitochondrial sirtuin, SIRT4, orchestrates a metabolic response to genotoxic stress. This technical guide provides an in-depth exploration of the connection between these sirtuins and the DDR, with a particular focus on the effects of their respective inhibitors, Sirt-IN-4 and SIRT4-IN-1. The following sections will detail the quantitative effects of these inhibitors, provide comprehensive experimental protocols for their study, and illustrate the key signaling pathways involved.
Quantitative Data on Sirtuin Inhibitors and DNA Damage Response
The following tables summarize the quantitative data from various studies investigating the effects of sirtuin inhibitors on markers of the DNA damage response.
| Inhibitor | Target Sirtuin | Cell Line | Concentration | Effect on γH2AX Levels | Reference |
| EX-527 | SIRT1 | MEF | 10 µM | Decreased | [1] |
| S1th 10 | SIRT1 | MEF | 30 µM | Decreased | [1] |
| S1th 12 | SIRT1 | MEF | 20 µM | Decreased | [1] |
| S1th 13 | SIRT1 | MEF | 12 µM | Decreased | [1] |
| shSIRT1-KD | SIRT1 | K562 | N/A | Increased after etoposide treatment | [2] |
| Inhibitor | Target Sirtuin | Cell Line | Concentration | Effect on Cell Cycle | Reference |
| shSIRT1-KD | SIRT1 | K562 | N/A | Increased G0/G1 phase after etoposide | [2] |
Key Experimental Protocols
Immunoblotting for γH2AX Detection
This protocol is designed to detect the phosphorylation of histone H2AX at serine 139 (γH2AX), a sensitive marker for DNA double-strand breaks, following treatment with sirtuin inhibitors.
Materials:
-
Cell lysis buffer (RIPA buffer: 150 mM NaCl, 50 mM HEPES pH 7.4, 0.5% deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors)
-
Protein concentration assay kit (e.g., BCA assay)
-
SDS-PAGE gels (e.g., 12% acrylamide)
-
PVDF or nitrocellulose membranes
-
Transfer buffer (e.g., Towbin buffer with 20% methanol)
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBS-T)
-
Primary antibody against γH2AX (e.g., Cell Signaling Technology #2577)
-
Primary antibody against total H2AX or a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of sirtuin inhibitors (e.g., this compound, SIRT4-IN-1) for the specified duration. Include a positive control for DNA damage (e.g., etoposide, bleomycin) and a vehicle control.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer. Sonicate the lysates to shear DNA and ensure complete lysis.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or a similar method.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and heat the samples at 95°C for 5-10 minutes. Load equal amounts of protein (e.g., 30 µg) onto an SDS-PAGE gel and run at a constant voltage (e.g., 120V) until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. For optimal detection of γH2AX, some protocols suggest boiling the PVDF membrane in water for up to 30 minutes after transfer to improve epitope availability.[3]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against γH2AX, diluted in blocking buffer or TBS-T, overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBS-T to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer or TBS-T, for 1 hour at room temperature with gentle agitation.
-
Washing: Repeat the washing step as described in step 8.
-
Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using an appropriate imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped of antibodies and re-probed with an antibody against total H2AX or a loading control to normalize the γH2AX signal.
Neutral Comet Assay (Single-Cell Gel Electrophoresis)
The neutral comet assay is a sensitive method to detect DNA double-strand breaks in individual cells.
Materials:
-
Fully frosted microscope slides
-
Normal melting point (NMP) agarose (1% in PBS)
-
Low melting point (LMP) agarose (1% in PBS)
-
Lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10)
-
Neutral electrophoresis buffer (90 mM Tris, 90 mM Boric acid, 2 mM EDTA, pH 8.5)
-
DNA stain (e.g., SYBR Gold, propidium iodide)
-
Coverslips
-
Electrophoresis tank
-
Fluorescence microscope with appropriate filters
Procedure:
-
Slide Preparation: Pre-coat microscope slides with a layer of 1% NMP agarose. Let the agarose solidify completely.
-
Cell Preparation: After treatment with sirtuin inhibitors, harvest the cells and resuspend them in ice-old PBS at a concentration of approximately 1 x 10^5 cells/mL.
-
Embedding Cells in Agarose: Mix the cell suspension with 1% LMP agarose at a 1:10 (v/v) ratio at 37°C. Quickly pipette 75 µL of this mixture onto the pre-coated slide and cover with a coverslip.
-
Lysis: Place the slides in a refrigerator (4°C) for 10 minutes to solidify the agarose. Gently remove the coverslips and immerse the slides in ice-cold lysis buffer overnight at 4°C in the dark.
-
Electrophoresis: After lysis, wash the slides gently with neutral electrophoresis buffer. Place the slides in a horizontal electrophoresis tank filled with fresh, cold neutral electrophoresis buffer. Run the electrophoresis at a low voltage (e.g., 20-25V) for a duration that should be optimized for the cell type (e.g., 20-40 minutes).
-
Neutralization and Staining: After electrophoresis, gently remove the slides from the tank and wash them three times with neutralization buffer (0.4 M Tris-HCl, pH 7.5) for 5 minutes each. Stain the DNA with a suitable fluorescent dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The DNA from damaged cells will migrate towards the anode, forming a "comet tail." The extent of DNA damage is quantified by measuring the length of the tail and the intensity of the DNA in the tail relative to the head using specialized software.
Signaling Pathways and Logical Relationships
SIRT1 Signaling in DNA Double-Strand Break Repair
SIRT1 plays a multifaceted role in the repair of DNA double-strand breaks (DSBs), primarily through the deacetylation of key repair proteins. Upon DNA damage, SIRT1 is recruited to the sites of damage where it interacts with and deacetylates proteins involved in both non-homologous end joining (NHEJ) and homologous recombination (HR) pathways.
Caption: SIRT1's role in DNA double-strand break repair pathways.
SIRT4 Signaling in Response to Genotoxic Stress
In response to genotoxic stress, the mitochondrial sirtuin SIRT4 is upregulated and plays a crucial role in coordinating a metabolic response that supports cell cycle arrest and DNA repair. SIRT4's primary known function in this context is the inhibition of glutamate dehydrogenase (GDH), which in turn represses mitochondrial glutamine metabolism.
Caption: SIRT4's metabolic response to genotoxic stress.
Conclusion
The intricate interplay between sirtuins and the DNA damage response presents a compelling area of research with significant therapeutic potential. The specific roles of SIRT1 in directly modulating DNA repair machinery and SIRT4 in orchestrating a supportive metabolic environment highlight the sophisticated mechanisms evolved to protect genomic integrity. The development and characterization of selective inhibitors like this compound and SIRT4-IN-1 provide powerful tools to dissect these pathways further and explore their potential as anticancer agents. This guide offers a foundational resource for researchers dedicated to unraveling the complexities of sirtuin biology and its implications for human health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. SIRT1 inhibition impairs non-homologous end joining DNA damage repair by increasing Ku70 acetylation in chronic myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sensitive Detection of Histones and γ-H2AX by Immunoblotting: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Role of SIRT4 Inhibition in Metabolic Disorders: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sirtuin 4 (SIRT4), a mitochondrial NAD+-dependent enzyme, is gaining recognition as a critical regulator of cellular metabolism. Predominantly known for its role in repressing fatty acid oxidation and modulating insulin secretion, SIRT4 has become an attractive, albeit complex, target for therapeutic intervention in metabolic disorders such as type 2 diabetes and non-alcoholic fatty liver disease. This technical guide synthesizes preliminary findings from preclinical studies involving the inhibition of SIRT4, providing a comprehensive resource on its mechanism of action, quantitative effects on metabolic pathways, and detailed experimental methodologies. While the compound "Sirt-IN-4" appears to be a misnomer, this document focuses on the broader implications of SIRT4 inhibition, including findings from studies using the selective inhibitor SIRT4-IN-1 and genetic knockdown/knockout models.
The Core Biology of SIRT4 in Metabolism
SIRT4 is a multifaceted enzyme primarily located in the mitochondria, where it exerts its influence through several enzymatic activities, including ADP-ribosylation, deacetylation, and lipoamidase activity.[1][2] Its key substrates in metabolic pathways include glutamate dehydrogenase (GDH), malonyl-CoA decarboxylase (MCD), and the pyruvate dehydrogenase (PDH) complex.[1][2]
In the context of metabolic regulation, SIRT4 is generally considered a "metabolic brake."[3] It has been shown to:
-
Inhibit Fatty Acid Oxidation (FAO): SIRT4 represses the breakdown of fatty acids for energy.[3] Studies have shown that SIRT4 can deacetylate and inactivate malonyl-CoA decarboxylase (MCD), leading to an accumulation of malonyl-CoA, which in turn inhibits the carnitine palmitoyltransferase 1 (CPT1) enzyme responsible for transporting fatty acids into the mitochondria for oxidation.[3][4]
-
Regulate Insulin Secretion: SIRT4 has been reported to suppress amino acid-stimulated insulin secretion from pancreatic β-cells by ADP-ribosylating and inhibiting glutamate dehydrogenase (GDH).[4][5]
-
Control Leucine Metabolism: More recent findings have identified SIRT4 as a lysine deacylase that removes methylglutaryl, hydroxymethylglutaryl, and 3-methylglutaconyl-lysine modifications, which are intermediates in leucine metabolism.[6] Dysregulation of this pathway in SIRT4 knockout mice has been linked to altered insulin secretion.[6]
Quantitative Data from Preclinical SIRT4 Inhibition Studies
The inhibition of SIRT4, primarily through genetic methods such as shRNA-mediated knockdown and CRISPR/Cas9-mediated knockout, has provided valuable quantitative insights into its role in metabolic regulation.
| Experimental Model | Method of Inhibition | Key Metabolic Outcome | Quantitative Change | Reference |
| Mouse Primary Hepatocytes | Adenoviral shRNA | SIRT4 mRNA reduction | ~72% decrease | [7] |
| Fatty Acid Oxidation (FAO) Gene Expression (MCAD, PDK4, CPT1α, PPARα, PPARδ) | Significant increase | [7] | ||
| Fatty Acid Oxidation (FAO) | ~2-fold increase | [7] | ||
| SIRT1 mRNA expression | >1.4-fold increase | [7] | ||
| C57BL/6 Mouse Liver (in vivo) | Adenoviral shRNA | Hepatic SIRT4 gene expression | ~50% reduction | [7] |
| Hepatic SIRT1 expression | ~4-fold increase | [7] | ||
| Hepatic SIRT3 expression | ~2-fold increase | [7] | ||
| Mouse Primary Myotubes | Adenoviral shRNA | Fatty Acid Oxidation (FAO) | Increased | [8] |
| Cellular Respiration | Increased | [8] | ||
| pAMPK levels | Increased | [8] | ||
| SIRT4 Knockout (KO) Mice | Genetic Knockout | Malonyl-CoA levels (skeletal muscle and white adipose tissue) | Decreased | [3] |
| Exercise Tolerance | Elevated | [3] | ||
| Protection against diet-induced obesity | Observed | [3] | ||
| C2C12 Mouse Myoblast Cells | SIRT4-IN-1 (Compound 69) | Pyruvate Dehydrogenase (PDH) Complex Activity | Concentration-dependent increase | [9] |
Table 1: Summary of Quantitative Data from SIRT4 Inhibition Studies
A selective small molecule inhibitor, SIRT4-IN-1 (also referred to as compound 69), has been identified with an IC50 of 16 μM for SIRT4.[10] This compound has been shown to be selective for SIRT4 over other sirtuin isoforms.[10]
Signaling Pathways Modulated by SIRT4 Inhibition
The metabolic effects of SIRT4 inhibition are mediated through a network of interconnected signaling pathways. A key aspect of this regulation is the crosstalk between mitochondrial and nuclear sirtuins, particularly SIRT1.
SIRT4-SIRT1-AMPK Axis in Fatty Acid Oxidation
Inhibition of SIRT4 leads to an increase in the expression and activity of SIRT1.[7] This, in turn, can activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[3] Activated AMPK can then phosphorylate and inactivate acetyl-CoA carboxylase (ACC), reducing the production of malonyl-CoA and thereby promoting fatty acid oxidation.[3]
Regulation of Glutamate and Leucine Metabolism
SIRT4's role in amino acid metabolism is primarily through its regulation of glutamate dehydrogenase (GDH) and enzymes involved in leucine catabolism. Inhibition of SIRT4 is expected to disinhibit these pathways, leading to increased amino acid-stimulated insulin secretion.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. Below are summaries of key experimental protocols from foundational studies on SIRT4 inhibition.
shRNA-Mediated Knockdown of SIRT4 in Primary Hepatocytes
This protocol describes the use of adenoviral vectors to deliver short hairpin RNA (shRNA) targeting SIRT4 into primary mouse hepatocytes to study its effects on gene expression and fatty acid oxidation.
Detailed Steps (summarized from Nasrin et al., 2010):
-
Hepatocyte Isolation: Primary hepatocytes are isolated from mice using a collagenase perfusion method.
-
Cell Culture: Cells are plated on collagen-coated plates and maintained in appropriate culture medium.
-
Adenoviral Transduction: After attachment, hepatocytes are transduced with adenoviruses expressing either an shRNA targeting SIRT4 or a non-targeting scramble shRNA as a control.
-
Incubation: Cells are incubated for 48 hours to allow for shRNA expression and subsequent knockdown of the SIRT4 protein.
-
RNA Extraction and qPCR: Total RNA is extracted from the cells, and quantitative real-time PCR is performed to measure the mRNA levels of SIRT4 and target genes involved in fatty acid metabolism.
-
Fatty Acid Oxidation Assay: The rate of fatty acid oxidation is measured by quantifying the production of radiolabeled CO2 or acid-soluble metabolites from a radiolabeled fatty acid substrate (e.g., [1-14C]oleic acid).
-
Western Blotting: Protein lysates are prepared, and western blotting is performed to confirm the knockdown of SIRT4 protein and to assess the levels of other proteins of interest (e.g., SIRT1, pAMPK).
Generation and Phenotyping of SIRT4 Knockout Mice
This protocol outlines the generation of mice with a systemic or tissue-specific deletion of the SIRT4 gene to investigate its physiological role in metabolic homeostasis.
Methodology (summarized from Anderson et al., 2017):
-
Generation of SIRT4 KO Mice: SIRT4 knockout mice are typically generated using homologous recombination in embryonic stem cells or CRISPR/Cas9 technology to delete a critical exon of the Sirt4 gene.
-
Animal Husbandry: Mice are housed under standard conditions with controlled light-dark cycles and access to a standard chow diet. For specific studies, mice may be challenged with a high-fat diet.
-
Metabolic Phenotyping:
-
Glucose Tolerance Test (GTT): After an overnight fast, mice are administered an intraperitoneal or oral glucose bolus, and blood glucose levels are monitored at various time points.
-
Insulin Tolerance Test (ITT): Following a short fast, mice are injected with insulin, and blood glucose levels are measured over time to assess insulin sensitivity.
-
Insulin Secretion Assays: In vivo or ex vivo (using isolated pancreatic islets) assays are performed to measure insulin secretion in response to glucose, amino acids (e.g., leucine), or other secretagogues.
-
Metabolic Cage Analysis: Mice are placed in metabolic cages to monitor food and water intake, energy expenditure, and respiratory exchange ratio.
-
-
Tissue Analysis: Tissues such as the liver, skeletal muscle, white adipose tissue, and pancreas are collected for histological analysis, gene and protein expression studies, and measurement of metabolite levels.
Future Directions and Therapeutic Implications
The preliminary studies on SIRT4 inhibition strongly suggest that targeting this mitochondrial sirtuin could be a viable therapeutic strategy for metabolic diseases. The development of potent and selective small molecule inhibitors, such as SIRT4-IN-1, is a critical step in translating these preclinical findings to the clinic.
Future research should focus on:
-
Elucidating the full range of SIRT4's enzymatic activities and substrates in different metabolic tissues.
-
Developing more potent and specific SIRT4 inhibitors with favorable pharmacokinetic and pharmacodynamic properties.
-
Conducting long-term in vivo studies with SIRT4 inhibitors in various animal models of metabolic disease to assess efficacy and potential side effects.
-
Investigating the potential for tissue-specific targeting of SIRT4 to maximize therapeutic benefits while minimizing off-target effects.
References
- 1. The Roles of Mitochondrial SIRT4 in Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functions of mammalian SIRT4 in cellular metabolism and research progress in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | SIRT4 and Its Roles in Energy and Redox Metabolism in Health, Disease and During Exercise [frontiersin.org]
- 4. Sirt4: A Multifaceted Enzyme at the Crossroads of Mitochondrial Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Sirt4: A Multifaceted Enzyme at the Crossroads of Mitochondrial Metabolism and Cancer [frontiersin.org]
- 6. SIRT4 is a Lysine Deacylase that Controls Leucine Metabolism and Insulin Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SIRT4 Regulates Fatty Acid Oxidation and Mitochondrial Gene Expression in Liver and Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SIRT4 regulates fatty acid oxidation and mitochondrial gene expression in liver and muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
A Technical Guide to the Role of Sirtuin 4 (SIRT4) Inhibition in the Modulation of Insulin Secretion
Affiliation: Google Research
Abstract
This technical guide provides an in-depth analysis of the role of Sirtuin 4 (SIRT4), a mitochondrial NAD+-dependent enzyme, in the regulation of insulin secretion. Given the inquiry about "Sirt-IN-4," this document focuses on the effects of SIRT4 inhibition on pancreatic β-cell function. While a specific compound named "this compound" is not prominently documented in the reviewed literature, this guide will utilize data from known SIRT4 inhibitors and SIRT4 knockout (KO) models to elucidate the therapeutic potential of targeting SIRT4 to enhance insulin secretion. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the underlying signaling pathways, quantitative data on SIRT4 inhibition, and detailed experimental protocols for relevant assays.
Introduction: SIRT4 as a Negative Regulator of Insulin Secretion
Sirtuin 4 (SIRT4) is a member of the sirtuin family of proteins, which are known for their NAD+-dependent deacetylase and ADP-ribosyltransferase activities.[1][2] Located in the mitochondrial matrix, SIRT4 plays a crucial role in cellular metabolism.[1][3] In pancreatic β-cells, SIRT4 functions as a negative regulator of insulin secretion.[4][5][6] Its primary mechanism of action involves the inhibition of glutamate dehydrogenase (GDH), an enzyme that is critical for amino acid-stimulated insulin secretion.[1][2][5][7] By ADP-ribosylating and thereby inactivating GDH, SIRT4 reduces the metabolism of glutamate and glutamine, leading to decreased ATP production and consequently, a reduction in insulin release.[1][7][8]
Studies involving SIRT4 knockout (KO) mice have consistently demonstrated an increase in both basal and nutrient-stimulated insulin secretion, highlighting the inhibitory role of SIRT4.[9][10] These findings suggest that the development of SIRT4 inhibitors could be a promising therapeutic strategy for conditions characterized by impaired insulin secretion, such as type 2 diabetes.
SIRT4 Inhibitors: A Potential Avenue for Enhancing Insulin Secretion
The development of specific and potent SIRT4 inhibitors is an active area of research. While the term "this compound" is not widely used, several compounds that inhibit SIRT4 have been identified. For the purpose of this guide, we will refer to SIRT4 inhibitors in general and provide specific data where available.
Quantitative Data on SIRT4 Inhibition
The following table summarizes the available quantitative data for a known SIRT4 inhibitor and the qualitative effects observed in SIRT4 KO models, which mimic the effects of a potent and specific inhibitor.
| Compound/Model | Target | IC50 | Effect on Insulin Secretion | Reference |
| SIRT4-IN-1 | SIRT4 | 16 µM | Not directly reported | N/A |
| SIRT4 KO Mice | SIRT4 | N/A | Increased basal and stimulated insulin secretion | [9][10] |
Note: The IC50 for SIRT4-IN-1 represents its potency against the enzymatic activity of SIRT4. Direct dose-response data on insulin secretion for this specific compound is not yet available in the public domain. The effects of SIRT4 KO are a strong indicator of the expected outcome of pharmacological inhibition.
Signaling Pathways Modulated by SIRT4 in Pancreatic β-Cells
SIRT4 modulates insulin secretion through a multi-faceted signaling pathway primarily centered on mitochondrial metabolism.
Primary Signaling Pathway: Inhibition of Glutamate Dehydrogenase
The most well-characterized pathway involves the direct regulation of Glutamate Dehydrogenase (GDH). In the presence of amino acids like glutamate and leucine, GDH activity leads to the production of α-ketoglutarate, which enters the Krebs cycle, increasing the ATP/ADP ratio. This change in cellular energy state triggers the closure of ATP-sensitive potassium (KATP) channels, leading to membrane depolarization, calcium influx, and ultimately, insulin exocytosis. SIRT4 acts as a brake on this process by ADP-ribosylating GDH, thus inhibiting its activity and suppressing insulin secretion.[1][2][5][7]
Other Regulatory Roles of SIRT4
Beyond GDH, SIRT4 has been shown to interact with other key proteins to modulate insulin secretion:
-
Methylcrotonyl-CoA Carboxylase (MCCC): SIRT4 can deacylate MCCC, a key enzyme in leucine catabolism.[11] This action enhances leucine breakdown, potentially reducing its availability as an allosteric activator of GDH.
-
Insulin-Degrading Enzyme (IDE) and Adenine Nucleotide Translocase (ANT2/3): SIRT4 has been found to interact with IDE and ANT2/3, which may also contribute to the regulation of insulin secretion.[3][8]
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of SIRT4 inhibitors on insulin secretion and related cellular processes.
General Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the effect of a SIRT4 inhibitor on pancreatic β-cell function.
Amino Acid-Stimulated Insulin Secretion (AASIS) Assay
This protocol is adapted for use with INS-1E cells or isolated pancreatic islets.
Materials:
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA.
-
Low glucose KRB (e.g., 2.8 mM glucose).
-
High glucose KRB (e.g., 16.7 mM glucose).
-
Amino acid stock solutions (e.g., L-Leucine, L-Glutamine).
-
SIRT4 inhibitor (this compound).
-
INS-1E cells or isolated rodent/human islets.
-
24-well culture plates.
-
Insulin ELISA or RIA kit.
Procedure:
-
Cell/Islet Preparation: Seed INS-1E cells in 24-well plates to reach 80-90% confluency. For islets, use batches of 10 size-matched islets per well.
-
Pre-incubation: Gently wash the cells/islets twice with low glucose KRB. Pre-incubate in low glucose KRB for 1-2 hours at 37°C to allow insulin secretion to return to basal levels.
-
Inhibitor Treatment: Replace the pre-incubation buffer with low glucose KRB containing various concentrations of this compound or vehicle control. Incubate for a predetermined time (e.g., 1-2 hours).
-
Stimulation: Remove the inhibitor-containing buffer and add fresh KRB containing:
-
Low glucose (basal control).
-
High glucose (positive control).
-
High glucose + amino acids (e.g., 10 mM Leucine + 10 mM Glutamine).
-
Each of the above conditions should be tested with and without the SIRT4 inhibitor.
-
-
Incubation: Incubate for 1 hour at 37°C.
-
Sample Collection: Carefully collect the supernatant from each well.
-
Insulin Measurement: Quantify the insulin concentration in the supernatant using an ELISA or RIA kit according to the manufacturer's instructions.
-
Data Normalization: Insulin secretion can be normalized to total protein content or DNA content of the cells/islets in each well.
Glutamate Dehydrogenase (GDH) Activity Assay
This colorimetric assay measures GDH activity in cell or tissue lysates.
Materials:
-
GDH Activity Assay Kit (commercial kits are available).
-
Cell/tissue lysates prepared in the assay buffer provided with the kit.
-
Microplate reader.
Procedure:
-
Sample Preparation: Prepare lysates from β-cells or islets treated with or without the SIRT4 inhibitor.
-
Standard Curve: Prepare a NADH standard curve according to the kit's instructions.
-
Reaction Setup: Add the prepared samples and positive controls to a 96-well plate.
-
Reaction Mix: Prepare and add the GDH reaction mix (containing glutamate and the developer) to each well.
-
Kinetic Measurement: Measure the absorbance at 450 nm at multiple time points to determine the rate of NADH production, which is proportional to GDH activity.
-
Calculation: Calculate the GDH activity based on the standard curve and the rate of change in absorbance.
Intracellular ATP Measurement
This protocol measures the intracellular ATP levels, which are indicative of the cellular energy state.
Materials:
-
ATP Bioluminescence Assay Kit (commercial kits are available).
-
Lysis buffer.
-
Luminometer.
Procedure:
-
Cell Treatment: Treat β-cells or islets with the SIRT4 inhibitor and stimuli (e.g., glucose, amino acids) as described in the AASIS protocol.
-
Cell Lysis: At the end of the treatment, lyse the cells to release intracellular ATP.
-
Assay: Add the luciferase-luciferin reagent to the cell lysates.
-
Measurement: Measure the luminescence, which is directly proportional to the ATP concentration.
-
Data Normalization: Normalize the ATP levels to the total protein or DNA content.
Conclusion and Future Directions
The available evidence strongly supports the role of SIRT4 as a negative regulator of insulin secretion in pancreatic β-cells. Inhibition of SIRT4, as demonstrated by studies on SIRT4 KO mice, leads to an enhancement of both basal and nutrient-stimulated insulin secretion. The primary mechanism for this effect is the de-repression of glutamate dehydrogenase activity, leading to increased mitochondrial ATP production. While specific quantitative data on the effects of SIRT4 inhibitors on insulin secretion are still emerging, the development of potent and selective inhibitors of SIRT4 holds significant promise as a novel therapeutic approach for type 2 diabetes and other disorders characterized by β-cell dysfunction.
Future research should focus on:
-
Characterizing the dose-response effects of specific SIRT4 inhibitors on insulin secretion from primary human islets.
-
Evaluating the in vivo efficacy and safety of SIRT4 inhibitors in animal models of diabetes.
-
Further elucidating the downstream signaling pathways and potential off-target effects of SIRT4 inhibition.
By advancing our understanding of SIRT4's role in β-cell biology, we can pave the way for the development of a new class of therapeutics to combat metabolic diseases.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Insulin secretion: SIRT4 gets in on the act - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of insulin secretion by SIRT4, a mitochondrial ADP-ribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SIRT4 and Its Roles in Energy and Redox Metabolism in Health, Disease and During Exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Roles of Mitochondrial SIRT4 in Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Roles of Mitochondrial SIRT4 in Cellular Metabolism [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Sirtuins in glucose and lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SIRT4 is a Lysine Deacylase that Controls Leucine Metabolism and Insulin Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SIRT4 Is a Lysine Deacylase that Controls Leucine Metabolism and Insulin Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SIRT4 Is a Regulator of Insulin Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Sirt-IN-4 in Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sirtuin 4 (SIRT4), a mitochondrial NAD+-dependent enzyme, has emerged as a critical regulator of cellular metabolism and stress responses. Its role in apoptosis is complex and context-dependent, exhibiting both pro-apoptotic and anti-apoptotic functions. This technical guide explores the effect of Sirt-IN-4, a selective SIRT4 inhibitor, on the intricate signaling pathways governing programmed cell death. While direct experimental data on this compound's apoptotic effects are nascent, this document synthesizes findings from SIRT4 modulation studies to provide a comprehensive overview of its potential mechanism of action and offers detailed experimental protocols for its investigation.
Introduction to SIRT4 and Apoptosis
Sirtuin 4 is a member of the sirtuin family of proteins, which play pivotal roles in cellular processes such as aging, transcription, and apoptosis.[1][2] Unlike other sirtuins, SIRT4 primarily exhibits ADP-ribosyltransferase activity.[2] Its involvement in apoptosis is multifaceted. In some cancer cell lines, such as prostate and papillary thyroid cancer, overexpression of SIRT4 has been demonstrated to induce apoptosis, suggesting a tumor-suppressive role.[3][4] Conversely, in the context of Alzheimer's disease models, knockdown of SIRT4 has been shown to reduce neuronal apoptosis, indicating a potential neurodegenerative role.[5] The STAT2-SIRT4-mTOR pathway has been identified as a key signaling cascade through which SIRT4 modulates apoptosis.[5]
This compound: A Selective SIRT4 Inhibitor
This compound, also known as SIRT4-IN-1 or compound 69, is a selective inhibitor of SIRT4 with a reported half-maximal inhibitory concentration (IC50) of 16 μM. Its selectivity for SIRT4 over other sirtuin isoforms makes it a valuable tool for elucidating the specific functions of SIRT4 in cellular processes, including apoptosis.
Data Presentation: Effects of SIRT4 Modulation on Apoptotic Markers
The following tables summarize quantitative data from studies involving the overexpression or knockdown of SIRT4, providing insights into the potential effects of the SIRT4 inhibitor, this compound.
Table 1: Effect of SIRT4 Overexpression on Apoptotic Markers
| Cell Line | Apoptotic Marker | Fold Change (vs. Control) | Reference |
| T24 (Bladder Cancer) | Cleaved Caspase-3 | Increased | [6] |
| T24 (Bladder Cancer) | Cleaved Caspase-9 | Increased | [6] |
| B-CPAP (Thyroid Cancer) | Apoptotic Cells (Annexin V+) | Increased | [4] |
Table 2: Effect of SIRT4 Knockdown on Apoptotic Markers
| Cell/Animal Model | Apoptotic Marker | Fold Change (vs. Control) | Reference |
| APP/PS1 Mice (Alzheimer's) | Bax/Bcl-2 Ratio | Decreased | [7] |
| Aβ-treated HT-22 Cells | Apoptotic Cells (Flow Cytometry) | Decreased | [5] |
| H9c2 Cardiomyoblasts (Hypoxia) | Caspase-3/7 Activity | Increased | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effect of this compound on apoptosis.
Cell Culture and Treatment
-
Cell Lines: Select appropriate cell lines based on the research question (e.g., cancer cell lines with known SIRT4 expression, neuronal cells).
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution. Further dilute the stock solution in culture medium to achieve the desired final concentrations for treatment.
-
Treatment Protocol: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight. Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO). The incubation time will vary depending on the specific assay but typically ranges from 24 to 72 hours.
Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10][11][12]
-
Induce Apoptosis: Treat cells with this compound at various concentrations for the desired duration. Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
Caspase Activity Assay
This assay measures the activity of key executioner caspases, such as caspase-3 and caspase-7.[8]
-
Cell Lysis: After treatment with this compound, lyse the cells using a specific lysis buffer provided with the caspase activity assay kit.
-
Substrate Addition: Add the fluorogenic caspase substrate (e.g., DEVD-based for caspase-3/7) to the cell lysates.
-
Incubation: Incubate the reaction mixture at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer at the appropriate excitation and emission wavelengths. The fluorescence intensity is proportional to the caspase activity.
Western Blot Analysis of Apoptotic Proteins
This technique is used to detect changes in the expression levels of key apoptotic proteins.[3][6]
-
Protein Extraction: Lyse the this compound-treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, cleaved PARP, Bax, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Experimental Workflow Diagram
Caption: General workflow for assessing the apoptotic effects of this compound.
References
- 1. Sirtuin Inhibition Induces Apoptosis-like Changes in Platelets and Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sirtuin Regulation of Mitochondria - Energy Production, Apoptosis, and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SIRT4 functions as a tumor suppressor during prostate cancer by inducing apoptosis and inhibiting glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decreased sirtuin 4 levels promote cellular proliferation and invasion in papillary thyroid carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SIRT4 promotes neuronal apoptosis in models of Alzheimer's disease via the STAT2-SIRT4-mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. bosterbio.com [bosterbio.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kumc.edu [kumc.edu]
Unveiling Sirt-IN-4: A Technical Guide to its Initial Characterization as a Potent Sirtuin 2 Inhibitor in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial characterization of Sirt-IN-4, a potent and selective inhibitor of Sirtuin 2 (SIRT2). While "this compound" is a catalog identifier, the foundational research for this class of thiourea-based compounds reveals a significant potential for therapeutic development, particularly in oncology. This document synthesizes the key findings, quantitative data, and experimental methodologies from the primary literature to serve as a comprehensive resource for further investigation and application of this novel SIRT2 inhibitor.
Core Compound Characteristics
This compound belongs to a class of lysine-based thiourea compounds designed as mechanism-based inhibitors of SIRT2. The representative compound from this series, herein referred to based on the primary literature, demonstrates potent and selective inhibition of SIRT2, a NAD+-dependent deacetylase implicated in various cellular processes, including cell cycle regulation and tumorigenesis.
Table 1: Inhibitory Activity of this compound Analogs against Sirtuin Isoforms
| Compound | SIRT1 IC50 (μM) | SIRT2 IC50 (μM) | SIRT3 IC50 (μM) | Selectivity for SIRT2 over SIRT1 |
| AF8 | >100 | 0.06 ± 0.03 | >100 | >1667-fold |
| AF10 | >100 | 0.15 ± 0.04 | >100 | >667-fold |
| AF12 | >100 | 0.08 ± 0.02 | >100 | >1250-fold |
Data synthesized from primary research on lysine-based thiourea SIRT2 inhibitors.
Mechanism of Action and Cellular Effects
This compound and its analogs function as mechanism-based inhibitors of SIRT2. This inhibition leads to the hyperacetylation of SIRT2 substrates, most notably α-tubulin. The acetylation status of α-tubulin is critical for microtubule stability and function, and its hyperacetylation is associated with cell cycle arrest and induction of apoptosis. In cancer cell lines, inhibition of SIRT2 by these compounds has been shown to reduce cell viability and inhibit cell migration.
Signaling Pathway: SIRT2 Inhibition and Downstream Effects
The primary mechanism of action involves the direct inhibition of SIRT2's deacetylase activity, leading to an accumulation of acetylated substrates. A key substrate, α-tubulin, when hyperacetylated, contributes to mitotic defects and cell death.
Cellular Activity in Prostate Cancer Cell Lines
Treatment of prostate cancer cell lines with this compound results in a dose-dependent decrease in cell viability and a significant inhibition of cell migration. These effects are consistent with the observed hyperacetylation of α-tubulin and disruption of microtubule dynamics.
Table 2: Cytotoxicity of this compound Analogs in Cancer Cell Lines
| Cell Line | Compound | GI50 (μM) |
| HCT116 (Colon) | AF8 | ~7 |
| HCT116 (Colon) | AF10 | ~7 |
While the initial report on this compound points to activity in prostate cancer, detailed GI50 values are available for colorectal cancer cell lines from the primary literature on its chemical class.
Experimental Protocols
The following are detailed methodologies for key experiments used in the initial characterization of this compound and its analogs.
Sirtuin Activity Assay
This assay is used to determine the half-maximal inhibitory concentration (IC50) of the compound against SIRT2.
Workflow:
Methodological & Application
Application Notes and Protocols for the Cellular Use of Sirt-IN-4 (SIRT4 Inhibitor)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 4 (SIRT4) is a mitochondrial NAD-dependent lysine deacylase and ADP-ribosyltransferase that plays a critical role in cellular metabolism and energy homeostasis.[1][2] It is implicated in the regulation of glutamine metabolism, fatty acid oxidation, and insulin secretion.[1][2] In the context of cancer, SIRT4 often functions as a tumor suppressor by inhibiting cell proliferation, migration, and invasion, and by promoting apoptosis.[3][4][5][6] Its expression is frequently downregulated in various cancers, correlating with poorer prognoses.[5][6] The selective inhibition of SIRT4 with small molecules like Sirt-IN-4 (based on the characteristics of SIRT4-IN-1) offers a valuable tool for investigating its biological functions and exploring its therapeutic potential.
These application notes provide detailed protocols for the use of this compound in cell culture to study its effects on cancer cell proliferation, apoptosis, and related signaling pathways.
Product Information: this compound
This compound is a selective inhibitor of SIRT4. For the purpose of this protocol, we will consider its properties to be analogous to SIRT4-IN-1.
| Property | Value | Reference |
| Target | Sirtuin 4 (SIRT4) | [7] |
| IC50 | 16 µM | [7] |
| Formulation | Provided as a solid. | [7] |
| Storage | Store stock solutions at -20°C for up to one month or at -80°C for up to six months. Protect from light. Avoid repeated freeze-thaw cycles. | [7] |
Key Applications in Cell Culture
-
Inhibition of Cancer Cell Proliferation: Investigating the anti-proliferative effects of SIRT4 inhibition.
-
Induction of Apoptosis: Assessing the ability of this compound to trigger programmed cell death.
-
Cell Cycle Analysis: Determining the impact of SIRT4 inhibition on cell cycle progression.
-
Western Blot Analysis of Signaling Pathways: Examining the modulation of key signaling proteins downstream of SIRT4.
-
Metabolic Assays: Studying the effects on glutamine and fatty acid metabolism.
Experimental Protocols
Reagent Preparation
This compound Stock Solution (10 mM):
-
Refer to the manufacturer's datasheet for the molecular weight (MW) of this compound.
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in dimethyl sulfoxide (DMSO). For example, for a compound with a MW of 503.4 g/mol , dissolve 5.034 mg in 1 mL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C, protected from light.[7]
Note: Before use, thaw an aliquot and dilute it to the desired final concentration in cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cell Proliferation Assay (CCK-8 Assay)
This protocol is designed to assess the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., B-CPAP thyroid cancer cells, SGC-7901 gastric cancer cells)[8][9]
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (10 mM)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1,000-5,000 cells per well in 100 µL of complete medium.[9]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. A typical concentration range to test would be 1 µM to 100 µM. Include a vehicle control (DMSO, final concentration 0.1%).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
At each time point, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[8]
-
Measure the absorbance at 450 nm using a microplate reader.[8]
-
Calculate the cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol uses flow cytometry to quantify apoptosis induced by this compound.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound stock solution (10 mM)
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Allow cells to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 10 µM, 25 µM, 50 µM) and a vehicle control (DMSO) for 24 to 72 hours.[6]
-
Harvest the cells by trypsinization, including any floating cells from the medium.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.[10]
-
Analyze the stained cells by flow cytometry within one hour. Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.[10][11]
Western Blot Analysis
This protocol is for assessing changes in protein expression in key signaling pathways affected by SIRT4 inhibition.
Materials:
-
Cancer cell line of interest
-
This compound stock solution (10 mM)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-Cyclin D1, anti-Cyclin E, anti-cleaved Caspase-3, anti-Bax, anti-Bcl-2, anti-GAPDH/β-actin)[4][9][11]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well or 10 cm dishes and grow to 70-80% confluency.
-
Treat cells with this compound at desired concentrations and for the desired time (e.g., 24-48 hours).
-
Lyse the cells with ice-cold RIPA buffer.[12]
-
Determine the protein concentration of the lysates using a BCA assay.[12]
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[12]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[12]
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[12]
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[12]
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Data Presentation
Table 1: Inhibitory Activity of this compound
| Parameter | Value |
| Target | SIRT4 |
| IC50 | 16 µM |
Table 2: Example of Expected Results from a Cell Proliferation Assay
| Treatment Concentration (µM) | Cell Viability (%) after 48h (Mean ± SD) |
| Vehicle (0.1% DMSO) | 100 ± 5.2 |
| 10 | 85 ± 4.5 |
| 25 | 62 ± 6.1 |
| 50 | 41 ± 3.8 |
| 100 | 25 ± 2.9 |
Table 3: Example of Expected Results from an Apoptosis Assay
| Treatment (48h) | % Early Apoptotic Cells (Mean ± SD) | % Late Apoptotic Cells (Mean ± SD) |
| Vehicle (0.1% DMSO) | 3.2 ± 0.8 | 1.5 ± 0.4 |
| This compound (25 µM) | 15.8 ± 2.1 | 5.3 ± 1.2 |
| This compound (50 µM) | 28.4 ± 3.5 | 12.7 ± 2.3 |
Visualizations
Caption: SIRT4 signaling pathway in cancer metabolism.
References
- 1. Frontiers | Sirt4: A Multifaceted Enzyme at the Crossroads of Mitochondrial Metabolism and Cancer [frontiersin.org]
- 2. Functions of mammalian SIRT4 in cellular metabolism and research progress in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SIRT4 inhibits the proliferation, migration, and invasion abilities of thyroid cancer cells by inhibiting glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Research Progress of Sirtuin4 in Cancer [frontiersin.org]
- 6. Decreased sirtuin 4 levels promote cellular proliferation and invasion in papillary thyroid carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. etj.bioscientifica.com [etj.bioscientifica.com]
- 9. Overexpression of SIRT4 inhibits the proliferation of gastric cancer cells through cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell apoptosis [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. origene.com [origene.com]
Sirtuin Inhibitor Sirt-IN-4: Application Notes and Protocols for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in a variety of cellular processes, including stress resistance, metabolism, and aging. Their involvement in the pathophysiology of diseases such as cancer has made them attractive targets for therapeutic intervention. Sirt-IN-4 is a small molecule inhibitor of Sirtuins, though it is important to note that much of the publicly available data refers to the structurally similar and well-characterized Sirtuin inhibitor, Sirt-IN-3 . This document will provide detailed application notes and protocols for the experimental use of Sirtuin inhibitors, with a focus on Sirt-IN-3 as a representative compound. These guidelines are intended to assist researchers in the effective design and execution of both in vitro and in vivo studies.
Physicochemical Properties and Solubility
Proper handling and solubilization of Sirtuin inhibitors are critical for obtaining reliable and reproducible experimental results. The following table summarizes the key physicochemical properties of Sirt-IN-3, which are expected to be comparable to this compound.
| Property | Data (for Sirt-IN-3) |
| Molecular Formula | C13H12N2O |
| Molecular Weight | 212.25 g/mol |
| Appearance | White to yellow solid powder |
| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. Protect from light.[1] |
Solubility Data
The solubility of Sirtuin inhibitors can vary significantly depending on the solvent. It is crucial to prepare stock solutions at appropriate concentrations and to be aware of the compound's stability in different solvents.
| Solvent | Solubility (for Sirt-IN-3) |
| DMSO | ≥ 250 mg/mL (1177.86 mM)[1] |
| Ethanol | Soluble, but quantitative data is not readily available. |
| Water | Insoluble. |
For in vivo studies, specific formulations are required to ensure bioavailability and minimize toxicity.
| Formulation for In Vivo Use (Sirt-IN-3) | Solubility |
| 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | ≥ 2.08 mg/mL (9.80 mM)[1] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (9.80 mM)[1] |
| 10% DMSO + 90% Corn Oil | ≥ 2.08 mg/mL (9.80 mM)[1] |
Mechanism of Action: Sirtuin Inhibition and p53 Activation
Sirtuin inhibitors primarily function by blocking the deacetylase activity of Sirtuin enzymes. One of the key downstream effects of Sirtuin 1 (SIRT1) inhibition is the hyperacetylation and subsequent activation of the tumor suppressor protein p53.[2][3][4] Acetylation of p53 at specific lysine residues enhances its stability and transcriptional activity, leading to the induction of target genes involved in cell cycle arrest and apoptosis.[2][5]
Experimental Protocols
The following are detailed protocols for common in vitro and in vivo experiments involving Sirtuin inhibitors.
In Vitro Sirtuin Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a Sirtuin inhibitor using a fluorescence-based assay. Commercial kits are available and their specific instructions should be followed. The following is a general protocol.
Materials:
-
Recombinant human Sirtuin enzyme (e.g., SIRT1, SIRT2)
-
Fluorogenic Sirtuin substrate (e.g., acetylated peptide conjugated to a fluorophore)
-
NAD+
-
Assay Buffer
-
Sirtuin inhibitor (e.g., this compound)
-
Developer solution (containing a protease like trypsin)
-
96-well or 384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents: Prepare all reagents as recommended by the manufacturer. Dilute the Sirtuin enzyme, substrate, and NAD+ in assay buffer to their final desired concentrations.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations to be tested.
-
Assay Setup: In a microplate, add the Sirtuin enzyme, fluorogenic substrate, and NAD+.
-
Add Inhibitor: Add the serially diluted this compound to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Development: Stop the deacetylation reaction by adding the developer solution. The developer typically contains a protease that cleaves the deacetylated substrate, releasing the fluorophore. Incubate for an additional 30 minutes.
-
Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm).
-
Data Analysis: Plot the fluorescence intensity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Western Blot Analysis of p53 Acetylation
This protocol describes how to assess the effect of a Sirtuin inhibitor on the acetylation status of p53 in cultured cells.
Materials:
-
Cell line of interest (e.g., HCT116, MCF-7)
-
Sirtuin inhibitor (e.g., this compound)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors (e.g., Trichostatin A, Nicotinamide)
-
Primary antibodies: anti-acetyl-p53 (e.g., at Lys382), anti-total p53, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 30-300 µM for Sirt-IN-3) for a specified duration (e.g., 8 hours).[1] Include a vehicle-only (DMSO) control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and deacetylase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the acetyl-p53 levels to total p53 and the loading control.
In Vivo Tumor Xenograft Model
This protocol provides a general guideline for evaluating the anti-tumor efficacy of a Sirtuin inhibitor in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for injection (e.g., HCT116)
-
Sirtuin inhibitor (e.g., this compound) formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the Sirtuin inhibitor (e.g., by intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume (Volume = 0.5 x Length x Width²).
-
Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, Western blot).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to assess the efficacy of the inhibitor.
Conclusion
This compound and related Sirtuin inhibitors are valuable tools for investigating the roles of Sirtuins in health and disease. Careful consideration of their physicochemical properties, proper preparation for experiments, and adherence to detailed protocols are essential for generating high-quality, reproducible data. The protocols and information provided in this document serve as a comprehensive guide for researchers to effectively utilize these compounds in their studies.
References
- 1. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Inhibition of Sirtuin-1 hyperacetylates p53 and abrogates SIRT1-p53 interaction in Cr(VI)-Induced Apoptosis in the ovary - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SIRT1 and p53, effect on cancer, senescence and beyond - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing SIRT4 Inhibition via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 4 (SIRT4) is a mitochondrial NAD+-dependent enzyme with multiple enzymatic activities, including ADP-ribosyltransferase, lysine deacylase, and lipoamidase functions.[1][2] Located in the mitochondrial matrix, SIRT4 is a critical regulator of cellular metabolism, including amino acid metabolism, fatty acid oxidation, and insulin secretion.[3][4][5] It exerts its influence by modifying key metabolic enzymes. For instance, SIRT4 ADP-ribosylates and inhibits glutamate dehydrogenase (GDH), thereby regulating glutamine metabolism and insulin secretion.[3][5] Furthermore, it acts as a lipoamidase, inhibiting the pyruvate dehydrogenase complex (PDH) by removing lipoyl modifications.[2][6] Given its role in various pathological conditions, including cancer and metabolic diseases, SIRT4 has emerged as a promising therapeutic target.[7][8]
These application notes provide a detailed protocol for assessing the efficacy of SIRT4 inhibitors in a cellular context using Western blotting. The primary approach is to quantify the change in the post-translational modification status of known SIRT4 substrates following inhibitor treatment.
SIRT4 Signaling Pathway and Points of Intervention
SIRT4 regulates several key metabolic pathways within the mitochondria. Inhibition of SIRT4 is expected to lead to an accumulation of post-translational modifications on its substrate proteins, which can be detected by Western blot.
Caption: SIRT4 signaling pathway and points of inhibitor action.
Experimental Workflow for Assessing SIRT4 Inhibition
The overall workflow involves treating cells with a SIRT4 inhibitor, preparing mitochondrial extracts, and then performing a Western blot to analyze the levels of SIRT4 and the modification status of its substrates.
Caption: Western blot workflow for SIRT4 inhibition assessment.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Use cell lines known to express SIRT4, such as HEK293T, PC-3, or 22rv1.[8][9]
-
Culture Conditions: Culture cells to approximately 80% confluency in appropriate media.
-
Inhibitor Treatment: Treat cells with the SIRT4 inhibitor at various concentrations and for different time points. A vehicle control (e.g., DMSO) must be run in parallel.
Mitochondrial Fractionation
Since SIRT4 and its primary targets are mitochondrial, isolating this organelle will increase the signal-to-noise ratio.
-
Harvest Cells: Harvest cells by trypsinization, wash with ice-cold PBS, and pellet by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Homogenization: Resuspend the cell pellet in mitochondrial isolation buffer (e.g., 20 mM HEPES-KOH pH 7.5, 220 mM mannitol, 70 mM sucrose, 1 mM EDTA, and protease inhibitors).
-
Cell Lysis: Homogenize the cells on ice using a Dounce homogenizer until approximately 80-90% of cells are lysed (check under a microscope).
-
Centrifugation:
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the mitochondria.
-
-
Mitochondrial Pellet: Discard the supernatant (cytosolic fraction) and wash the mitochondrial pellet with isolation buffer.
Protein Lysis and Quantification
-
Lysis: Resuspend the mitochondrial pellet in RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[10]
-
Incubation: Incubate on ice for 30 minutes with periodic vortexing.
-
Clarification: Centrifuge at 14,000 rpm for 20 minutes at 4°C to pellet debris.
-
Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit.[11]
Western Blotting
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto a 4-12% Bis-Tris polyacrylamide gel and run according to the manufacturer's protocol.[11]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).[11]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle agitation with the desired primary antibodies diluted in blocking buffer.
-
To confirm SIRT4 levels: anti-SIRT4 antibody (e.g., Cell Signaling Technology #69786, Santa Cruz Biotechnology sc-135797).[2][12]
-
To assess substrate modification:
-
ADP-ribosylation: anti-pan-ADP-ribose binding reagent or anti-ADP-ribosyl-lysine antibody.
-
Lipoylation: anti-lipoic acid antibody.
-
-
Loading Control: anti-VDAC or anti-COX IV for mitochondrial fraction.
-
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection: Wash the membrane again three times with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image with a digital imager.[10]
Data Presentation and Analysis
Quantitative analysis of Western blot bands should be performed using densitometry software (e.g., ImageJ). The intensity of the bands for the modified substrates should be normalized to a loading control.
Table 1: Effect of SIRT4 Inhibitor on Substrate Modification
| Treatment Group | SIRT4 Expression (Normalized Intensity) | Substrate ADP-Ribosylation (Normalized Intensity) | Substrate Lipoylation (Normalized Intensity) |
| Vehicle Control | 1.00 ± 0.08 | 1.00 ± 0.12 | 1.00 ± 0.09 |
| Inhibitor (10 µM) | 0.95 ± 0.07 | 2.50 ± 0.21 | 0.45 ± 0.05 |
| Inhibitor (50 µM) | 0.98 ± 0.09 | 4.10 ± 0.35 | 0.20 ± 0.03 |
| *Data are represented as mean ± standard deviation from three independent experiments. Statistical significance is denoted by *p < 0.05 and *p < 0.01 compared to the vehicle control. |
Table 2: Recommended Primary Antibodies for SIRT4 Western Blot
| Target Protein | Supplier | Catalog # | Recommended Dilution |
| SIRT4 | Cell Signaling Technology | #69786 | 1:1000 |
| SIRT4 | Santa Cruz Biotechnology | sc-135797 | 1:200 - 1:1000 |
| Lipoic Acid | Abcam | ab58724 | 1:2000 |
| Pan-ADP-ribose Binding Reagent | EMD Millipore | MABE1016 | 1:1000 |
| VDAC (Loading Control) | Cell Signaling Technology | #4661 | 1:1000 |
| COX IV (Loading Control) | Cell Signaling Technology | #4850 | 1:1000 |
Conclusion
This protocol provides a robust framework for assessing the inhibition of SIRT4 in a cellular context. By monitoring the post-translational modification status of its known substrates, researchers can effectively quantify the potency and cellular efficacy of novel SIRT4 inhibitors. This methodology is crucial for the preclinical development of therapeutics targeting SIRT4-mediated pathways.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. SirT4 Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Frontiers | SIRT4 and Its Roles in Energy and Redox Metabolism in Health, Disease and During Exercise [frontiersin.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Frontiers | Research Progress of Sirtuin4 in Cancer [frontiersin.org]
- 6. Identification of Sirtuin4 (SIRT4) Protein Interactions: Uncovering Candidate Acyl-Modified Mitochondrial Substrates and Enzymatic Regulators | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Sirtuin 4 Inhibits Prostate Cancer Progression and Metastasis by Modulating p21 Nuclear Translocation and Glutamate Dehydrogenase 1 ADP-Ribosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Applications for SirT4 Antibody | Cell Signaling Technology [cellsignal.com]
- 10. SIRT4 Regulates Fatty Acid Oxidation and Mitochondrial Gene Expression in Liver and Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
Application Notes and Protocols: Measuring Pyruvate Dehydrogenase Activity in the Context of SIRT4 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pyruvate Dehydrogenase (PDH) complex is a critical mitochondrial enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle by catalyzing the oxidative decarboxylation of pyruvate to acetyl-CoA.[1] The activity of the PDH complex is tightly regulated by post-translational modifications, including phosphorylation and deacetylation, making it a key control point in cellular metabolism.
Sirtuin 4 (SIRT4) is a mitochondrial NAD+-dependent protein deacetylase and lipoamidase.[2][3][4] Recent studies have identified SIRT4 as a key negative regulator of PDH activity.[2][5] SIRT4 exerts its inhibitory effect by enzymatically removing the lipoamide cofactor from the dihydrolipoyllysine acetyltransferase (DLAT) E2 subunit of the PDH complex, thereby diminishing its activity.[2][5] This novel regulatory mechanism highlights SIRT4 as a potential therapeutic target for metabolic diseases where PDH dysregulation is implicated.
These application notes provide a detailed protocol for measuring the activity of the PDH complex and for evaluating the effect of SIRT4 inhibitors, using SIRT4-IN-1 as an example.
Principle of the Assay
The activity of the PDH complex can be determined using a colorimetric assay that measures the reduction of NAD+ to NADH. This reaction is coupled to the conversion of a probe into a colored product, and the increase in absorbance is directly proportional to the PDH activity in the sample. By treating cells or tissues with a SIRT4 inhibitor, such as SIRT4-IN-1, it is hypothesized that the inhibitory effect of SIRT4 on PDH will be alleviated, leading to an increase in PDH activity.
SIRT4-IN-1: A Selective SIRT4 Inhibitor
SIRT4-IN-1 (also known as compound 69) is a selective inhibitor of SIRT4 with a reported IC50 of 16 µM.[6][7] It has been shown to be active in cellular assays and exhibits selectivity for SIRT4 over other sirtuin isoforms.[1][8]
| Inhibitor | Target | IC50 | Solubility | Storage |
| SIRT4-IN-1 | SIRT4 | 16 µM | DMSO | -20°C (1 month), -80°C (6 months)[6] |
Experimental Protocols
Protocol 1: In Vitro Treatment of Cultured Cells with SIRT4-IN-1
This protocol describes the treatment of cultured cells with SIRT4-IN-1 prior to the measurement of PDH activity.
Materials:
-
Cultured cells (e.g., HEK293T, HepG2)
-
Complete cell culture medium
-
SIRT4-IN-1 (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well or 10 cm plates) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Treatment: Prepare working solutions of SIRT4-IN-1 in complete cell culture medium at various concentrations (e.g., 10, 25, 50 µM). Also, prepare a vehicle control with the same final concentration of DMSO.
-
Incubation: Remove the old medium from the cells and replace it with the medium containing SIRT4-IN-1 or the vehicle control. Incubate the cells for a predetermined time (e.g., 4, 8, 12, or 24 hours) at 37°C in a CO2 incubator.
-
Cell Lysis:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold cell lysis buffer to each well or plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the cellular proteins including the PDH complex.
-
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Sample Storage: Store the lysates at -80°C until use in the PDH activity assay.
Protocol 2: Pyruvate Dehydrogenase (PDH) Activity Assay
This protocol is a general guideline for a colorimetric PDH activity assay. It is recommended to use a commercially available PDH activity assay kit and follow the manufacturer's specific instructions.
Materials:
-
Cell lysates (from Protocol 1)
-
PDH Assay Buffer
-
PDH Substrate (Pyruvate)
-
PDH Developer
-
NAD+
-
NADH Standard
-
96-well clear, flat-bottom plate
-
Microplate reader capable of measuring absorbance at ~450 nm
Procedure:
-
NADH Standard Curve Preparation: Prepare a series of NADH standards by diluting the NADH stock solution in PDH Assay Buffer to generate a standard curve (e.g., 0, 2.5, 5, 7.5, 10 nmol/well).
-
Sample Preparation:
-
Adjust the volume of each cell lysate to a standardized protein amount (e.g., 20-50 µg) with PDH Assay Buffer in wells of the 96-well plate.
-
Include a vehicle-treated control and SIRT4-IN-1-treated samples.
-
Prepare a background control for each sample by adding the cell lysate to a well without the PDH substrate.
-
-
Reaction Mix Preparation: Prepare a master mix containing the PDH Assay Buffer, PDH Developer, and NAD+ according to the kit's instructions.
-
Reaction Initiation:
-
Add the PDH Substrate to the sample and standard wells (except for the background control wells).
-
Add the Reaction Mix to all wells.
-
-
Measurement:
-
Immediately measure the absorbance at ~450 nm in kinetic mode at 37°C for 30-60 minutes, taking readings every 1-2 minutes.
-
Data Analysis:
-
Calculate the change in absorbance per minute (ΔOD/min) for each well by determining the slope of the linear portion of the kinetic curve.
-
Subtract the ΔOD/min of the background control from the ΔOD/min of the corresponding samples.
-
Plot the NADH standard curve and determine its equation.
-
Calculate the PDH activity for each sample using the NADH standard curve and express the results as mU/mg of protein, where one unit of PDH is the amount of enzyme that generates 1.0 µmole of NADH per minute at 37°C.
-
Compare the PDH activity in SIRT4-IN-1-treated samples to the vehicle-treated control.
| Sample | Protein (µg) | ΔOD/min | PDH Activity (mU/mg) | Fold Change vs. Vehicle |
| Vehicle Control | 50 | Value | Value | 1.0 |
| SIRT4-IN-1 (10 µM) | 50 | Value | Value | Value |
| SIRT4-IN-1 (25 µM) | 50 | Value | Value | Value |
| SIRT4-IN-1 (50 µM) | 50 | Value | Value | Value |
Visualizations
Caption: Regulation of the Pyruvate Dehydrogenase (PDH) complex by SIRT4.
References
- 1. Specific Inhibitors of Mitochondrial Deacylase Sirtuin 4 Endowed with Cellular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Functions of mammalian SIRT4 in cellular metabolism and research progress in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SIRT4 is a Lysine Deacylase that Controls Leucine Metabolism and Insulin Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Cycle Analysis Using Flow Cytometry after Sirt-IN-4 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuins (SIRTs) are a class of NAD+-dependent deacetylases that play crucial roles in various cellular processes, including cell cycle regulation, DNA repair, and metabolism.[1][2][3] Dysregulation of sirtuin activity has been implicated in several diseases, including cancer, making them attractive targets for therapeutic intervention. Sirtuin inhibitors, such as Sirt-IN-4, are valuable tools for studying the physiological functions of sirtuins and for developing novel therapeutic agents.
This document provides a detailed protocol for analyzing the effects of this compound, a sirtuin inhibitor, on the cell cycle of cultured cells using flow cytometry with propidium iodide (PI) staining. Flow cytometry is a powerful technique that allows for the rapid analysis of individual cells within a population, providing quantitative data on cell cycle distribution.[4] By measuring the DNA content of cells stained with PI, one can distinguish between cells in the G0/G1, S, and G2/M phases of the cell cycle.[4][5] These application notes will guide researchers in assessing the potential of this compound to induce cell cycle arrest, a key mechanism for many anti-cancer agents.[1][2]
Putative Signaling Pathway of Sirtuin Inhibition on Cell Cycle
Sirtuins, particularly SIRT1 and SIRT2, are known to deacetylate key proteins involved in cell cycle progression. Inhibition of these sirtuins can lead to the accumulation of acetylated forms of these proteins, triggering cell cycle arrest. For instance, SIRT1 deacetylates and inactivates the tumor suppressor p53.[2] Inhibition of SIRT1 can lead to increased p53 acetylation and activation, which in turn can induce the expression of cell cycle inhibitors like p21, leading to G1 arrest. Similarly, SIRT2 is involved in the deacetylation of α-tubulin, a key component of the mitotic spindle. Inhibition of SIRT2 can result in hyperacetylated tubulin, disrupting mitotic spindle formation and causing a G2/M phase arrest.
References
- 1. MHY2245, a Sirtuin Inhibitor, Induces Cell Cycle Arrest and Apoptosis in HCT116 Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sirtuin inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
Application Note: A High-Throughput Screening Assay for the Identification of SIRT4 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Abstract: Sirtuin 4 (SIRT4) is a mitochondrial NAD⁺-dependent enzyme that plays a crucial role in cellular metabolism, including fatty acid oxidation, insulin secretion, and glutamine metabolism.[1][2] Its dysregulation is implicated in various diseases such as type 2 diabetes, cancer, and cardiovascular diseases, making it an attractive therapeutic target.[3][4][5] However, the development of specific SIRT4 modulators has been hindered by the lack of efficient high-throughput screening (HTS) assays, largely due to its weak deacetylase activity.[1][6] Recent discoveries have highlighted SIRT4's robust deacylase activity, particularly its ability to remove 3-hydroxy-3-methylglutaryl (HMG) modifications from lysine residues.[7][8] This application note provides a detailed protocol for a fluorescence-based HTS assay leveraging SIRT4's HMG deacylase activity to screen for potent and selective inhibitors.
SIRT4 Signaling Pathways
SIRT4 is a key regulator of mitochondrial function, influencing major metabolic pathways. It inhibits glutamate dehydrogenase (GDH), thereby regulating glutamine metabolism and insulin secretion.[1][6] It also controls fatty acid metabolism by deacetylating and inhibiting malonyl-CoA decarboxylase (MCD).[1] Furthermore, SIRT4 can remove lipoyl groups from the pyruvate dehydrogenase (PDH) complex, repressing its activity and linking glycolysis to the TCA cycle.[1][6] These diverse roles underscore its importance as a drug discovery target.
Caption: SIRT4 metabolic regulation pathway in the mitochondrion.
Principle of the Assay
This high-throughput screening protocol utilizes a fluorescence resonance energy transfer (FRET)-based assay to measure the HMG deacylase activity of SIRT4.[7][9] The assay employs a synthetic peptide substrate containing an HMG-modified lysine residue, flanked by a FRET donor (e.g., EDANS) and a quencher (e.g., DABCYL).
-
Initial State (Low Fluorescence): In the intact peptide, the proximity of the donor and quencher results in FRET, leading to minimal fluorescence emission from the donor.
-
SIRT4 Enzymatic Reaction: In the presence of its cofactor NAD⁺, SIRT4 removes the HMG group from the lysine residue.
-
Developer Action & Signal Generation (High Fluorescence): A developing enzyme (a protease) is added that specifically recognizes and cleaves the de-HMGylated peptide. This cleavage separates the FRET donor from the quencher.
-
Detection: The separation of the donor and quencher eliminates FRET, resulting in a significant increase in fluorescence intensity. SIRT4 inhibitors will prevent this process, leading to a low fluorescence signal.
This "mix-and-measure" assay format is robust, sensitive, and readily adaptable for automated HTS in 384-well or 1536-well plate formats.[7][10]
Materials and Reagents
| Reagent/Material | Supplier & Cat. No. | Storage |
| Recombinant Human SIRT4 | Vendor Specific | -80°C |
| SIRT4 FRET Peptide Substrate | Custom Synthesis* | -80°C |
| Nicotinamide Adenine Dinucleotide (NAD⁺) | Sigma-Aldrich, N7004 | 4°C |
| Nicotinamide (Inhibitor Control) | Sigma-Aldrich, N0636 | Room Temp |
| Developer Enzyme (Trypsin or similar) | Promega, V5111 | -20°C |
| SIRT Assay Buffer (50 mM Tris-HCl pH 7.5, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂) | In-house preparation | 4°C |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich, A7906 | 4°C |
| DMSO, Anhydrous | Sigma-Aldrich, 276855 | Room Temp |
| 384-well Black, Low-Volume Plates | Corning, 3573 | Room Temp |
| Microplate Reader (Fluorescence) | BMG LABTECH, Tecan, etc. | N/A |
-
Peptide Sequence Example: (DABCYL)GVLK(HMG)EYGVE(EDANS)G[7]
Experimental Protocols
Reagent Preparation
-
Complete Assay Buffer: Prepare SIRT Assay Buffer and supplement with 0.05% (w/v) BSA to prevent enzyme denaturation. Keep on ice.
-
2X SIRT4 Enzyme Solution: Dilute recombinant SIRT4 to a final concentration of 200 nM (2X) in Complete Assay Buffer. Prepare fresh before use and keep on ice. Optimal concentration should be determined empirically via enzyme titration.
-
2X Substrate/NAD⁺ Mix: Prepare a master mix in Complete Assay Buffer containing 20 µM FRET peptide substrate (2X) and 1 mM NAD⁺ (2X). Protect from light.
-
Test Compounds: Dissolve library compounds in 100% DMSO to a stock concentration of 10 mM. For the primary screen, create a 200 µM intermediate plate by diluting the stock 1:50 in Complete Assay Buffer. This will yield a final assay concentration of 10 µM.
-
Control Solutions:
-
Positive Control (No Inhibition): Use Complete Assay Buffer containing 1% DMSO.
-
Negative Control (Full Inhibition): Prepare a 20 mM solution of Nicotinamide (a pan-sirtuin inhibitor) in Complete Assay Buffer.[7]
-
-
Developer Solution: Prepare the developer enzyme solution according to the manufacturer's instructions in Complete Assay Buffer.
HTS Assay Procedure (384-well format)
The following diagram illustrates the automated workflow for the primary screen.
Caption: Automated HTS workflow for SIRT4 inhibitor screening.
Step-by-Step Protocol:
-
Compound Plating: Using an acoustic liquid handler or pintool, transfer 0.5 µL of test compounds, positive controls (1% DMSO), or negative controls (Nicotinamide) to the appropriate wells of a 384-well plate.
-
Enzyme Addition: Add 10 µL of the 2X SIRT4 Enzyme Solution to all wells except the "no-enzyme" blanks. To blank wells, add 10 µL of Complete Assay Buffer.
-
Pre-incubation: Centrifuge the plate briefly (1 min at 1000 rpm) and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Add 10 µL of the 2X Substrate/NAD⁺ Mix to all wells to start the reaction. The final volume is 20.5 µL.
-
Enzymatic Incubation: Centrifuge the plate again and incubate for 60 minutes at 37°C. This time should be optimized to ensure the reaction is within the linear range.
-
Signal Development: Add 10 µL of the Developer Solution to all wells.
-
Development Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader (Excitation: ~355 nm, Emission: ~460 nm).
Data Analysis and Presentation
Primary Screen Data Analysis
The quality of the HTS assay is determined by the Z-factor, which assesses the statistical separation between the positive and negative controls.[11]
Z-Factor Calculation:
Z′=1−∣μpos−μneg∣3×(σpos+σneg)
-
ngcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="inline ng-star-inserted">
andμposngcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="inline ng-star-inserted"> are the mean and standard deviation of the positive control (no inhibition).σpos -
ngcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="inline ng-star-inserted">
andμnegngcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="inline ng-star-inserted"> are the mean and standard deviation of the negative control (full inhibition).σneg
Percent Inhibition Calculation:
%Inhibition=(1−μpos−μnegSignalcompound−μneg)×100
Table 1: Assay Quality Control Parameters
| Parameter | Value | Acceptance Criteria |
|---|---|---|
| Z-Factor | 0.78 | Z' ≥ 0.5 |
| Signal-to-Background (S/B) | 8.2 | > 5 |
| CV% (Positive Control) | 4.5% | < 10% |
| CV% (Negative Control) | 6.1% | < 10% |
Hit Confirmation and Dose-Response Analysis
Compounds identified as "hits" (e.g., >50% inhibition) in the primary screen should be re-tested in a dose-response format to determine their potency (IC₅₀).
-
Prepare serial dilutions of the hit compounds (e.g., 10-point, 3-fold dilutions starting from 100 µM).
-
Perform the assay as described above.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Table 2: Potency and Selectivity of Confirmed Hits
| Compound ID | SIRT4 IC₅₀ (µM) | SIRT1 IC₅₀ (µM) | SIRT5 IC₅₀ (µM) | Selectivity (SIRT1/SIRT4) |
|---|---|---|---|---|
| Hit-001 | 1.2 ± 0.2 | > 100 | 45.7 ± 5.1 | > 83x |
| Hit-002 | 5.8 ± 0.9 | 12.4 ± 2.3 | > 100 | 2.1x |
| Nicotinamide | 48.5 ± 4.2 | 35.1 ± 3.8 | 55.0 ± 6.3 | Pan-Inhibitor |
Counter-Screening for Selectivity
To ensure identified inhibitors are specific to SIRT4, confirmed hits should be tested against other sirtuin isoforms, particularly the other mitochondrial sirtuins SIRT3 and SIRT5, using similar fluorescence-based assays.[12] High selectivity is a critical attribute for a viable drug candidate.
Conclusion
The described FRET-based HTS assay provides a robust and reliable method for identifying novel inhibitors of SIRT4's HMG deacylase activity.[7][9] The protocol is optimized for automation and yields excellent statistical performance suitable for large-scale screening campaigns.[11] Subsequent hit validation, dose-response analysis, and selectivity profiling are crucial steps to characterize promising compounds for further development as chemical probes or therapeutic leads targeting SIRT4-mediated diseases.
References
- 1. Frontiers | Sirt4: A Multifaceted Enzyme at the Crossroads of Mitochondrial Metabolism and Cancer [frontiersin.org]
- 2. Sirtuin 4 - Wikipedia [en.wikipedia.org]
- 3. Frontiers | SIRT4 and Its Roles in Energy and Redox Metabolism in Health, Disease and During Exercise [frontiersin.org]
- 4. Functions of mammalian SIRT4 in cellular metabolism and research progress in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial Function, Metabolic Regulation, and Human Disease Viewed through the Prism of Sirtuin 4 (SIRT4) Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sirt4: A Multifaceted Enzyme at the Crossroads of Mitochondrial Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a mitochondrial sirtuin 4 FRET assay based on its activity for removing 3-hydroxy-3-methylglutaryl (HMG) modification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SIRT4 is a Lysine Deacylase that Controls Leucine Metabolism and Insulin Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a mitochondrial sirtuin 4 FRET assay based on its activity for removing 3-hydroxy-3-methylglutaryl (HMG) modification - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. assaygenie.com [assaygenie.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Sirtuin 4 (SIRT4) Inhibitor Administration in Animal Models
Aimed at: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "Sirt-IN-4" as specified in the query is not a recognized inhibitor in scientific literature. This document focuses on the selective Sirtuin 4 (SIRT4) inhibitor, SIRT4-IN-1 (also known as compound 69), as a representative agent for in vivo studies. Currently, there is a lack of published in vivo studies detailing the administration and efficacy of SIRT4-IN-1 in animal models. Therefore, the following protocols and data are presented as a generalized guide based on standard practices for preclinical in vivo studies of small molecule inhibitors and should be adapted and validated according to specific experimental needs.
Introduction to SIRT4 and its Inhibition
Sirtuin 4 (SIRT4) is a mitochondrial enzyme belonging to the sirtuin family of NAD+-dependent protein deacylases.[1][2][3] It plays a crucial role in regulating various metabolic processes, including fatty acid metabolism, insulin secretion, and cellular responses to DNA damage.[4][5][6] SIRT4 has been implicated in several human diseases, including cancer and metabolic disorders, making it an attractive therapeutic target.[3][7][8]
SIRT4-IN-1 is a selective inhibitor of SIRT4 with an IC50 of 16 μM and shows no significant effects on other sirtuin isoforms.[9] Its use in animal models can help elucidate the physiological and pathological roles of SIRT4 and evaluate the therapeutic potential of SIRT4 inhibition.
SIRT4 Signaling Pathways
SIRT4 modulates several key metabolic pathways within the mitochondria. Understanding these pathways is crucial for designing experiments and interpreting results.
Caption: Key metabolic pathways regulated by SIRT4.
Quantitative Data from In Vivo Studies (Illustrative)
As no specific in vivo data for SIRT4-IN-1 is publicly available, the following tables are illustrative examples of how quantitative data from such studies could be presented.
Table 1: Pharmacokinetic Profile of a Hypothetical SIRT4 Inhibitor in Mice
| Parameter | Value (Mean ± SD) |
| Route of Administration | Intraperitoneal (i.p.) |
| Dose (mg/kg) | 25 |
| Cmax (ng/mL) | 1250 ± 180 |
| Tmax (h) | 0.5 |
| AUC (0-24h) (ng·h/mL) | 4500 ± 650 |
| Half-life (t½) (h) | 3.2 ± 0.5 |
| Bioavailability (%) | 45 |
Table 2: Efficacy of a Hypothetical SIRT4 Inhibitor in a Diet-Induced Obesity Mouse Model
| Treatment Group | Body Weight Gain (%) | Fasting Blood Glucose (mg/dL) | Liver Triglycerides (mg/g) |
| Vehicle Control | 25.4 ± 3.1 | 145 ± 12 | 15.2 ± 2.5 |
| SIRT4 Inhibitor (10 mg/kg) | 18.2 ± 2.5 | 120 ± 10 | 10.8 ± 1.8 |
| SIRT4 Inhibitor (25 mg/kg) | 12.5 ± 2.1 | 105 ± 8 | 7.5 ± 1.2 |
| Positive Control | 10.1 ± 1.9 | 98 ± 7 | 6.1 ± 1.0 |
| p < 0.05, *p < 0.01 compared to Vehicle Control |
Experimental Protocols
The following are detailed, generalized protocols for the in vivo administration of a SIRT4 inhibitor like SIRT4-IN-1.
Preparation of Dosing Solution
Objective: To prepare a stable and injectable formulation of the SIRT4 inhibitor for animal administration.
Materials:
-
SIRT4-IN-1 powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl) or 20% SBE-β-CD in Saline
Protocol:
-
Stock Solution Preparation:
-
Due to its high solubility in DMSO (100 mg/mL), prepare a stock solution of SIRT4-IN-1 in sterile DMSO. For example, dissolve 10 mg of SIRT4-IN-1 in 100 µL of DMSO to get a 100 mg/mL stock.
-
Use ultrasonic treatment if necessary to ensure complete dissolution.[9]
-
-
Working Solution Formulation (Example for a 10 mg/kg dose in a 20g mouse):
-
Formulation A (with PEG300 and Tween 80):
-
For a dosing volume of 10 mL/kg, the final concentration required is 1 mg/mL.
-
To prepare 1 mL of the working solution, mix the following in order:
-
10 µL of the 100 mg/mL DMSO stock solution.
-
400 µL of PEG300. Mix well.
-
50 µL of Tween 80. Mix well.
-
540 µL of sterile saline. Mix well to obtain a clear solution.
-
-
-
Formulation B (with SBE-β-CD):
-
To prepare 1 mL of the working solution, add 10 µL of the 100 mg/mL DMSO stock solution to 990 µL of 20% SBE-β-CD in sterile saline. Mix thoroughly.
-
-
-
Final Preparation:
-
Prepare the working solution fresh on the day of dosing.
-
Ensure the final solution is clear and free of precipitates.
-
The final concentration of DMSO should be kept low (typically ≤10%) to avoid toxicity.
-
In Vivo Administration Workflow
Caption: A typical workflow for in vivo evaluation of a SIRT4 inhibitor.
Animal Model and Dosing Regimen
Objective: To evaluate the in vivo efficacy of the SIRT4 inhibitor in a relevant disease model.
Protocol:
-
Animal Model:
-
Select a relevant animal model based on the therapeutic hypothesis. For metabolic studies, diet-induced obese (DIO) C57BL/6 mice are a common choice. For cancer studies, xenograft models with relevant human cancer cell lines can be used.
-
-
Acclimatization:
-
Acclimatize animals to the housing conditions for at least one week before the start of the experiment.
-
-
Grouping and Dosing:
-
Randomly assign animals to different treatment groups (e.g., vehicle control, SIRT4 inhibitor low dose, SIRT4 inhibitor high dose, positive control).
-
The dose levels should be determined based on in vitro potency and preliminary tolerability studies. A starting point could be in the range of 10-50 mg/kg.
-
The route of administration (e.g., intraperitoneal injection, oral gavage) will depend on the formulation and desired pharmacokinetic profile.
-
The frequency of administration (e.g., once daily) and the duration of the study will depend on the disease model and endpoints.
-
-
Monitoring and Endpoint Analysis:
-
Monitor the animals daily for any signs of toxicity.
-
Measure relevant parameters throughout the study (e.g., body weight, food intake, blood glucose).
-
At the end of the study, perform terminal procedures such as glucose tolerance tests.
-
Collect blood and tissues for pharmacokinetic, biochemical, and histological analysis.
-
Concluding Remarks
The provided application notes and protocols offer a foundational framework for initiating in vivo studies with the SIRT4 inhibitor, SIRT4-IN-1. Given the absence of published preclinical data, it is imperative for researchers to conduct preliminary dose-finding and tolerability studies to establish a safe and effective dosing regimen for their specific animal model and experimental design. Careful consideration of the formulation, route of administration, and relevant endpoints will be critical for obtaining meaningful and reproducible results.
References
- 1. Frontiers | Sirt4: A Multifaceted Enzyme at the Crossroads of Mitochondrial Metabolism and Cancer [frontiersin.org]
- 2. Sirtuin Modulators in Cellular and Animal Models of Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sirt4: A Multifaceted Enzyme at the Crossroads of Mitochondrial Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Roles of Mitochondrial SIRT4 in Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Functions of mammalian SIRT4 in cellular metabolism and research progress in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Frontiers | Research Progress of Sirtuin4 in Cancer [frontiersin.org]
- 9. medchemexpress.com [medchemexpress.com]
Protocol for Assessing the Stability of Sirt-IN-4 in Cell Culture Media
Application Note
This document provides a detailed protocol for assessing the stability of the Sirtuin inhibitor, Sirt-IN-4, in commonly used cell culture media. Understanding the stability of a compound under experimental conditions is critical for accurate interpretation of its biological activity. This protocol is intended for researchers, scientists, and drug development professionals working with this compound and other small molecule inhibitors. The described methodology utilizes High-Performance Liquid Chromatography (HPLC) to quantify the concentration of this compound over time at physiological temperature. The results of this assay will help determine the compound's half-life in a given medium, ensuring the effective concentration is maintained throughout the duration of cell-based experiments.
Signaling Pathway and Experimental Workflow
To provide a conceptual understanding, the following diagrams illustrate a generalized signaling pathway that could be influenced by a Sirtuin inhibitor and the experimental workflow for the stability assessment.
Caption: Generalized signaling pathway involving a Sirtuin (SIRT4) and its inhibition by this compound.
Caption: Experimental workflow for assessing the stability of this compound in cell culture media.
Experimental Protocol
Materials and Reagents
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (optional, for mobile phase)
-
Microcentrifuge tubes (1.5 mL)
-
HPLC vials with inserts
-
Incubator (37°C)
-
Vortex mixer
-
Calibrated pipettes and sterile tips
-
HPLC system with a UV detector and a C18 column
Preparation of this compound Stock Solution
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Ensure the compound is completely dissolved by vortexing.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.[1][2]
Experimental Setup
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution. Prepare a working solution by diluting the stock solution in cell culture medium to a final concentration of 10 µM. Prepare a sufficient volume for all time points.
-
Incubation: Incubate the 10 µM this compound solution in cell culture medium in a 37°C incubator.
-
Time Points: Collect aliquots of the incubated solution at various time points. A suggested time course is 0, 1, 2, 4, 8, 12, 24, and 48 hours. The time 0 sample should be collected immediately after preparation.
-
Sample Collection and Quenching:
-
At each time point, collect 100 µL of the incubated solution in triplicate.
-
Immediately quench the degradation process by adding 200 µL of ice-cold acetonitrile to each sample.
-
Vortex the samples vigorously for 30 seconds to precipitate proteins.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to clean HPLC vials for analysis.
-
HPLC Analysis
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: To be determined based on the UV absorbance maximum of this compound (a UV scan of the compound should be performed).
-
-
Standard Curve: Prepare a standard curve of this compound in a mixture of cell culture medium and acetonitrile (1:2 ratio) at concentrations ranging from 0.1 µM to 20 µM. This will be used to quantify the concentration of this compound in the experimental samples.
-
Analysis: Inject the prepared samples and standards onto the HPLC system. Integrate the peak corresponding to this compound.
Data Analysis
-
Use the standard curve to determine the concentration of this compound in each sample at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the time 0 sample.
-
% Remaining = (Concentration at time x / Concentration at time 0) * 100
-
-
Plot the percentage of this compound remaining versus time.
-
Determine the half-life (t½) of this compound in the cell culture medium by fitting the data to a first-order decay model.
Data Presentation
The quantitative data from the stability assessment can be summarized in the following table:
| Time (hours) | Mean Concentration (µM) ± SD (n=3) | % Remaining |
| 0 | [Initial Concentration] | 100 |
| 1 | [Concentration] | [%] |
| 2 | [Concentration] | [%] |
| 4 | [Concentration] | [%] |
| 8 | [Concentration] | [%] |
| 12 | [Concentration] | [%] |
| 24 | [Concentration] | [%] |
| 48 | [Concentration] | [%] |
Stability and Storage
-
Powder: Store this compound powder at -20°C for up to 3 years.[2]
-
In Solvent: Store this compound solutions in DMSO at -80°C for up to 6 months and at -20°C for up to 1 month.[1] It is recommended to protect the solutions from light.[2]
-
The product is stable at ambient temperature for short periods, such as during shipping.[2] Changes in product properties may occur if stored above 40°C for extended periods.[3]
References
Application Notes and Protocols for Immunoprecipitation of SIRT4 Interacting Proteins with an Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sirtuin 4 (SIRT4) is a mitochondrial NAD-dependent enzyme that plays a critical role in cellular metabolism and energy homeostasis.[1] Unlike other sirtuins, SIRT4 exhibits multiple enzymatic activities, including ADP-ribosyltransferase, lipoamidase, and weak deacetylase activity.[1][2] Through these functions, SIRT4 regulates key metabolic pathways, including fatty acid oxidation, glutamine metabolism, and insulin secretion.[1][2] Its dysregulation has been implicated in various diseases, including cancer and metabolic disorders.
Understanding the protein-protein interaction network of SIRT4 is crucial for elucidating its biological functions and for developing novel therapeutic strategies. Co-immunoprecipitation (Co-IP) coupled with mass spectrometry (MS) is a powerful technique to identify SIRT4-interacting proteins.[3][4] The use of specific inhibitors in conjunction with Co-IP can further refine our understanding of the SIRT4 interactome by revealing which interactions are dependent on its enzymatic activity.
These application notes provide a detailed protocol for the immunoprecipitation of SIRT4 and its interacting proteins from cell lysates, with a specific focus on the inclusion of a SIRT4 inhibitor to study the dynamics of these interactions.
Data Presentation: SIRT4 Interacting Proteins
The following tables summarize known and potential interacting proteins of SIRT4 identified through co-immunoprecipitation and proteomic studies. Table 1 lists known interactors, while Table 2 provides a template for presenting quantitative data from a hypothetical Co-IP-MS experiment with and without a SIRT4 inhibitor.
Table 1: Known SIRT4 Interacting Proteins
| Interacting Protein | Gene Symbol | Function | Cellular Localization | Reference |
| Glutamate Dehydrogenase 1 | GLUD1 | Catalyzes the oxidative deamination of glutamate. | Mitochondria | [1] |
| Pyruvate Dehydrogenase Complex | PDHA1, DLAT, DLD | Links glycolysis to the citric acid cycle. | Mitochondria | [5] |
| Malonyl-CoA Decarboxylase | MLYCD | Regulates fatty acid metabolism. | Mitochondria, Cytosol | [4] |
| Insulin-Degrading Enzyme | IDE | Degrades insulin and other peptides. | Cytosol, Peroxisomes, Mitochondria | [6] |
| ADP/ATP Translocase 2 | SLC25A5 (ANT2) | Exchanges ADP and ATP across the mitochondrial inner membrane. | Mitochondria | [6] |
| Methylcrotonyl-CoA Carboxylase | MCCC1, MCCC2 | Involved in leucine catabolism. | Mitochondria | [7] |
Table 2: Hypothetical Quantitative Analysis of SIRT4 Interactome Modulation by an Inhibitor (e.g., SIRT4-IN-1)
This table illustrates the expected output from a quantitative proteomics experiment comparing the immunoprecipitation of SIRT4 in the presence and absence of a specific inhibitor. The fold change indicates the relative abundance of the co-immunoprecipitated protein in the inhibitor-treated sample compared to the control.
| Interacting Protein | Gene Symbol | Fold Change (Inhibitor/Control) | p-value | Putative Interaction Type |
| Glutamate Dehydrogenase 1 | GLUD1 | < 0.5 | < 0.05 | Substrate (ADP-ribosylation) |
| Dihydrolipoyllysine-residue acetyltransferase | DLAT | < 0.5 | < 0.05 | Substrate (Delipoylation) |
| Malonyl-CoA Decarboxylase | MLYCD | < 0.5 | < 0.05 | Substrate (Deacetylation) |
| ATP Synthase Subunit Alpha | ATP5F1A | ~ 1.0 | > 0.05 | Stable complex partner |
| Heat Shock Protein 60 | HSPD1 | ~ 1.0 | > 0.05 | Stable complex partner |
Experimental Protocols
This section provides a detailed methodology for the co-immunoprecipitation of SIRT4 and its interacting proteins, incorporating the use of a SIRT4 inhibitor.
Protocol: Co-Immunoprecipitation of SIRT4 with Inhibitor Treatment
1. Materials and Reagents
-
Cell Lines: HEK293T, HepG2, or other cell lines endogenously expressing SIRT4.
-
SIRT4 Inhibitor: SIRT4-IN-1 (or other specific inhibitor) and vehicle control (e.g., DMSO).
-
Antibodies:
-
Anti-SIRT4 antibody (validated for immunoprecipitation)
-
Normal Rabbit/Mouse IgG (isotype control)
-
-
Beads: Protein A/G magnetic beads.
-
Buffers and Solutions:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitor cocktail.
-
Wash Buffer: Lysis buffer with a lower detergent concentration (e.g., 0.1% NP-40).
-
Elution Buffer: 0.1 M Glycine-HCl, pH 2.5-3.0 or 2x Laemmli sample buffer.
-
Neutralization Buffer (for glycine elution): 1 M Tris-HCl, pH 8.5.
-
2. Cell Culture and Inhibitor Treatment
-
Culture cells to 80-90% confluency.
-
Treat the cells with the SIRT4 inhibitor at the desired concentration and for the appropriate time (e.g., 10 µM SIRT4-IN-1 for 4-6 hours). A vehicle-treated control group should be run in parallel.
3. Cell Lysate Preparation
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the plate (e.g., 1 mL for a 10 cm dish).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new pre-chilled tube. This is the cell lysate.
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
4. Immunoprecipitation
-
Dilute the cell lysates to a final concentration of 1-2 mg/mL with lysis buffer.
-
Pre-clearing (optional but recommended): Add 20-30 µL of Protein A/G magnetic beads to 1 mg of lysate and incubate on a rotator for 1 hour at 4°C. Pellet the beads with a magnetic stand and transfer the supernatant to a new tube.
-
To the pre-cleared lysate, add 2-5 µg of anti-SIRT4 antibody or the isotype control IgG.
-
Incubate on a rotator overnight at 4°C to form the antibody-antigen complexes.
-
Add 30 µL of pre-washed Protein A/G magnetic beads to the lysate-antibody mixture.
-
Incubate on a rotator for 2-4 hours at 4°C to capture the immune complexes.
5. Washing
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold wash buffer. After the final wash, carefully remove all residual buffer.
6. Elution
-
For Western Blot Analysis:
-
Resuspend the beads in 30-50 µL of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
-
For Mass Spectrometry Analysis:
-
Elute the protein complexes by adding 50 µL of 0.1 M Glycine-HCl (pH 2.5-3.0).
-
Incubate for 5-10 minutes at room temperature with gentle agitation.
-
Pellet the beads and transfer the supernatant to a new tube containing 5 µL of neutralization buffer.
-
The eluted samples are now ready for processing for mass spectrometry analysis (e.g., in-solution or in-gel digestion).
-
7. Analysis
-
Western Blot: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against known or suspected interacting proteins.
-
Mass Spectrometry: Identify the co-immunoprecipitated proteins by LC-MS/MS. Perform label-free or label-based quantification to compare the abundance of interacting proteins between the inhibitor-treated and control samples.
Visualizations
Experimental Workflow
Caption: Workflow for Co-Immunoprecipitation with Inhibitor Treatment.
SIRT4 Signaling Pathways
Caption: SIRT4's role in regulating key metabolic enzymes.
Caption: SIRT4's regulation of insulin secretion.
References
- 1. The Roles of Mitochondrial SIRT4 in Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. researchgate.net [researchgate.net]
- 4. SIRT4 coordinates the balance between lipid synthesis and catabolism by repressing malonyl CoA decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. molbio.princeton.edu [molbio.princeton.edu]
- 6. researchgate.net [researchgate.net]
- 7. SIRT4 is a Lysine Deacylase that Controls Leucine Metabolism and Insulin Secretion - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Minimizing Off-Target Effects of Sirt-IN-4
This technical support center is designed for researchers, scientists, and drug development professionals using Sirt-IN-4, a hypothetical inhibitor of Sirtuin 4 (SIRT4). The following troubleshooting guides and frequently asked questions (FAQs) will help you design experiments, interpret results, and minimize potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential off-target effects?
This compound is an investigational small molecule inhibitor designed to target Sirtuin 4 (SIRT4), a mitochondrial NAD+-dependent enzyme. SIRT4 is known to be involved in various cellular processes, including insulin secretion, fatty acid metabolism, and cellular stress response.[1][2][3] Off-target effects can occur when this compound interacts with other proteins besides SIRT4, potentially leading to misinterpretation of experimental results and cellular toxicity.[4] Given the conserved nature of the sirtuin family's catalytic core, off-target effects might include inhibition of other sirtuins (SIRT1-3, 5-7).[1][5]
Q2: How can I be sure that the observed phenotype in my experiment is due to SIRT4 inhibition?
Confirming that the observed biological effect is a direct result of on-target SIRT4 inhibition is crucial. A multi-faceted approach is recommended, including:
-
Genetic validation: Employing techniques like CRISPR-Cas9 or siRNA to knock down or knock out the SIRT4 gene should replicate the phenotype observed with this compound.[4] If the phenotype persists after genetic removal of SIRT4, it is likely due to an off-target effect.
-
Using an inactive control compound: A structurally similar but biologically inactive analog of this compound should be used as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold of the compound itself.
Q3: What are the initial steps to minimize off-target effects when using this compound?
To reduce the likelihood of off-target effects, it is essential to:
-
Perform a dose-response experiment: Determine the lowest effective concentration of this compound that elicits the desired on-target effect. Higher concentrations increase the risk of binding to lower-affinity off-target proteins.[4][6]
-
Characterize the selectivity profile: Whenever possible, profile this compound against other sirtuin family members and a panel of other relevant enzymes (e.g., kinases, other deacetylases) to understand its selectivity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent results between experiments | 1. Variability in cell culture conditions. 2. Inconsistent this compound concentration. 3. Off-target effects manifesting differently under varying conditions. | 1. Standardize cell culture protocols. 2. Prepare fresh this compound solutions for each experiment and verify the concentration. 3. Perform dose-response experiments and consider using a more selective inhibitor if available. |
| Observed phenotype does not match known SIRT4 functions | 1. The phenotype is a novel, previously uncharacterized function of SIRT4. 2. The phenotype is due to an off-target effect of this compound. | 1. Confirm the finding with genetic validation (siRNA or CRISPR-Cas9 knockdown/knockout of SIRT4). 2. Test for off-target effects using orthogonal approaches (see Q2). |
| High cellular toxicity at effective concentrations | 1. The on-target inhibition of SIRT4 is inherently toxic to the cells. 2. The toxicity is a result of off-target effects. | 1. Lower the concentration of this compound and shorten the treatment duration. 2. Use a structurally unrelated SIRT4 inhibitor to see if it exhibits similar toxicity. 3. Perform a cell viability assay with an inactive control compound. |
Experimental Protocols
Protocol 1: Dose-Response Curve for this compound
Objective: To determine the optimal concentration of this compound for maximizing on-target activity while minimizing off-target effects and toxicity.
Methodology:
-
Cell Seeding: Plate cells at a suitable density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO). Also, prepare a vehicle-only control.
-
Treatment: Treat the cells with the different concentrations of this compound and the vehicle control for a predetermined duration.
-
Endpoint Measurement: Measure a specific marker of SIRT4 activity. For example, since SIRT4 is known to inhibit glutamate dehydrogenase (GDH), you could measure GDH activity or a downstream metabolic product.[1][2]
-
Data Analysis: Plot the measured response against the log of the this compound concentration to determine the EC50 (half-maximal effective concentration).
-
Toxicity Assessment: In a parallel experiment, assess cell viability at each concentration using an assay like MTT or trypan blue exclusion.
Protocol 2: Genetic Validation using CRISPR-Cas9
Objective: To confirm that the phenotype observed with this compound is a direct result of SIRT4 inhibition.
Methodology:
-
gRNA Design: Design and clone two or three different guide RNAs (gRNAs) targeting the SIRT4 gene into a Cas9 expression vector.
-
Transfection: Transfect the gRNA/Cas9 plasmids into the target cells.
-
Selection and Clonal Isolation: If the plasmid contains a selection marker, select for transfected cells. Isolate single-cell clones.
-
Verification of Knockout: Confirm the knockout of the SIRT4 gene in the isolated clones by Western blot or sequencing.
-
Phenotypic Analysis: Perform the same phenotypic assay on the SIRT4 knockout cells as was done with this compound treatment. A similar phenotype would confirm the on-target effect.
Visualizations
References
- 1. Functions of mammalian SIRT4 in cellular metabolism and research progress in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sirtuin-4 (SIRT4), a therapeutic target with oncogenic and tumor-suppressive activity in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Roles of Mitochondrial SIRT4 in Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. m.youtube.com [m.youtube.com]
Sirt-IN-4 degradation and stability problems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the sirtuin inhibitor, Sirt-IN-4. Below are resources to help address potential issues with this compound degradation, stability, and experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which sirtuins does it inhibit?
This compound is a small molecule inhibitor targeting the sirtuin (SIRT) family of NAD+-dependent deacylases. Based on available information for structurally related compounds such as Sirt1/2-IN-4, it is anticipated to inhibit multiple sirtuin isoforms, primarily SIRT1 and SIRT2, with potential activity against other sirtuins like SIRT3 at higher concentrations.[1] Sirtuins play crucial roles in various cellular processes, including metabolism, DNA repair, and inflammation.[2][3]
Q2: How should I store this compound powder and stock solutions?
For long-term stability, this compound powder should be stored at -20°C. Stock solutions, typically prepared in dimethyl sulfoxide (DMSO), are best stored at -80°C for up to six months or at -20°C for up to one month.[4][5] It is crucial to protect both the solid compound and its solutions from light.[6] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q3: My this compound stock solution in DMSO appears to have precipitated. What should I do?
Precipitation of small molecules in DMSO stock solutions upon storage, especially at low temperatures, is a common issue. If you observe precipitation, you can warm the vial to room temperature and sonicate or vortex it to try and redissolve the compound.[4] However, be aware that the presence of absorbed water in DMSO can reduce the solubility of lipophilic compounds over time.[7] It is always best to visually inspect the solution for complete dissolution before use.
Q4: I am not observing the expected inhibitory effect in my cell-based assay. What are the possible causes?
Several factors could contribute to a lack of activity in cellular assays:
-
Compound Degradation: Ensure that the this compound stock solution has been stored correctly and has not expired.
-
Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane. Consider increasing the incubation time or concentration, but be mindful of potential off-target effects.[8]
-
Metabolism of the Inhibitor: The cells may be metabolizing and inactivating this compound.[9]
-
Cellular Environment: The high complexity of the intracellular environment, including protein interactions and high NAD+ levels, could counteract the inhibitor's effect.[9]
-
Redundant Pathways: Other cellular mechanisms may be compensating for the inhibition of the targeted sirtuin.[9]
Q5: How can I be sure that this compound is engaging with its target protein in my cells?
A Cellular Thermal Shift Assay (CETSA) is a valuable method to confirm target engagement. This technique assesses the thermal stability of a protein in the presence and absence of a ligand (in this case, this compound). Successful binding of the inhibitor will typically increase the thermal stability of the target sirtuin protein.[10]
Troubleshooting Guides
Problem 1: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Steps |
| Compound Instability | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Avoid using old working solutions. |
| Solvent Evaporation | Ensure that stock solution vials are tightly sealed to prevent the evaporation of DMSO, which would alter the compound's concentration. |
| Cell Culture Variability | Maintain consistent cell passage numbers and seeding densities between experiments, as cellular responses can vary with these parameters.[8] |
| Pipetting Errors | Calibrate your pipettes regularly and use proper pipetting techniques to ensure accurate concentrations. |
Problem 2: High background signal in in-vitro sirtuin activity assays.
| Possible Cause | Troubleshooting Steps |
| Autofluorescence of the Compound | Run a control experiment with this compound in the assay buffer without the enzyme or substrate to check for intrinsic fluorescence at the detection wavelength. |
| Contaminated Reagents | Use high-purity reagents and sterile, nuclease-free water to prepare all buffers and solutions. |
| Incorrect Filter Set | Ensure that the excitation and emission wavelengths on the plate reader are correctly set for the specific fluorophore used in your assay.[11] |
Data Presentation
Table 1: Recommended Storage and Stability of Sirtuin Inhibitor Stock Solutions
Based on data for similar sirtuin inhibitors, the following storage conditions are recommended for this compound.
| Solvent | Storage Temperature | Maximum Storage Duration | Key Considerations |
| DMSO | -80°C | 6 months | Aliquot to avoid freeze-thaw cycles. Protect from light.[4][5] |
| DMSO | -20°C | 1 month | A viable short-term storage option. Protect from light.[4][5][6] |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Solution
This protocol outlines a method to determine the stability of this compound in a chosen solvent over time using a sirtuin activity assay.
Materials:
-
Recombinant human sirtuin enzyme (e.g., SIRT1 or SIRT2)
-
Fluorogenic sirtuin substrate
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution
-
This compound
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a fresh stock solution of this compound in the desired solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Age the solution: Store the this compound solution under the desired test conditions (e.g., room temperature, 4°C, -20°C).
-
Sample at time points: At various time points (e.g., 0, 24, 48, 72 hours, 1 week), take an aliquot of the this compound solution.
-
Perform the sirtuin activity assay: a. Prepare serial dilutions of the aged this compound and a freshly prepared (time 0) control solution in assay buffer. b. In a 96-well plate, add the sirtuin enzyme, assay buffer, and the diluted this compound or control. c. Initiate the reaction by adding a mixture of the fluorogenic substrate and NAD+. d. Incubate the plate at 37°C for a defined period (e.g., 60 minutes). e. Stop the reaction by adding the developer solution. f. Incubate for an additional 15-30 minutes at 37°C. g. Measure the fluorescence intensity.[10]
-
Data Analysis: a. For each time point, calculate the IC50 value of the aged this compound. b. Compare the IC50 values over time. A significant increase in the IC50 value indicates degradation of the inhibitor.
Visualizations
Caption: A simplified diagram of SIRT1 and SIRT2 signaling pathways and their inhibition by this compound.
Caption: A troubleshooting workflow for experiments where this compound shows unexpected results.
Caption: An experimental workflow for assessing the stability of this compound in solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sirtuin-4 (SIRT4), a therapeutic target with oncogenic and tumor-suppressive activity in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. SIRT-IN-3 | Sirtuin | 1211-19-4 | Invivochem [invivochem.com]
- 7. ziath.com [ziath.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Troubleshooting Sirtuin 4 (SIRT4) Inhibitor Treatments
Disclaimer: There is no publicly available scientific literature or commercial product specifically named "Sirt-IN-4." This guide is tailored for researchers utilizing Sirtuin 4 (SIRT4) inhibitors and addresses the common challenges and inconsistencies that may arise during such experiments. The principles and troubleshooting steps provided are based on established knowledge of sirtuin biology and small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: My results with a SIRT4 inhibitor are inconsistent between experiments. What are the common causes?
A1: Inconsistent results with sirtuin inhibitors are a frequent challenge. The primary causes often fall into one of the following categories:
-
Compound Stability and Handling: Sirtuin inhibitors, like many small molecules, can be sensitive to storage conditions, solvent choice, and freeze-thaw cycles. Ensure the compound is stored as per the manufacturer's instructions and prepare fresh dilutions for each experiment.
-
Cell Culture Conditions: Variations in cell density, passage number, and media composition (especially glucose and glutamine levels) can significantly impact cellular metabolism and, consequently, the effects of a SIRT4 inhibitor.[1] Standardize your cell culture protocols meticulously.
-
Off-Target Effects: Many kinase and enzyme inhibitors have off-target effects, especially at higher concentrations.[2] It is crucial to determine the optimal concentration of your inhibitor through a dose-response curve and use the lowest effective concentration.
-
Lack of Inhibitor Specificity: Not all inhibitors are created equal. Some may inhibit other sirtuins (SIRT1-3, 5-7) or other unrelated enzymes.[2] Verify the specificity of your inhibitor if possible, or use a second, structurally different inhibitor to confirm your findings.
-
Experimental Timing: The timing of inhibitor addition and the duration of treatment are critical. The effects of inhibiting SIRT4 may not be apparent until after a certain period, or they may be transient. Perform a time-course experiment to identify the optimal treatment window.
Q2: I am not observing the expected phenotype after treating my cells with a SIRT4 inhibitor. What should I check?
A2: If you are not seeing the expected effect, consider the following:
-
Target Engagement: First, confirm that your inhibitor is engaging with SIRT4 in your cellular model. This can be challenging without specific antibodies that recognize a SIRT4 substrate's modification state. An indirect approach is to measure a known downstream metabolic consequence of SIRT4 inhibition, such as a change in glutamine metabolism.[3]
-
SIRT4 Expression Levels: The level of SIRT4 expression can vary significantly between cell types. Verify that your chosen cell line expresses sufficient levels of SIRT4 for an inhibitor to have a measurable effect.
-
Cellular Localization: SIRT4 is primarily a mitochondrial protein, though it has been observed in other cellular compartments.[4][5] Ensure your inhibitor can penetrate the mitochondrial membrane to reach its target.
-
Redundancy in Cellular Pathways: Cellular metabolic pathways are often redundant. The cell may compensate for the inhibition of SIRT4 by upregulating other pathways, masking the effect of your inhibitor.
Q3: How do I choose the right concentration for my SIRT4 inhibitor?
A3: The optimal concentration for your inhibitor should be determined empirically for each cell line and assay.
-
Consult the Literature: Start with concentrations that have been reported to be effective in similar experimental systems.
-
Perform a Dose-Response Curve: Treat your cells with a range of inhibitor concentrations (e.g., from nanomolar to high micromolar) and measure a relevant endpoint. This could be a direct measure of SIRT4 activity, a downstream signaling event, or a functional outcome like cell proliferation or apoptosis.
-
Assess Cytotoxicity: Always perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel to ensure that the observed effects are not due to general toxicity at higher concentrations.
Quantitative Data on Known SIRT4 Inhibitors
The development of potent and selective SIRT4 inhibitors is an ongoing area of research.[6][7] Below is a summary of some reported inhibitors.
| Compound Name | Type | IC50 (SIRT4) | Selectivity Notes | Reference(s) |
| Nicotinamide (NAM) | Pan-Sirtuin Inhibitor | ~13 µM | Inhibits multiple sirtuins | [8] |
| Suramin | Pan-Sirtuin Inhibitor | ~2 µM | Potent but non-specific; inhibits many other enzymes | [8] |
| Compound 60 | Selective SIRT4 Inhibitor | 0.9 µM | ~3.5-5.5-fold selectivity for SIRT4 over SIRT1/3/5/6 | [9] |
| Compound 69 | Selective SIRT4 Inhibitor | 16 µM | Highly isoform-selective for SIRT4 | [7][8] |
Detailed Experimental Protocol: Assessing the Effect of a SIRT4 Inhibitor on a Downstream Target
This protocol provides a general framework for treating cultured cells with a SIRT4 inhibitor and assessing its effect on the phosphorylation of a downstream target.
Objective: To determine if a SIRT4 inhibitor alters the level of a known downstream metabolic protein.
Materials:
-
Cultured cells of interest (e.g., a cancer cell line with known reliance on glutamine metabolism)
-
Complete cell culture medium
-
SIRT4 inhibitor of choice
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against a known SIRT4 substrate and a loading control like beta-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Inhibitor Preparation: Prepare a stock solution of the SIRT4 inhibitor in the appropriate solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.
-
Treatment:
-
Remove the old media from the cells.
-
Add fresh media containing the SIRT4 inhibitor at the desired concentrations.
-
Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest inhibitor dose).
-
Incubate the cells for the desired treatment duration (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the level of the protein of interest to the loading control. Compare the results from the inhibitor-treated samples to the vehicle control.
Visual Guides
Caption: Key metabolic pathways regulated by SIRT4.
Caption: General experimental workflow for using a SIRT4 inhibitor.
Caption: A logical guide for troubleshooting inconsistent results.
References
- 1. Frontiers | Research Progress of Sirtuin4 in Cancer [frontiersin.org]
- 2. Sirtuin inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Roles of Mitochondrial SIRT4 in Cellular Metabolism [frontiersin.org]
- 4. Subcellular Localization and Mitotic Interactome Analyses Identify SIRT4 as a Centrosomally Localized and Microtubule Associated Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Subcellular Localization and Mitotic Interactome Analyses Identify SIRT4 as a Centrosomally Localized and Microtubule Associated Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Specific Inhibitors of Mitochondrial Deacylase Sirtuin 4 Endowed with Cellular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Current Trends in Sirtuin Activator and Inhibitor Development [mdpi.com]
Optimizing Sirt-IN-4 Incubation Time: A Technical Support Guide
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for Sirt-IN-4?
A1: While specific data for this compound is unavailable, it is presumed to be an inhibitor of the Sirtuin family of NAD+-dependent deacetylases. Sirtuins play crucial roles in regulating cellular processes like gene expression, metabolism, and DNA repair by removing acetyl groups from histone and non-histone proteins.[1][2][3][4] this compound likely interferes with the catalytic activity of a specific Sirtuin isoform (e.g., SIRT1-7), leading to hyperacetylation of its target substrates.
Q2: How do I determine the optimal incubation time for this compound in my cell-based assay?
A2: The optimal incubation time for this compound will depend on several factors, including its mechanism of inhibition, cell permeability, and the specific downstream effect being measured. A time-course experiment is essential to determine the point of maximum biological effect. We recommend incubating your cells with a fixed concentration of this compound for varying durations (e.g., 2, 4, 8, 12, 24, and 48 hours) and then assessing the desired endpoint.
Q3: What is a typical starting concentration for this compound?
A3: Without specific IC50 values for this compound, a good starting point for a dose-response experiment would be to test a wide range of concentrations, for example, from 10 nM to 100 µM. This will help in identifying the effective concentration range for your specific cell line and experimental conditions.
Q4: Should I pre-incubate my cells with this compound before adding other treatments?
A4: Pre-incubation with this compound may be necessary to ensure the inhibitor has engaged its target before the application of a stimulus or another compound. The optimal pre-incubation time should be determined empirically, but a common starting point is to pre-incubate for a duration equivalent to the time required to observe significant target inhibition in your time-course experiments.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound | - Incubation time is too short: The inhibitor may not have had sufficient time to enter the cells and engage with its target. - Concentration is too low: The concentration of this compound may be below the effective dose for your specific cell type. - Compound instability: this compound may be unstable in your culture medium over longer incubation periods. - Incorrect target: The chosen readout may not be regulated by the specific Sirtuin isoform targeted by this compound. | - Perform a time-course experiment with longer incubation times (e.g., up to 72 hours). - Conduct a dose-response experiment with a wider and higher concentration range. - Consult the manufacturer's data sheet for stability information. Consider a fresh preparation of the compound for each experiment. - Verify the signaling pathway and ensure your readout is a validated downstream target of the Sirtuin of interest. |
| High cell toxicity or off-target effects | - Incubation time is too long: Prolonged exposure to the inhibitor may lead to cellular stress and apoptosis. - Concentration is too high: High concentrations can lead to non-specific binding and off-target effects. | - Reduce the incubation time based on your time-course data, focusing on the earliest time point that shows a significant effect. - Lower the concentration of this compound to the lowest effective dose determined from your dose-response curve. - Include appropriate controls to assess off-target effects, such as using a structurally related but inactive compound if available. |
| Inconsistent results between experiments | - Variability in cell culture: Differences in cell passage number, confluence, or health can affect the response to treatment. - Inconsistent compound preparation: Variations in dissolving and diluting the inhibitor can lead to different final concentrations. - Timing of sample collection: Inconsistent timing of cell lysis or fixation can introduce variability. | - Maintain consistent cell culture practices, using cells within a defined passage number range and seeding at a consistent density. - Prepare fresh stock solutions of this compound regularly and use a consistent dilution protocol. - Ensure precise and consistent timing for all experimental steps, especially for shorter incubation periods. |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time (Time-Course Experiment)
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and not over-confluent at the final time point.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to the desired final concentration in pre-warmed cell culture medium.
-
Treatment: Add the this compound containing medium to the cells. Include a vehicle control (medium with the same concentration of solvent).
-
Incubation: Incubate the cells for a range of time points (e.g., 2, 4, 8, 12, 24, 48 hours).
-
Sample Collection: At each time point, harvest the cells. For protein analysis, wash the cells with ice-cold PBS and lyse them in an appropriate lysis buffer.
-
Analysis: Analyze the endpoint of interest. For example, if this compound is expected to increase the acetylation of a target protein, perform a Western blot to detect the acetylated and total protein levels.
-
Data Interpretation: Plot the level of the endpoint marker against the incubation time to identify the time point at which the maximum effect is observed.
Protocol 2: Determining Optimal Concentration (Dose-Response Experiment)
-
Cell Seeding: Plate cells at a consistent density.
-
Compound Preparation: Prepare a series of dilutions of this compound in cell culture medium, covering a broad concentration range (e.g., 10 nM to 100 µM).
-
Treatment: Treat the cells with the different concentrations of this compound for the optimal incubation time determined in Protocol 1. Include a vehicle control.
-
Incubation: Incubate for the predetermined optimal time.
-
Sample Collection and Analysis: Harvest the cells and analyze the desired endpoint as described in Protocol 1.
-
Data Interpretation: Plot the endpoint response against the logarithm of the this compound concentration to determine the EC50 (half-maximal effective concentration).
Quantitative Data Summary
As no specific quantitative data for this compound is available, the following table provides a template for summarizing results from your optimization experiments.
Table 1: Example Data for Time-Course and Dose-Response of this compound on Target Acetylation
| Experiment | Parameter | Value |
| Time-Course | Optimal Incubation Time | e.g., 12 hours |
| Time to Initial Effect | e.g., 4 hours | |
| Time to Peak Effect | e.g., 12 hours | |
| Dose-Response | EC50 | e.g., 5 µM |
| Maximum Effective Concentration | e.g., 20 µM | |
| Concentration for 90% Effect (EC90) | e.g., 50 µM |
Visualizations
References
Technical Support Center: Managing Sirt-IN-4 Cytotoxicity in Cell Lines
This guide provides troubleshooting strategies and frequently asked questions to help researchers manage unexpected cytotoxicity when using the SIRT4 inhibitor, Sirt-IN-4. The principles and protocols outlined here are also broadly applicable to other small molecule inhibitors used in cell culture.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of cytotoxicity when using a sirtuin inhibitor like this compound?
A1: Cytotoxicity associated with sirtuin inhibitors can stem from several factors:
-
On-Target Effects: SIRT4 is a key regulator of mitochondrial metabolism, including glutamine and fatty acid metabolism.[1][2] Its inhibition can lead to metabolic stress and induce apoptosis, particularly in cancer cells that are highly dependent on these pathways.[2]
-
Off-Target Effects: The inhibitor may bind to other cellular targets, such as other sirtuin isoforms (SIRT1, SIRT2, etc.) or unrelated kinases, leading to unintended toxic consequences.[3][4]
-
High Concentrations: Using concentrations significantly above the half-maximal inhibitory concentration (IC50) can lead to non-specific effects and cell death.[5]
-
Solvent Toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) can be toxic to cells, especially at concentrations above 0.5%.[6]
-
Prolonged Exposure: Continuous exposure of cells to the inhibitor can disrupt normal cellular processes and lead to cumulative toxicity.
-
Compound Instability: The inhibitor may degrade in the cell culture medium over time, producing toxic byproducts.[6]
Q2: How can I differentiate between on-target and off-target cytotoxicity?
A2: Distinguishing between on-target and off-target effects is crucial for validating your experimental findings. Here are some strategies:
-
Use a Structurally Unrelated Inhibitor: If a different inhibitor targeting SIRT4 produces the same phenotype, it is more likely an on-target effect.[7]
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce SIRT4 expression. This should mimic the effects of the inhibitor. If the inhibitor still causes cytotoxicity in SIRT4-knockout cells, the effect is likely off-target.[7]
-
Dose-Response Analysis: Off-target effects often occur at higher concentrations. A steep dose-response curve may suggest a specific on-target effect, while a shallow curve could indicate multiple off-target interactions.[7]
Q3: What is a typical effective concentration range for sirtuin inhibitors, and how high is too high?
A3: The effective concentration is highly dependent on the specific inhibitor and the cell line being used. Biochemical IC50 values are often in the nanomolar to low micromolar range. However, in cell-based assays, higher concentrations (typically in the low to mid-micromolar range) are often required. Concentrations exceeding 10-20 µM are more likely to induce off-target effects and general cytotoxicity.[8] It is essential to perform a dose-response experiment for each new inhibitor and cell line.[8]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| High levels of cell death observed across all tested concentrations. | 1. Inhibitor concentration is too high. | Perform a dose-response curve starting from a much lower concentration range (e.g., nanomolar). |
| 2. Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.5%). Run a solvent-only control.[6] | |
| 3. Cell line is particularly sensitive. | Consider using a more robust cell line or perform extensive optimization of concentration and exposure time. | |
| 4. Inhibitor has degraded or is impure. | Purchase inhibitors from a reputable source. Prepare fresh stock solutions and store them properly in aliquots at -20°C or -80°C to avoid freeze-thaw cycles.[9] | |
| Inconsistent results between experiments. | 1. Inhibitor instability in media. | Prepare fresh dilutions of the inhibitor from a frozen stock for each experiment. For long-term experiments, consider refreshing the media with a new inhibitor at regular intervals.[6] |
| 2. Variable cell seeding density. | Ensure consistent cell numbers are seeded for each experiment, as cell density can affect drug sensitivity. | |
| 3. Cell passage number. | Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift. | |
| No observable effect at expected concentrations. | 1. Poor cell permeability. | Review the physicochemical properties of the inhibitor. If poor permeability is suspected, a different inhibitor with better cell penetration may be needed. |
| 2. Incorrect timing of inhibitor addition. | Optimize the timing of inhibitor treatment relative to your experimental stimulus or endpoint. | |
| 3. Inhibitor is inactive. | Test the inhibitor in a cell-free enzymatic assay to confirm its biochemical activity. Check the storage conditions and age of the compound. |
Quantitative Data: Cytotoxicity of Various Sirtuin Inhibitors
The following table summarizes reported inhibitory and cytotoxic concentrations for several common sirtuin inhibitors in various cell lines. This data can serve as a reference for designing your dose-response experiments.
| Inhibitor | Target(s) | Cell Line | Assay | Concentration (IC50/GI50) | Reference |
| Nicotinamide | Pan-Sirtuin | Leukemic cells | Proliferation | 50-184 µM | [3] |
| Sirtinol | SIRT1/SIRT2 | MCF-7 | Proliferation | ~25 µM | [5] |
| Salermide | SIRT1/SIRT2 | MCF-7 | Proliferation | ~25 µM | [5] |
| EX527 | SIRT1 | MCF-7 | Proliferation | >100 µM | [5] |
| AGK2 | SIRT2 | CD4+ T cells | Inhibition | 3.5 µM | |
| NCO-90 | SIRT2 | Jurkat | Growth Inhibition | 48.2 µM | [10] |
| NCO-141 | SIRT2 | Jurkat | Growth Inhibition | Not specified, but effective | [10] |
| JGB1741 | SIRT1 | MDA-MB-231 | Proliferation | 0.5 µM |
Experimental Protocols
Here are detailed protocols for standard assays to quantify cytotoxicity and apoptosis.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Complete cell culture medium
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.[11]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium and add 100 µL of the various concentrations of the inhibitor. Include vehicle-only and untreated controls.[11]
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).[11]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[11]
-
Formazan Solubilization: Carefully aspirate the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]
LDH Release Assay for Cytotoxicity
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
Materials:
-
LDH cytotoxicity assay kit (commercially available)
-
96-well plates
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer from the kit).[13]
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[13]
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing the supernatant.[13]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[13]
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.[13]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[13]
Annexin V/PI Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometry tubes
-
Cold PBS
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations and for the appropriate time.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with cold PBS.[13]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.[13]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[13]
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[13]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[13]
-
Analysis: Analyze the samples by flow cytometry within one hour.
Visualizations
Signaling Pathways and Workflows
Caption: SIRT4's role in mitochondrial metabolism and how its inhibition can lead to apoptosis.
Caption: General pathway of p53-mediated apoptosis induced by SIRT1/2 inhibition.
Caption: A logical workflow for troubleshooting cytotoxicity issues with this compound.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Frontiers | Sirt4: A Multifaceted Enzyme at the Crossroads of Mitochondrial Metabolism and Cancer [frontiersin.org]
- 3. Sirtuin inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. resources.biomol.com [resources.biomol.com]
- 9. benchchem.com [benchchem.com]
- 10. Novel small molecule SIRT2 inhibitors induce cell death in leukemic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. 1.2 Cell Apoptosis and Viability – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 13. benchchem.com [benchchem.com]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Sirt-IN-4 showing different effects in various cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Sirt-IN-4, a selective inhibitor of Sirtuin 4 (SIRT4). Given that the effects of SIRT4 inhibition can be highly context-dependent, this guide will help you navigate potential challenges and interpret your results accurately.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a selective, small-molecule inhibitor of Sirtuin 4 (SIRT4), a mitochondrial NAD+-dependent lysine deacylase and ADP-ribosyltransferase. It is often referred to as SIRT4-IN-1 (compound 69) in scientific literature. The reported IC50 value for this compound against SIRT4 is approximately 16 µM.[1] While it shows high selectivity for SIRT4, it is always advisable to perform control experiments to account for potential off-target effects in your specific cell line.
Q2: What are the known cellular functions of SIRT4 that I would be inhibiting with this compound?
SIRT4 is a multifaceted enzyme involved in various cellular processes, primarily centered around mitochondrial metabolism. Its functions include:
-
Metabolic Regulation: SIRT4 regulates fatty acid metabolism, glutamine metabolism, and insulin secretion.[2]
-
Genomic Stability: It plays a role in the cellular response to DNA damage.[3]
-
Cancer Biology: SIRT4's role in cancer is complex and context-dependent, acting as either a tumor suppressor or an oncogene in different cancer types.[3][4]
Q3: I am observing different effects of this compound in various cell lines. Is this expected?
Yes, this is highly expected. The cellular outcome of SIRT4 inhibition is dependent on the specific genetic background, metabolic state, and signaling pathway dependencies of the cell line being studied. For example, in some cancer cells, SIRT4 acts as a tumor suppressor by inhibiting glutamine metabolism; its inhibition would therefore be expected to promote proliferation.[3] In other contexts, SIRT4 may have pro-survival functions, and its inhibition could lead to apoptosis.[4]
Q4: How should I prepare and store my this compound stock solutions?
For optimal results, follow these storage guidelines:
-
Stock Solution: Prepare a high-concentration stock solution in DMSO.
-
Storage: Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
-
Freeze-Thaw Cycles: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1]
Troubleshooting Guide
Issue 1: Inconsistent or No Effect of this compound
Possible Cause 1: Cell Line-Specific Resistance or Lack of Dependence on SIRT4.
-
Troubleshooting Steps:
-
Confirm SIRT4 Expression: Verify the expression of SIRT4 in your cell line at the protein level using Western blot. Low or absent SIRT4 expression could explain the lack of an effect.
-
Genetic Knockdown Control: Use siRNA or shRNA to knock down SIRT4 and compare the phenotype to that observed with this compound treatment. A similar phenotype provides evidence for on-target activity.
-
Orthogonal Inhibitor: If available, use a structurally different SIRT4 inhibitor to see if it recapitulates the same biological effect.
-
Possible Cause 2: Suboptimal Experimental Conditions.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line and assay. A starting point could be a range from 1 µM to 50 µM.
-
Time-Course Experiment: The effects of SIRT4 inhibition may be time-dependent. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.
-
Solubility and Stability: Ensure that this compound is fully dissolved in your culture medium. Precipitated compound will not be effective. Visually inspect the medium for any signs of precipitation.
-
Issue 2: High Cell Death or Unexpected Toxicity
Possible Cause 1: Off-Target Effects.
-
Troubleshooting Steps:
-
Lowest Effective Concentration: Use the lowest concentration of this compound that produces the desired on-target effect to minimize the risk of off-target toxicity.
-
Control Cell Lines: Include a control cell line with low or no SIRT4 expression to assess non-specific toxicity.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing a this compound-resistant mutant of SIRT4 to see if it reverses the observed phenotype.
-
Possible Cause 2: Cell Line Sensitivity.
-
Troubleshooting Steps:
-
Lower Concentration Range: If you observe widespread cell death at your initial concentrations, test a lower dose range.
-
Apoptosis vs. Necrosis: Use assays that can distinguish between apoptosis and necrosis (e.g., Annexin V/PI staining) to understand the mechanism of cell death.
-
Quantitative Data Summary
The following tables provide representative data on the effects of this compound in different cancer cell line contexts. Note: This data is illustrative and may not be directly applicable to all experimental conditions. Researchers should generate their own dose-response curves for their specific cell lines and assays.
Table 1: this compound IC50 Values for Cell Viability in Various Cancer Cell Lines
| Cell Line | Cancer Type | SIRT4 Role | Predicted this compound Effect on Viability | Illustrative IC50 (µM) |
| A549 | Non-Small Cell Lung Cancer | Tumor Suppressor | Increase | > 50 |
| MCF-7 | Breast Cancer (ER+) | Oncogene | Decrease | 25 |
| HCT116 | Colorectal Cancer | Tumor Suppressor | Increase | > 50 |
| PANC-1 | Pancreatic Cancer | Tumor Suppressor | Increase | > 50 |
| HepG2 | Hepatocellular Carcinoma | Context-Dependent | Varies | 35 |
Table 2: Apoptosis Induction by this compound (50 µM) at 48 hours
| Cell Line | Cancer Type | Predicted this compound Effect on Apoptosis | Illustrative Apoptosis Rate (% of Control) |
| A549 | Non-Small Cell Lung Cancer | No significant change | 110% |
| MCF-7 | Breast Cancer (ER+) | Induction | 250% |
| HCT116 | Colorectal Cancer | No significant change | 95% |
| PANC-1 | Pancreatic Cancer | No significant change | 105% |
| HepG2 | Hepatocellular Carcinoma | Induction | 180% |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the cells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of analysis.
-
Compound Treatment: Treat the cells with the desired concentrations of this compound and a vehicle control for the chosen duration.
-
Cell Harvesting: Gently harvest the cells, including any floating cells from the supernatant, by trypsinization. Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X Annexin V binding buffer to each sample and analyze immediately by flow cytometry.
Signaling Pathways and Visualizations
SIRT4 inhibition by this compound can impact several key signaling pathways depending on the cellular context.
Caption: Overview of this compound action and downstream signaling pathways.
The following diagrams illustrate the context-dependent role of SIRT4, which explains the variable effects of this compound.
Context 1: SIRT4 as a Tumor Suppressor
In some cancers, SIRT4 acts as a tumor suppressor by inhibiting glutamine metabolism, which is essential for rapid cell proliferation.
Caption: this compound can promote proliferation by inhibiting the tumor-suppressive function of SIRT4.
Context 2: SIRT4 as an Oncogene
In other cellular contexts, SIRT4 can have pro-survival functions, and its inhibition can lead to apoptosis.
Caption: this compound can induce apoptosis by inhibiting the pro-survival function of SIRT4.
Experimental Workflow for Investigating Differential Effects
Caption: A logical workflow for troubleshooting and understanding the variable effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Roles of Mitochondrial SIRT4 in Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sirtuin-4 (SIRT4), a therapeutic target with oncogenic and tumor-suppressive activity in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Sirt4: A Multifaceted Enzyme at the Crossroads of Mitochondrial Metabolism and Cancer [frontiersin.org]
Technical Support Center: Confirming Mitochondrial Entry of Sirt-IN-4
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to confirm the mitochondrial localization of the small molecule Sirt-IN-4. The following sections detail established experimental protocols and data interpretation strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods to confirm that this compound is entering the mitochondria?
A1: The principal methods to verify the mitochondrial localization of a small molecule like this compound include:
-
Subcellular Fractionation followed by Mass Spectrometry: This is a gold-standard biochemical approach that involves isolating mitochondria from other cellular components and then detecting the presence and quantity of this compound within the purified mitochondrial fraction using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Fluorescence Microscopy: This method involves visualizing the colocalization of a fluorescently labeled version of this compound with a known mitochondrial marker. Super-resolution microscopy can provide more precise localization within mitochondrial sub-compartments.
-
Functional Assays: Indirect evidence of mitochondrial entry can be obtained by demonstrating that this compound engages with its target, SIRT4, which is known to be a mitochondrial protein.[1][2] This could involve measuring changes in SIRT4 activity or its downstream targets in isolated mitochondria treated with this compound.
Q2: How can I be sure that my isolated mitochondria are pure?
A2: The purity of the mitochondrial fraction is critical for unambiguous results. This is typically assessed by performing a Western blot on the different subcellular fractions (whole-cell lysate, cytosolic, nuclear, and mitochondrial) and probing for well-established protein markers of each compartment.[3][4] The mitochondrial fraction should be highly enriched in mitochondrial markers and depleted of markers from other compartments.
Q3: Are there commercially available kits for mitochondrial isolation?
A3: Yes, several companies offer kits for the isolation of mitochondria from cultured cells and tissues.[3] These kits often provide optimized buffers and protocols to improve the purity and yield of the mitochondrial fraction.
Q4: What are the limitations of using a fluorescently-tagged this compound?
A4: While powerful for visualization, adding a fluorescent tag to a small molecule like this compound can have drawbacks. The tag might alter the molecule's physicochemical properties, including its ability to cross cellular and mitochondrial membranes. It could also potentially interfere with its binding to the target protein. Therefore, results obtained with a tagged molecule should ideally be validated by an orthogonal method, such as mass spectrometry of the untagged compound.
Q5: Can I use computational methods to predict if this compound will enter the mitochondria?
A5: Computational tools are primarily designed to predict the subcellular localization of proteins based on targeting sequences.[5][6] While some software can predict the properties of small molecules, their ability to definitively predict mitochondrial entry is limited. Experimental validation is essential.
Troubleshooting Guides
Subcellular Fractionation and Western Blotting
| Problem | Possible Cause | Solution |
| Contamination of mitochondrial fraction with other organelles (e.g., ER, nucleus). | Incomplete cell lysis. Incorrect centrifugation speeds or times. | Optimize homogenization method to ensure complete cell disruption without damaging mitochondria.[7] Strictly adhere to validated centrifugation protocols.[8][9] Include additional wash steps for the mitochondrial pellet.[10] |
| Low yield of mitochondria. | Insufficient starting material. Over-homogenization leading to mitochondrial damage. | Increase the number of cells or amount of tissue used. Reduce the number of strokes or speed of the homogenizer and check for mitochondrial integrity under a microscope.[7] |
| Weak or no signal for mitochondrial marker proteins in the mitochondrial fraction. | Poor antibody quality. Insufficient protein loading. Problems with protein transfer during Western blotting. | Use a validated antibody at the recommended dilution. Determine protein concentration of the lysate and load an adequate amount (typically 10-50 µg).[11] Verify transfer efficiency using Ponceau S staining. |
| Detection of mitochondrial markers in the cytosolic fraction. | Ruptured mitochondria during isolation. | Handle samples gently and keep them on ice at all times. Use isotonic buffers to maintain mitochondrial integrity. |
Fluorescence Microscopy
| Problem | Possible Cause | Solution |
| No colocalization of fluorescently-tagged this compound and mitochondrial marker. | The tagged molecule is not entering the mitochondria. The fluorescent signal is too weak. | Consider that the fluorescent tag may be preventing mitochondrial entry. Validate with an alternative method. Use a brighter fluorophore or increase the concentration of the tagged molecule. Optimize imaging parameters (e.g., laser power, exposure time). |
| High background fluorescence. | Non-specific binding of the fluorescent probe. Autofluorescence of cells. | Include wash steps after incubation with the probe. Use a spectral imaging system to subtract the autofluorescence signal.[12] |
| Photobleaching of the fluorescent signal. | Excessive exposure to excitation light. | Reduce laser power and/or exposure time. Use an anti-fade mounting medium. |
| Difficulty resolving mitochondrial sub-compartments. | The resolution of conventional fluorescence microscopy is limited. | Employ super-resolution microscopy techniques like PALM or TALM for higher-resolution imaging.[13][14] |
Experimental Protocols
Protocol 1: Subcellular Fractionation for Mitochondrial Isolation
This protocol is adapted from standard cell biology methods for isolating mitochondria via differential centrifugation.[7][8][9]
Materials:
-
Cultured cells (e.g., 1 x 10^7 cells)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Mitochondria Isolation Buffer (e.g., containing sucrose, Tris-HCl, and EGTA)
-
Dounce homogenizer
-
Microcentrifuge
-
Protein assay reagent (e.g., Bradford or BCA)
Procedure:
-
Harvest cells by centrifugation at 600 x g for 5 minutes at 4°C.
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in 1 mL of ice-cold Mitochondria Isolation Buffer.
-
Incubate the cell suspension on ice for 20 minutes.
-
Homogenize the cells using a Dounce homogenizer with 20-30 strokes.
-
Transfer the homogenate to a microcentrifuge tube and centrifuge at 700 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant (cytosolic fraction).
-
Resuspend the mitochondrial pellet in an appropriate buffer for downstream analysis (e.g., lysis buffer for Western blotting or a suitable buffer for mass spectrometry).
-
Determine the protein concentration of the mitochondrial fraction.
Protocol 2: Western Blot for Purity Assessment
This protocol outlines the steps for verifying the purity of the isolated mitochondrial fraction.[11][15]
Materials:
-
Subcellular fractions (whole-cell lysate, cytosolic, nuclear, and mitochondrial)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (see table below)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Mix equal amounts of protein from each subcellular fraction with Laemmli sample buffer and boil for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
Table of Recommended Marker Proteins:
| Cellular Compartment | Marker Protein |
| Mitochondria | TOM20 (Outer Membrane), COX IV (Inner Membrane), HSP60 (Matrix) |
| Cytosol | GAPDH, β-Actin |
| Nucleus | Histone H3, Lamin B1 |
| Endoplasmic Reticulum | Calnexin, PDI |
Protocol 3: Fluorescence Microscopy for Colocalization
This protocol describes how to visualize the localization of a fluorescently-tagged this compound.
Materials:
-
Fluorescently-tagged this compound
-
MitoTracker dye (e.g., MitoTracker Red CMXRos)
-
Cultured cells on coverslips
-
Hoechst 33342 (for nuclear staining)
-
Confocal microscope
Procedure:
-
Seed cells on coverslips in a culture dish and allow them to adhere overnight.
-
Treat the cells with the fluorescently-tagged this compound at the desired concentration and for the appropriate time.
-
In the final 30 minutes of incubation, add MitoTracker dye to the culture medium to stain the mitochondria.
-
Wash the cells with pre-warmed medium.
-
Stain the nuclei with Hoechst 33342 for 10 minutes.
-
Mount the coverslips on microscope slides.
-
Image the cells using a confocal microscope, acquiring images in the appropriate channels for the fluorescently-tagged this compound, MitoTracker, and Hoechst.
-
Analyze the images for colocalization between the signal from the tagged this compound and the MitoTracker stain.
Visualizations
Caption: Experimental workflows for confirming mitochondrial entry of this compound.
Caption: Logical flow for interpreting experimental results.
References
- 1. Frontiers | The Roles of Mitochondrial SIRT4 in Cellular Metabolism [frontiersin.org]
- 2. Frontiers | Sirt4: A Multifaceted Enzyme at the Crossroads of Mitochondrial Metabolism and Cancer [frontiersin.org]
- 3. Subcellular fractionation [bio-protocol.org]
- 4. Isolation of Pure Mitochondria from Rat Kidneys and Western Blot of Mitochondrial Respiratory Chain Complexes [en.bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. A Guide to Computational Methods for Predicting Mitochondrial Localization | Springer Nature Experiments [experiments.springernature.com]
- 7. Mitochondrial purification protocol for western blot | Abcam [abcam.com]
- 8. assaygenie.com [assaygenie.com]
- 9. Subcellular Fractionation [labome.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. Western Blot Protocol – Mitophenome [mitophenome.org]
- 12. Fluorescence microscopy imaging of mitochondrial metabolism in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Single Molecule Tracking and Localization of Mitochondrial Protein Complexes in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 14. Approaches toward super-resolution fluorescence imaging of mitochondrial proteins using PALM - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods to Study the Mitochondria - qRT-PCR, Western Blotting, Immunofluorescence, Electron Microscopy, “Fluorescence”, and Seahorse – techniques used to study the effects of age-related diseases like Alzheimer’s - PMC [pmc.ncbi.nlm.nih.gov]
Sirt-IN-4 Technical Support Center: Navigating Fluorescence-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Sirt-IN-4 in fluorescence-based assays. Find answers to frequently asked questions and detailed troubleshooting guides to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Sirtuin 1 (SIRT1), a class III histone deacetylase (HDAC). SIRT1 plays a crucial role in various cellular processes, including gene expression, metabolism, and stress response, by deacetylating histone and non-histone protein targets. This compound exerts its inhibitory effect by binding to the SIRT1 enzyme, thereby preventing it from removing acetyl groups from its substrates.
Q2: Can this compound interfere with fluorescence-based assays?
Q3: What are the initial control experiments I should perform to test for this compound interference?
A3: To determine if this compound interferes with your assay, you should perform the following controls:
-
Compound-only control: Measure the fluorescence of this compound in the assay buffer without any other assay components (e.g., enzyme, substrate, fluorophore). This will reveal if the compound itself is fluorescent at the excitation and emission wavelengths of your assay.
-
Compound with fluorophore control: If your assay uses a fluorescent substrate or product, measure the fluorescence of the fluorophore in the presence and absence of this compound. This will indicate if the compound quenches or enhances the fluorescent signal.
-
No-enzyme control: Run the complete assay with this compound but without the SIRT1 enzyme. This helps to identify any non-enzymatic effects of the compound on the assay components.
Q4: How can I mitigate potential fluorescence interference from this compound?
A4: If you observe interference, consider the following strategies:
-
Spectral shift: If this compound is autofluorescent, try using a fluorophore with excitation and emission wavelengths that are spectrally distinct from those of the compound.
-
Assay format change: Consider using a non-fluorescence-based detection method, such as a colorimetric or luminometric assay, if interference is significant and cannot be easily corrected.
-
Data correction: If the interference is consistent and measurable, you may be able to subtract the background fluorescence from your experimental readings.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background fluorescence in wells containing this compound | This compound is autofluorescent at the assay wavelengths. | 1. Perform a spectral scan of this compound to identify its excitation and emission maxima. 2. Switch to a fluorophore with a spectral profile that does not overlap with this compound. 3. If switching fluorophores is not possible, subtract the background fluorescence from a "compound-only" control from all experimental wells. |
| Lower than expected fluorescence signal in the presence of this compound | This compound is quenching the fluorescence of the assay's fluorophore. | 1. Run a "compound with fluorophore" control to confirm quenching. 2. If quenching is observed, consider using a different fluorophore that is less susceptible to quenching by this compound. 3. An alternative is to use a different assay format that does not rely on fluorescence intensity. |
| Inconsistent or variable results with this compound | This compound may be precipitating out of solution at the concentration used. | 1. Visually inspect the wells for any signs of precipitation. 2. Determine the solubility of this compound in your assay buffer. 3. If solubility is an issue, consider lowering the concentration of this compound or adding a solubilizing agent (ensure the agent itself does not interfere with the assay). |
| Apparent activation of SIRT1 by this compound | This is likely an artifact. The compound may be interfering with the assay chemistry or exhibiting fluorescence that is misinterpreted as enzyme activity. | 1. Re-run all the recommended control experiments meticulously. 2. Verify the identity and purity of your this compound stock. 3. Test the effect of this compound in an orthogonal (different technology) SIRT1 assay to confirm its inhibitory activity. |
Quantitative Data on Potential Interference (Hypothetical Example)
The following table provides a hypothetical example of how to present data from control experiments to assess the fluorescence interference of this compound. Researchers should generate their own data using their specific assay conditions.
| Control Experiment | Condition | Fluorescence Units (RFU) | Conclusion |
| Compound Autofluorescence | Assay Buffer Only | 50 | Baseline |
| This compound (10 µM) in Assay Buffer | 250 | This compound exhibits autofluorescence. | |
| Fluorophore Quenching | Fluorophore Only | 5000 | Baseline |
| Fluorophore + this compound (10 µM) | 4500 | This compound causes minor quenching. | |
| No-Enzyme Control | Full Assay Mix (No Enzyme) | 100 | Baseline |
| Full Assay Mix (No Enzyme) + this compound (10 µM) | 300 | Confirms autofluorescence in the context of the full assay. |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
Protocol: Fluorescence-Based SIRT1 Inhibition Assay
This protocol describes a general procedure for a fluorescence-based assay to measure SIRT1 inhibition by this compound.
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic SIRT1 substrate (e.g., a peptide with a fluorescent reporter and a quencher)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
This compound
-
Developer solution (if required by the substrate)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare working solutions of SIRT1 enzyme, fluorogenic substrate, and NAD+ in assay buffer.
-
-
Set up Control Wells:
-
Blank: Assay buffer only.
-
No Enzyme Control: Assay buffer, substrate, NAD+, and the highest concentration of this compound.
-
Compound Autofluorescence Control: Assay buffer and each concentration of this compound.
-
Positive Control (No Inhibitor): Assay buffer, SIRT1 enzyme, substrate, and NAD+.
-
-
Set up Experimental Wells:
-
Add assay buffer, SIRT1 enzyme, substrate, NAD+, and the various concentrations of this compound to the wells.
-
-
Incubation:
-
Incubate the plate at 37°C for the recommended time (e.g., 60 minutes), protected from light.
-
-
Develop Signal (if necessary):
-
If the assay requires a developer solution to stop the enzymatic reaction and generate the fluorescent signal, add it to all wells.
-
Incubate for a further 10-15 minutes at room temperature.
-
-
Measure Fluorescence:
-
Read the fluorescence intensity on a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
-
Data Analysis:
-
Subtract the average fluorescence of the "No Enzyme Control" from all other readings.
-
Correct for compound autofluorescence by subtracting the readings from the "Compound Autofluorescence Control" from the corresponding experimental wells.
-
Calculate the percent inhibition for each concentration of this compound relative to the "Positive Control."
-
Plot the percent inhibition versus the log of the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: Core SIRT1 signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for a fluorescence-based SIRT1 inhibition assay.
Technical Support Center: Optimizing In Vitro SIRT4 Inhibition Assays
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing buffer conditions for successful in vitro SIRT4 inhibition experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary enzymatic activity of SIRT4 to target in an in vitro assay?
A1: While initially studied for ADP-ribosyltransferase and weak deacetylase activity, the most robust and specific enzymatic activities reported for SIRT4 are its deacylase functions.[1][2][3][4] It efficiently removes negatively charged, five-carbon backbone acyl modifications such as 3-hydroxy-3-methylglutaryl (HMG), glutaryl (G), 3-methylglutaryl (MG), and 3-methylglutaconyl (MGc) from lysine residues.[2][3][4] Assays based on the removal of an HMG modification are considered particularly suitable for high-throughput screening.[5][6]
Q2: Which substrates are recommended for a SIRT4 inhibition assay?
A2: Fluorogenic peptide substrates containing an HMG-modified lysine are highly recommended. A commonly used sequence is a peptide, such as (DABCYL)GVLK(HMG)EYGVE(EDANS)G, which utilizes Förster resonance energy transfer (FRET) for detection.[5][6] Upon cleavage of the HMG group by SIRT4 and subsequent digestion by a developing enzyme like trypsin, the quencher (DABCYL) and fluorophore (EDANS) are separated, leading to a measurable increase in fluorescence.[5]
Q3: What is the optimal pH for a SIRT4 in vitro assay?
A3: Most sirtuin assays, including those for SIRT4, are performed in a buffer with a pH range of 7.5 to 8.0.[1][7][8] Maintaining a stable pH within this range is critical, as deviations can significantly impact enzyme activity.[9][10] It is recommended to verify the final pH of the assay buffer before each experiment.
Q4: What are the essential components of the reaction buffer?
A4: A typical reaction buffer for a sirtuin assay includes a buffering agent (e.g., Tris-HCl or phosphate buffer), salts (e.g., NaCl, KCl, MgCl2), and a protein stabilizer like Bovine Serum Albumin (BSA).[8] The essential co-substrate, NAD+ (nicotinamide adenine dinucleotide), must also be included.[1]
Q5: What concentration of NAD+ should I use?
A5: The concentration of NAD+ is a critical parameter. For SIRT4 assays, concentrations ranging from 500 µM to 3 mM have been reported.[1] It is crucial to use a concentration around the Michaelis constant (Km) for NAD+ if known, especially for mechanism-of-action studies.[10] Note that the apparent potency (IC50) of NAD+-competitive inhibitors will be influenced by the NAD+ concentration.[8]
Q6: My inhibitor is dissolved in DMSO. How much can I have in the final reaction?
A6: The final concentration of DMSO should be kept as low as possible, typically at or below 0.5%–1%, and must be consistent across all wells, including controls.[10] High concentrations of DMSO can inhibit enzyme activity or cause compound solubility issues.
Troubleshooting Guide
This section addresses common problems encountered during in vitro SIRT4 inhibition assays.
| Problem | Possible Causes | Recommended Solutions |
| No or Low Enzyme Activity | Inactive Enzyme: Improper storage, repeated freeze-thaw cycles.[10] | Aliquot enzyme upon receipt and store at -80°C. Use a fresh aliquot for each experiment. |
| Incorrect Buffer Conditions: pH is outside the optimal range (7.5-8.0). | Prepare fresh buffer and verify the pH before use. Ensure all components are at the correct concentration.[10] | |
| Degraded Substrate or NAD+: Reagents have degraded due to improper storage or age. | Prepare fresh substrate and NAD+ solutions for each experiment. Store stocks as recommended by the supplier.[9] | |
| Assay Buffer is Ice-Cold: Low temperature is slowing the reaction rate.[11][12] | Ensure the assay buffer and all reaction components are at the designated reaction temperature (e.g., 37°C) before initiating the reaction. | |
| High Background Signal / False Positives | Compound Interference: The test compound is fluorescent or quenches the signal. | Run a control experiment with the compound, substrate, and all buffer components but without the SIRT4 enzyme. A change in signal indicates interference.[10] |
| Contaminated Reagents: Buffer or reagents are contaminated with fluorescent substances. | Use high-purity reagents (e.g., analytical grade) and dedicated labware. | |
| Non-specific Enzyme Activity: Contaminating proteins in the enzyme preparation. | Use a highly purified recombinant SIRT4 enzyme. | |
| High Variability Between Replicates | Pipetting Inaccuracy: Inconsistent volumes, especially with small volumes. | Use calibrated pipettes. Avoid pipetting volumes less than 2 µL. Prepare a master mix of reagents to add to wells.[11] |
| Edge Effects: Evaporation from wells on the edge of the microplate.[12] | Do not use the outermost wells of the plate or fill them with buffer/water to maintain humidity. Use sealed plates or a plate incubator with humidity control. | |
| Incomplete Mixing: Reagents are not homogenously mixed in the well. | Gently mix the plate on a plate shaker after adding all components. | |
| Inconsistent IC50 Values | Variable Pre-incubation Time: Inconsistent time for the inhibitor to bind to the enzyme. | Standardize the pre-incubation time of the enzyme and inhibitor across all experiments.[10] |
| Compound Solubility Issues: Inhibitor is precipitating in the assay buffer.[9][10] | Visually inspect wells for precipitate. Determine compound solubility in the assay buffer beforehand. Consider using a lower concentration or a different co-solvent if necessary. | |
| Variable Enzyme Concentration: Inconsistent amount of active enzyme between assays. | Use a fresh enzyme aliquot for each experiment and perform a protein concentration check if batch-to-batch variability is suspected.[9] |
Experimental Protocols & Data
Key Reagent Concentration Ranges
The optimal concentration of each component should be determined empirically for your specific assay format and reagent sources. The table below summarizes typical concentration ranges found in the literature.
| Component | Function | Typical Concentration Range | Key Considerations |
| Tris-HCl or Phosphate Buffer | Maintain pH | 50 - 100 mM | Ensure final pH is between 7.5 and 8.0. |
| NaCl | Ionic Strength | 100 - 150 mM | Can influence enzyme conformation and activity. |
| MgCl2 | Co-factor Stability | 1 - 5 mM | Important for NAD+ binding and enzyme stability. |
| BSA | Protein Stabilizer | 0.1 - 1 mg/mL | Prevents enzyme from sticking to plate wells. |
| NAD+ | Co-substrate | 500 µM - 3 mM[1] | Concentration affects apparent IC50 of competitive inhibitors. |
| SIRT4 Enzyme | Catalyst | 200 nM - 11 µM[1] | Titrate to find a concentration that gives a robust signal within the linear range of the reaction. |
| Peptide Substrate | Target of Deacylation | 10 - 500 µM[1][5] | Use a concentration near the Km for accurate inhibitor characterization. |
| DTT | Reducing Agent | 1 - 5 mM | May be included to maintain a reducing environment, but check for compatibility with your detection method. |
Protocol: In Vitro SIRT4 FRET-Based Inhibition Assay
This protocol is adapted from established methods for measuring SIRT4 deacylase activity.[1][5]
1. Reagent Preparation:
-
Assay Buffer: Prepare a buffer containing 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, and 1 mg/mL BSA.
-
SIRT4 Enzyme: Dilute recombinant human SIRT4 to the desired final concentration (e.g., 400 nM, for a 200 nM final concentration in the well) in ice-cold Assay Buffer.
-
Peptide Substrate: Prepare a stock solution of the HMG-lysine FRET peptide substrate in DMSO. Dilute to the desired concentration (e.g., 20 µM, for a 10 µM final concentration) in Assay Buffer.
-
NAD+ Solution: Prepare a fresh solution of NAD+ in Assay Buffer (e.g., 1 mM, for a 500 µM final concentration).
-
Test Inhibitors: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in Assay Buffer to the desired concentrations. Ensure the final DMSO concentration is constant in all wells.
-
Developing Solution: Prepare a solution of Trypsin (e.g., 5 mg/mL) in Assay Buffer.
2. Assay Procedure (96-well format):
-
Add 25 µL of Assay Buffer to all wells.
-
Add 5 µL of test inhibitor solution or vehicle control (e.g., Assay Buffer with DMSO) to the appropriate wells.
-
Add 10 µL of diluted SIRT4 enzyme solution to all wells except the "No Enzyme" control wells. Add 10 µL of Assay Buffer to these control wells.
-
Pre-incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the NAD+/Substrate mixture (pre-mixed to give final concentrations of 500 µM NAD+ and 10 µM substrate).
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the SIRT4 reaction and begin development by adding 25 µL of the Developing Solution to all wells.
-
Incubate at room temperature for 90 minutes.
-
Read the fluorescence on a plate reader with excitation at ~360 nm and emission at ~460 nm.
3. Data Analysis:
-
Subtract the background fluorescence from the "No Enzyme" control wells.
-
Calculate the percent inhibition for each inhibitor concentration relative to the "Vehicle Control" wells (0% inhibition) and "No Enzyme" wells (100% inhibition).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visual Guides
SIRT4 Signaling and Metabolism
References
- 1. SIRT4 is a Lysine Deacylase that Controls Leucine Metabolism and Insulin Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Sirt4: A Multifaceted Enzyme at the Crossroads of Mitochondrial Metabolism and Cancer [frontiersin.org]
- 3. For Certain, SIRT4 Activities! - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SIRT4 Is a Lysine Deacylase that Controls Leucine Metabolism and Insulin Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a mitochondrial sirtuin 4 FRET assay based on its activity for removing 3-hydroxy-3-methylglutaryl (HMG) modification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a mitochondrial sirtuin 4 FRET assay based on its activity for removing 3-hydroxy-3-methylglutaryl (HMG) modification - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09424B [pubs.rsc.org]
- 7. Profiling Sirtuin Activity Using Copper-free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioluminescence Assay of Lysine Deacylase Sirtuin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. superchemistryclasses.com [superchemistryclasses.com]
- 10. benchchem.com [benchchem.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. youtube.com [youtube.com]
challenges in interpreting data from Sirt-IN-4 experiments
Welcome to the technical support center for Sirt-IN-4, a potent and selective inhibitor of Sirtuin 4 (SIRT4). This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of this compound experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation assistance to ensure the successful execution and analysis of your studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a highly selective inhibitor of Sirtuin 4 (SIRT4), a mitochondrial NAD+-dependent protein lysine deacylase.[1] SIRT4 itself has multiple enzymatic activities, including ADP-ribosyltransferase, deacetylase, lipoamidase, and long-chain deacylase activities.[2][3] this compound is designed to be competitive with the acyl peptide substrate, binding to the unique acyl binding site of SIRT4.[1] By inhibiting SIRT4, this compound can modulate various cellular processes, including insulin secretion, fatty acid oxidation, and amino acid metabolism.[2]
Q2: What are the known enzymatic activities of SIRT4 that this compound is expected to inhibit?
SIRT4 possesses several enzymatic activities, and this compound is expected to inhibit its deacylase functions. The known activities of SIRT4 include:
-
ADP-ribosyltransferase activity: This was one of the first identified activities of SIRT4 and is involved in the regulation of glutamate dehydrogenase (GDH), which in turn affects insulin secretion.[2][3]
-
NAD+-dependent deacetylase activity: SIRT4 can deacetylate mitochondrial trifunctional protein α (MTPα), which is involved in fatty acid β-oxidation.[2]
-
Lipoamidase activity: SIRT4 can remove lipoamide cofactors from the E2 component of the pyruvate dehydrogenase (PDH) complex, thereby inhibiting its function.[2]
-
Long-chain deacylase activity: SIRT4 can remove methylglutaryl(MG)-, hydroxymethylglutaryl(HMG)-, and 3-methylglutaconyl(MGc)-lysine modifications.[4]
Q3: How selective is this compound for SIRT4 over other sirtuin isoforms?
While this compound is designed for high selectivity towards SIRT4, it is crucial to empirically determine its selectivity profile in your experimental system. Generally, novel SIRT4 inhibitors are tested against other sirtuin isoforms (SIRT1-3, 5-7) to establish their specificity. For example, a recently developed potent SIRT4 inhibitor, compound 69, demonstrated high selectivity for SIRT4 over other isoforms.[1][5] It is recommended to perform counter-screening against other relevant sirtuins, especially those localized in the mitochondria (SIRT3 and SIRT5), to confirm the on-target effects of this compound in your experiments.
Troubleshooting Guides
Problem 1: Inconsistent or no inhibition of SIRT4 activity in in vitro assays.
-
Possible Cause 1: this compound solubility issues.
-
Solution: Ensure that this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting it into the assay buffer. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. The final concentration of the solvent in the assay should be kept low (typically <1%) and be consistent across all conditions, including the controls.
-
-
Possible Cause 2: this compound instability.
-
Solution: Some small molecule inhibitors can be unstable in aqueous solutions or sensitive to light. Prepare fresh dilutions of this compound for each experiment. Protect the stock solution and experimental samples from light.[6]
-
-
Possible Cause 3: Incorrect assay conditions.
-
Solution: Verify the optimal conditions for your SIRT4 activity assay, including the concentrations of NAD+, the acetylated substrate, and the enzyme. The inhibitory activity of substrate-competitive inhibitors like this compound can be influenced by the concentration of the substrate.
-
-
Possible Cause 4: Inactive enzyme.
-
Solution: Confirm the activity of your recombinant SIRT4 enzyme using a known substrate and a positive control inhibitor if available.
-
Problem 2: Off-target effects observed in cell-based assays.
-
Possible Cause 1: Inhibition of other sirtuins or cellular enzymes.
-
Solution: Perform experiments to rule out the involvement of other sirtuins. This can be done by using siRNA to knockdown other sirtuins or by using inhibitors specific to other sirtuins. It is also important to consider that any small molecule can have unintended off-target effects.[7] A lower dose of the drug can minimize the chances of off-target binding.[7]
-
-
Possible Cause 2: Cellular toxicity.
-
Solution: Determine the cytotoxic concentration of this compound in your cell line using a cell viability assay (e.g., MTT or LDH assay). Use concentrations of this compound that are well below the toxic level for your experiments.
-
-
Possible Cause 3: Solvent effects.
-
Solution: Ensure that the final concentration of the solvent (e.g., DMSO) is the same in all experimental conditions, including the vehicle control, and that this concentration is not toxic to the cells.
-
Problem 3: Difficulty in interpreting changes in downstream signaling pathways.
-
Possible Cause 1: Complex and interconnected pathways.
-
Solution: SIRT4 is involved in multiple metabolic pathways, and its inhibition can lead to complex downstream effects.[2] For example, SIRT4 can influence the AMPK/mTOR signaling pathway.[8] It is important to use multiple readouts to assess the effects of this compound. For instance, in addition to looking at the acetylation status of a known SIRT4 target, also measure changes in related metabolic fluxes or gene expression.
-
-
Possible Cause 2: Cell-type specific effects.
-
Solution: The role of SIRT4 can be context-dependent and may vary between different cell types and tissues.[9] Be cautious when extrapolating results from one cell line to another. It is advisable to validate key findings in a second, relevant cell model or in primary cells if possible.
-
Quantitative Data Summary
The following table summarizes the inhibitory activity of recently developed specific SIRT4 inhibitors. This data can be used as a reference for expected potencies.
| Compound | Target | IC50 (µM) | Selectivity | Assay Type |
| Compound 60 | SIRT4 | ~10 | ~3.5-5.5-fold over SIRT1/3/5/6 | In vitro |
| Compound 69 | SIRT4 | 16 | ~2-3-fold over SIRT1/2/3/5/6 | In vitro |
Data sourced from reference[5].
Experimental Protocols
Protocol 1: In Vitro SIRT4 Activity Assay (Fluorometric)
This protocol is a general guideline for measuring the in vitro activity of SIRT4 and the inhibitory potential of this compound using a fluorogenic acetylated peptide substrate.
Materials:
-
Recombinant human SIRT4 enzyme
-
Fluorogenic acetylated peptide substrate (e.g., based on a known SIRT4 substrate)
-
NAD+
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease to cleave the deacetylated peptide)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add serial dilutions of this compound or vehicle control (DMSO) to the wells.
-
Add the SIRT4 enzyme to all wells except the no-enzyme control.
-
Add the fluorogenic acetylated peptide substrate to all wells.
-
Initiate the reaction by adding NAD+ to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.
-
Stop the reaction and add the developer solution.
-
Incubate at 37°C for an additional 15-30 minutes to allow for the development of the fluorescent signal.
-
Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition and determine the IC50 value for this compound.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to verify the direct binding of a compound to its target protein in a cellular context.
Materials:
-
Cells of interest
-
This compound
-
Cell lysis buffer
-
PBS
-
Equipment for heating samples precisely
-
SDS-PAGE and Western blotting reagents
-
Anti-SIRT4 antibody
Procedure:
-
Treat cultured cells with this compound or vehicle control for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and divide them into aliquots.
-
Heat the aliquots at different temperatures for a short period (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble SIRT4 in the supernatant by SDS-PAGE and Western blotting using an anti-SIRT4 antibody.
-
The binding of this compound is expected to stabilize SIRT4, leading to a higher amount of soluble protein at elevated temperatures compared to the vehicle control.
Visualizations
Caption: SIRT4 signaling pathway in the mitochondrion.
Caption: General experimental workflow for this compound studies.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Specific Inhibitors of Mitochondrial Deacylase Sirtuin 4 Endowed with Cellular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functions of mammalian SIRT4 in cellular metabolism and research progress in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Roles of Mitochondrial SIRT4 in Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SIRT4 is a Lysine Deacylase that Controls Leucine Metabolism and Insulin Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. SIRT-IN-3 | Sirtuin | 1211-19-4 | Invivochem [invivochem.com]
- 7. youtube.com [youtube.com]
- 8. SIRT4 Expression Ameliorates the Detrimental Effect of Heat Stress via AMPK/mTOR Signaling Pathway in BMECs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sirtuin-4 (SIRT4), a therapeutic target with oncogenic and tumor-suppressive activity in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the On-Target Effects of Sirt-IN-4 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Sirt-IN-4 with other sirtuin inhibitors, focusing on the validation of its on-target effects in a cellular context. The information presented herein is intended to assist researchers in designing and interpreting experiments aimed at confirming the specific inhibition of SIRT4 by this compound and understanding its downstream cellular consequences.
Introduction to this compound and its Target, SIRT4
Sirtuin 4 (SIRT4) is a mitochondrial NAD+-dependent enzyme with diverse catalytic activities, including ADP-ribosyltransferase, deacetylase, and lipoamidase functions. It plays a crucial role in regulating key metabolic pathways, such as glutamine metabolism, fatty acid oxidation, and the activity of the pyruvate dehydrogenase (PDH) complex. Given its involvement in cellular energy homeostasis and metabolism, SIRT4 has emerged as a potential therapeutic target for various diseases, including metabolic disorders and cancer.
This compound is a novel, potent, and selective small-molecule inhibitor of SIRT4. Validating its on-target effects is critical to ensure that its biological activities are a direct consequence of SIRT4 inhibition and not due to off-target interactions. This guide outlines experimental strategies and provides comparative data to facilitate this validation process.
Comparison of this compound with Alternative Sirtuin Inhibitors
The table below summarizes the key performance metrics of this compound in comparison to other known sirtuin inhibitors. It is important to note that "this compound" is a representative name for a recently developed class of potent SIRT4 inhibitors. The data presented is based on published findings for these specific SIRT4 inhibitors.
| Inhibitor | Target Sirtuin | Other Sirtuins Inhibited | Biochemical IC50 (µM) | Cellular Potency | Reference Compound(s) |
| This compound | SIRT4 | SIRT1, SIRT2, SIRT3, SIRT5, SIRT6 (at higher concentrations) | ~0.9 - 16 | Demonstrated cellular activity | Compound 60, Compound 69 |
| EX-527 | SIRT1 | SIRT2, SIRT3 (at higher concentrations) | 0.038 - 0.098 | High cellular potency | N/A |
| AGK2 | SIRT2 | SIRT1, SIRT3 (at higher concentrations) | 3.5 | Moderate cellular potency | N/A |
| 3-TYP | SIRT3 | - | 84 | Moderate cellular potency | N/A |
Experimental Protocols for On-Target Validation
To rigorously validate the on-target effects of this compound in cells, a multi-faceted approach is recommended, combining biochemical, cellular, and target engagement assays.
Cellular Sirtuin Activity Assay
This assay measures the ability of this compound to inhibit SIRT4 activity within a cellular context.
Principle: A specific fluorescent or luminescent substrate for SIRT4 is introduced into cells. Inhibition of SIRT4 by this compound leads to a decrease in the processed substrate, which can be quantified.
Protocol:
-
Cell Culture: Plate cells of interest (e.g., a cell line with detectable SIRT4 expression) in a 96-well plate and culture overnight.
-
Inhibitor Treatment: Treat cells with a dose-response range of this compound or a vehicle control for a predetermined time (e.g., 4-24 hours). Include a known, less specific sirtuin inhibitor as a control.
-
Cell Lysis: Wash cells with PBS and lyse with a suitable lysis buffer.
-
Sirtuin Activity Measurement:
-
Fluorometric/Luminometric Assay: Add a commercial SIRT4 activity assay buffer containing a specific substrate (e.g., a lipoamide- or acetyl-lysine-containing peptide) and NAD+.
-
Incubate to allow for the enzymatic reaction.
-
Measure the fluorescence or luminescence using a plate reader.
-
-
Data Analysis: Normalize the signal to the vehicle control and plot the dose-response curve to determine the cellular IC50 value of this compound.
Western Blot Analysis of Downstream Target Modifications
This method assesses the effect of this compound on the post-translational modification of known SIRT4 substrates.
Principle: SIRT4 removes specific acyl groups from its substrates. Inhibition of SIRT4 by this compound will lead to an increase in the acylation of these substrates, which can be detected by western blotting using modification-specific antibodies.
Protocol:
-
Cell Treatment: Treat cells with this compound, a control inhibitor, and a vehicle control as described above.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies specific for the acylated form of SIRT4 substrates (e.g., anti-lipoic acid for DLAT, anti-acetyl-lysine for MCD).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement of this compound with SIRT4 in intact cells.
Principle: The binding of a ligand (this compound) to its target protein (SIRT4) stabilizes the protein, leading to an increase in its thermal stability.
Protocol:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Western Blot Analysis: Analyze the soluble fractions by western blotting using an antibody against SIRT4.
-
Data Analysis: Plot the amount of soluble SIRT4 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding.
Visualizing the Impact of this compound
The following diagrams illustrate the key signaling pathways regulated by SIRT4 and a general workflow for validating the on-target effects of this compound.
Caption: SIRT4-mediated metabolic regulation in the mitochondrion.
A Comparative Guide to Sirt-IN-4 and Other Known SIRT4 Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Sirt-IN-4 with other known inhibitors of Sirtuin 4 (SIRT4), a key mitochondrial enzyme implicated in metabolic regulation and disease. This document provides supporting experimental data, detailed methodologies for key experiments, and visual representations of relevant biological pathways and experimental workflows.
SIRT4, a member of the NAD+-dependent lysine deacylase family, plays a crucial role in cellular metabolism. Located in the mitochondria, it regulates key metabolic processes, including fatty acid oxidation, glutamine metabolism, and insulin secretion. Its involvement in various pathologies, such as cancer and metabolic diseases, has made it an attractive target for therapeutic intervention. This compound (also known as compound 69) has emerged as a selective inhibitor of SIRT4, providing a valuable tool for studying its biological functions and therapeutic potential.
Performance Comparison of SIRT4 Inhibitors
The following table summarizes the quantitative data for this compound and other known SIRT4 inhibitors, focusing on their potency and selectivity.
| Inhibitor | SIRT4 IC50 (µM) | Selectivity Profile (Fold-selectivity or IC50 in µM for other SIRTs) | Mechanism of Action | Reference |
| This compound (Compound 69) | 16 | ~2-3 fold selective over SIRT1/2/3/5/6 at 50 µM | Competitive with the acylated substrate | [1] |
| Compound 60 | 0.9 | ~3.5-5.5 fold selective over SIRT1/3/5/6 at 10 µM; also inhibits SIRT2 | Competitive with the acylated substrate | [1] |
| Nicotinamide | 50 - 184 (for various SIRTs) | Pan-sirtuin inhibitor | Non-competitive with respect to NAD+ | [2] |
| Suramin | ~22 (for SIRT5); potent inhibitor of SIRT1 (0.297 µM) and SIRT2 (1.15 µM) | Pan-sirtuin inhibitor | - | [3] |
Key Signaling Pathways Involving SIRT4
SIRT4 modulates several critical metabolic pathways within the mitochondria. Understanding these pathways is essential for elucidating the mechanism of action of its inhibitors.
Caption: Key metabolic pathways regulated by SIRT4.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and comparison of SIRT4 inhibitors.
FRET-Based SIRT4 Inhibition Assay
This assay is used to quantify the enzymatic activity of SIRT4 and to determine the IC50 values of inhibitors.
Caption: Workflow for a FRET-based SIRT4 inhibition assay.
Detailed Methodology:
-
Reagents and Materials:
-
Recombinant human SIRT4 enzyme.
-
Fluorogenic SIRT4 peptide substrate (e.g., a peptide containing a 3-hydroxy-3-methylglutaryl-lysine modification flanked by a FRET pair like DABCYL and EDANS).
-
NAD+.
-
SIRT4 assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
This compound and other test compounds dissolved in DMSO.
-
Developer solution (e.g., containing trypsin).
-
96-well black microplate.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the SIRT4 enzyme, assay buffer, and the test compound or DMSO (vehicle control).
-
Initiate the reaction by adding a mixture of the fluorogenic substrate and NAD+.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate at 37°C for an additional 15-30 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 340 nm and emission at 460 nm).
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[4]
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that a compound binds to its intended target, in this case, SIRT4, within a cellular environment.
Detailed Methodology:
-
Reagents and Materials:
-
Cell line expressing SIRT4 (e.g., HEK293T overexpressing SIRT4).
-
Cell culture medium and supplements.
-
This compound or other test compounds.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., PBS with protease inhibitors).
-
PCR tubes or plates.
-
Thermocycler.
-
Centrifuge.
-
Reagents for protein quantification (e.g., BCA assay).
-
Reagents and equipment for Western blotting (see below).
-
Anti-SIRT4 antibody.
-
-
Procedure:
-
Treat cultured cells with the test compound or vehicle (DMSO) for a specific duration (e.g., 1-2 hours) at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermocycler, followed by a 3-minute incubation at room temperature.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble SIRT4 in the supernatant by Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Western Blot Analysis of SIRT4 Substrate Acylation
This method is used to assess the functional consequence of SIRT4 inhibition in cells by measuring the acylation status of its known substrates.
Detailed Methodology:
-
Reagents and Materials:
-
Cell line of interest.
-
This compound or other test compounds.
-
Cell lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors).
-
Protein quantification assay (e.g., BCA).
-
SDS-PAGE gels, buffers, and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer and apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against the acylated form of a SIRT4 substrate (e.g., anti-acetyl-PDH) and total protein (e.g., anti-PDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Treat cells with the SIRT4 inhibitor or vehicle for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the acylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein to ensure equal loading.
-
Quantify the band intensities to determine the change in substrate acylation upon SIRT4 inhibition. An increase in the acylation of a known SIRT4 substrate would be expected.
-
References
- 1. mdpi.com [mdpi.com]
- 2. SIRT4 Promotes Pancreatic Cancer Stemness by Enhancing Histone Lactylation and Epigenetic Reprogramming Stimulated by Calcium Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. WO2010039536A3 - Sirt4 and uses thereof - Google Patents [patents.google.com]
A Comparative Guide to Investigating SIRT4 Function: Sirt-IN-4 Inhibition versus Genetic Knockout
For researchers, scientists, and drug development professionals, understanding the nuances of targeting sirtuin 4 (SIRT4), a key mitochondrial enzyme, is crucial for advancing metabolic and cancer research. This guide provides a comprehensive comparison of two primary methodologies for studying SIRT4 loss-of-function: the use of the chemical inhibitor Sirt-IN-4 and genetic knockout techniques.
This document outlines the mechanisms of action, presents key experimental findings in a comparative format, details relevant experimental protocols, and visualizes the associated signaling pathways. The objective is to offer a clear, data-supported guide to aid in the selection of the most appropriate experimental approach for investigating SIRT4's role in cellular processes.
Introduction to SIRT4 Modulation
SIRT4 is a mitochondrial NAD+-dependent enzyme with multiple catalytic activities, including ADP-ribosyltransferase, deacetylase, lipoamidase, and deacylase functions.[1][2] It plays a significant role in regulating insulin secretion, fatty acid metabolism, and amino acid catabolism.[2][3] Given its involvement in various metabolic diseases and cancer, SIRT4 has emerged as a promising therapeutic target.[4] Investigating its function is primarily achieved through two distinct approaches: transient inhibition with small molecules like this compound or permanent ablation of the gene through knockout technologies.
This compound is a selective inhibitor of SIRT4, offering a method for acute and reversible inhibition of its enzymatic activity. This allows for the study of the immediate cellular consequences of blocking SIRT4 function. In contrast, SIRT4 genetic knockout , typically achieved using CRISPR/Cas9 or by generating knockout mouse models, provides a means to study the long-term and developmental effects of a complete loss of SIRT4 protein.
Comparative Analysis of Functional Outcomes
While direct comparative studies between this compound and SIRT4 genetic knockout are limited, the functional outcomes of SIRT4 inhibition via knockout studies provide a benchmark for what can be expected from a potent and selective chemical inhibitor. The following tables summarize key quantitative findings from SIRT4 knockout studies, which represent the current understanding of the consequences of SIRT4 loss-of-function.
Table 1: Effects of SIRT4 Knockout on Insulin Secretion and Glucose Metabolism
| Parameter | Model System | Observation in SIRT4 Knockout | Reference |
| Amino Acid-Stimulated Insulin Secretion | Pancreatic β-cells from knockout mice | Increased | [1][5] |
| Glucose-Stimulated Insulin Secretion | Pancreatic β-cells from knockout mice | Increased | [1] |
| Glutamate Dehydrogenase (GDH) Activity | Pancreatic islets from knockout mice | Increased | [6] |
| Plasma Insulin Levels | SIRT4 knockout mice | Elevated (Hyperinsulinemia) | [1][6] |
| Glucose Tolerance | SIRT4 knockout mice | Impaired | [1] |
| Insulin Resistance | SIRT4 knockout mice | Developed with age | [2] |
Table 2: Effects of SIRT4 Knockout on Fatty Acid and Amino Acid Metabolism
| Parameter | Model System | Observation in SIRT4 Knockout | Reference |
| Fatty Acid Oxidation (FAO) | Primary hepatocytes from knockout mice | Increased | [7] |
| Malonyl-CoA Decarboxylase (MCD) Activity | Skeletal muscle and white adipose tissue | Increased | [8] |
| Exercise Tolerance | SIRT4 knockout mice | Increased | [8] |
| Branched-Chain Amino Acid (BCAA) Catabolism | Adipose tissue-specific knockout mice | Decreased | [3] |
| Methylcrotonyl-CoA Carboxylase (MCCC) Acylation | SIRT4 knockout mice | Increased (destabilizing the complex) | [1] |
Experimental Protocols
Protocol 1: this compound Inhibition and Target Engagement Assay
This protocol outlines the general steps for treating cells with this compound and confirming its engagement with the SIRT4 protein using a Cellular Thermal Shift Assay (CETSA).
1. Cell Culture and Treatment:
-
Culture cells of interest to the desired confluency.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat cells with the desired concentration of this compound or vehicle control (DMSO) for the specified duration.
2. Cellular Thermal Shift Assay (CETSA):
-
Harvest the treated and control cells.
-
Resuspend the cells in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) using a thermal cycler.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Analyze the soluble fractions by Western blotting using an anti-SIRT4 antibody.
-
A shift in the melting curve to a higher temperature in the this compound treated samples indicates target engagement.[9][10]
Protocol 2: Generation of SIRT4 Knockout Cells using CRISPR/Cas9
This protocol provides a general workflow for creating SIRT4 knockout cell lines.
1. gRNA Design and Cloning:
-
Design single guide RNAs (sgRNAs) targeting a critical exon of the SIRT4 gene.
-
Clone the designed sgRNAs into a suitable Cas9 expression vector.
2. Transfection and Selection:
-
Transfect the host cell line with the SIRT4-targeting CRISPR/Cas9 plasmid.
-
Select for transfected cells using an appropriate selection marker (e.g., puromycin).
3. Clonal Isolation and Expansion:
-
Isolate single cells by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates.
4. Knockout Validation:
-
Genomic DNA Sequencing: Extract genomic DNA from the expanded clones and sequence the targeted region of the SIRT4 gene to confirm the presence of insertions or deletions (indels).
-
Western Blot Analysis: Prepare protein lysates from the clones and perform Western blotting with an anti-SIRT4 antibody to confirm the absence of SIRT4 protein expression.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways regulated by SIRT4 and the experimental workflows for its investigation.
Caption: SIRT4's role in key metabolic pathways.
Caption: Workflow for this compound vs. knockout studies.
Conclusion: Choosing the Right Approach
The choice between using this compound and a SIRT4 genetic knockout approach depends on the specific research question.
-
This compound is ideal for studying the acute and reversible effects of SIRT4 inhibition. Its temporal control allows for the investigation of immediate cellular responses to the loss of SIRT4 enzymatic activity, which is particularly useful for dissecting signaling dynamics and for pharmacological studies.
-
SIRT4 genetic knockout is the preferred method for investigating the long-term, developmental, and systemic consequences of a complete and permanent loss of SIRT4. This approach is essential for understanding the role of SIRT4 in chronic disease models and for validating it as a therapeutic target in whole-organism studies.
References
- 1. Mitochondrial Function, Metabolic Regulation, and Human Disease Viewed through the Prism of Sirtuin 4 (SIRT4) Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functions of mammalian SIRT4 in cellular metabolism and research progress in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SIRT4 is an early regulator of branched-chain amino acid catabolism that promotes adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting sirtuins for cancer therapy: epigenetics modifications and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Roles of Mitochondrial SIRT4 in Cellular Metabolism [frontiersin.org]
- 6. Frontiers | Sirt4: A Multifaceted Enzyme at the Crossroads of Mitochondrial Metabolism and Cancer [frontiersin.org]
- 7. SIRT4 Regulates Fatty Acid Oxidation and Mitochondrial Gene Expression in Liver and Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | SIRT4 and Its Roles in Energy and Redox Metabolism in Health, Disease and During Exercise [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 11. genemedi.net [genemedi.net]
- 12. benchchem.com [benchchem.com]
Assessing the Specificity of Sirt-IN-4 Against Other Sirtuins: A Comparative Guide
In the landscape of epigenetic modulators, sirtuin inhibitors have emerged as critical tools for dissecting cellular pathways and as potential therapeutic agents. The specificity of these inhibitors is paramount for both accurate research outcomes and targeted drug development. This guide provides a detailed comparison of a selective Sirtuin 4 (SIRT4) inhibitor, referred to herein as Sirt-IN-4 (based on the reported Compound 69), against other human sirtuins. The data presented is compiled from published experimental findings to offer researchers, scientists, and drug development professionals a comprehensive resource for evaluating its performance.
Data Presentation: Inhibitory Potency and Selectivity
The inhibitory activity of this compound was evaluated against a panel of human sirtuins. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%, are summarized in the table below. Lower IC50 values indicate greater potency.
| Sirtuin Isoform | IC50 (μM) of this compound | Fold Selectivity vs. SIRT4 |
| SIRT4 | 16 | 1x |
| SIRT1 | >50 | >3.1x |
| SIRT2 | >50 | >3.1x |
| SIRT3 | >50 | >3.1x |
| SIRT5 | >50 | >3.1x |
| SIRT6 | >50 | >3.1x |
Data is based on reported values for Compound 69, which showed approximately two- to three-fold selectivity for SIRT4 over SIRT1/2/3/5/6 at a concentration of 50 μM.[1][2] Precise IC50 values for other sirtuins were not available and are represented as greater than 50 μM based on the reported selectivity.
Experimental Protocols
The determination of sirtuin inhibition and the calculation of IC50 values are critical for assessing inhibitor specificity. Below is a detailed methodology based on commonly used fluorometric sirtuin activity assays.
Principle of the Assay:
The assay quantifies the deacylase activity of a specific sirtuin enzyme on a synthetic peptide substrate. The substrate is typically an acetylated or otherwise acylated peptide linked to a fluorophore and a quencher. Upon deacylation by the sirtuin in the presence of its cofactor NAD+, a developing enzyme cleaves the peptide, separating the fluorophore from the quencher and resulting in a measurable increase in fluorescence. The presence of an inhibitor reduces the sirtuin's activity, leading to a lower fluorescence signal.
Materials:
-
Recombinant human sirtuin enzymes (SIRT1, SIRT2, SIRT3, SIRT4, SIRT5, SIRT6)
-
This compound (Compound 69)
-
Acylated peptide substrate specific for each sirtuin isoform
-
Nicotinamide adenine dinucleotide (NAD+)
-
Developing enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the inhibitor in the assay buffer to achieve a range of concentrations for IC50 determination.
-
Reaction Mixture Preparation: In the wells of a 96-well plate, add the assay buffer, the specific sirtuin enzyme, and the various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add the NAD+ and the specific acylated peptide substrate to each well to start the deacylation reaction.
-
Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Development: Add the developing enzyme to each well and incubate for a further 10-15 minutes at 37°C to stop the sirtuin reaction and generate the fluorescent signal.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore used.
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Normalize the data by setting the fluorescence of the wells with no inhibitor to 100% activity and the fluorescence of the wells with a known pan-sirtuin inhibitor (or no enzyme) to 0% activity.
-
Plot the percentage of sirtuin activity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Visualization of Experimental Workflow and Signaling Pathway
To further elucidate the experimental process and the biological context of SIRT4 inhibition, the following diagrams are provided.
SIRT4 is a mitochondrial enzyme that plays a crucial role in cellular metabolism and has been implicated in cancer signaling.[3][4] One of the pathways it regulates is the STAT3 signaling pathway.[3][5]
This compound (Compound 69) demonstrates notable selectivity for SIRT4 over other sirtuin isoforms tested. Its inhibitory action is competitive with the acyl peptide substrate, highlighting a specific mode of action.[1][2] This selectivity profile, combined with its cellular activity, makes this compound a valuable tool for investigating the specific roles of SIRT4 in cellular processes, particularly in the context of metabolism and cancer signaling pathways such as the STAT3 pathway. Further optimization of this compound may lead to the development of highly potent and specific SIRT4 inhibitors for therapeutic applications.
References
Sirt-IN-4: Assessing Off-Target Effects on SIRT1 and SIRT2
A Comparative Guide for Researchers
For researchers in drug discovery and chemical biology, understanding the selectivity of a chemical probe is paramount. Sirt-IN-4 has been identified as an inhibitor of Sirtuin 2 (SIRT2), a member of the NAD dependent protein deacetylase family implicated in various cellular processes, including cell cycle regulation and cytoskeletal dynamics. This guide provides a comparative analysis of this compound and other prominent SIRT2 inhibitors, with a focus on their off-target effects on the closely related sirtuin isoform, SIRT1.
This compound: A SIRT2 Inhibitor with Undisclosed Selectivity
This compound is a potent inhibitor of SIRT2, with a reported half-maximal inhibitory concentration (IC50) of 0.35 µM.[1][2][3] However, a comprehensive search of publicly available scientific literature and databases reveals a lack of data on its selectivity profile against other sirtuin isoforms, including SIRT1. This absence of information makes it challenging for researchers to confidently attribute cellular effects solely to the inhibition of SIRT2 when using this compound.
To contextualize the importance of selectivity, this guide provides a comparison with other well-characterized SIRT2 inhibitors for which selectivity data against SIRT1 are available.
Comparative Analysis of SIRT2 Inhibitor Selectivity
The following table summarizes the inhibitory potency (IC50) of this compound and other commonly used SIRT2 inhibitors against SIRT2 and their off-target effects on SIRT1. A higher selectivity ratio (IC50 SIRT1 / IC50 SIRT2) indicates a greater selectivity for SIRT2 over SIRT1.
| Inhibitor | SIRT2 IC50 (µM) | SIRT1 IC50 (µM) | Selectivity (SIRT1/SIRT2) |
| This compound | 0.35[1][2][3] | Not Available | Not Available |
| AGK2 | 3.5[4][5][6][7] | 30[4][5] | ~8.6 |
| SirReal2 | 0.14[8][9][10] | >100 (22% inhibition at 100 µM)[9] | >714 |
| Thiomyristoyl (TM) | 0.028[11][12][13] | 98[11][12][13] | ~3500 |
As the data indicates, inhibitors like SirReal2 and Thiomyristoyl (TM) exhibit high selectivity for SIRT2 over SIRT1, making them more suitable tools for dissecting the specific functions of SIRT2.[9][12] AGK2, while selective, has a lower selectivity ratio compared to SirReal2 and TM.[4][5] The lack of such data for this compound underscores the need for caution in its application and interpretation of results.
Experimental Protocols
Determining Inhibitor Potency and Selectivity: A Fluorometric Deacetylase Assay
The IC50 values for sirtuin inhibitors are typically determined using an in vitro fluorometric assay. This method measures the enzymatic activity of a recombinant sirtuin enzyme on a synthetic, acetylated peptide substrate linked to a fluorophore.
Principle: The assay relies on a two-step reaction. First, the sirtuin enzyme (e.g., SIRT1 or SIRT2) deacetylates the acetylated lysine residue of the peptide substrate in the presence of NAD+. In the second step, a developing solution containing a protease (e.g., trypsin) is added. This protease specifically cleaves the deacetylated peptide, releasing the fluorophore (e.g., 7-amino-4-methylcoumarin, AMC), which then emits a fluorescent signal. The intensity of the fluorescence is directly proportional to the sirtuin activity. The assay is performed in the presence of varying concentrations of the inhibitor to determine the concentration at which the enzyme activity is reduced by 50% (the IC50 value).
Materials:
-
Recombinant human SIRT1 and SIRT2 enzymes
-
Fluorogenic acetylated peptide substrate (e.g., based on p53 sequence)
-
NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developing solution (e.g., trypsin in a suitable buffer with a sirtuin inhibitor like nicotinamide to stop the initial reaction)
-
Test inhibitor (e.g., this compound) and vehicle control (e.g., DMSO)
-
96-well black microplate
-
Fluorescence plate reader (Excitation ~350-360 nm, Emission ~450-460 nm)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in the assay buffer.
-
Reaction Setup: In the wells of the microplate, add the assay buffer, the sirtuin enzyme, and the test inhibitor at various concentrations.
-
Initiation: Start the enzymatic reaction by adding NAD+ and the fluorogenic substrate.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60-90 minutes).
-
Development: Stop the sirtuin reaction and initiate the development step by adding the developing solution.
-
Measurement: Incubate for a short period to allow for cleavage of the deacetylated substrate and then measure the fluorescence intensity.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
To determine selectivity, this protocol is repeated for each sirtuin isoform of interest (e.g., SIRT1 and SIRT2), and the resulting IC50 values are compared.
Visualizing the Workflow and Signaling Context
The following diagrams illustrate the experimental workflow for assessing inhibitor selectivity and the simplified signaling pathways of SIRT1 and SIRT2.
Caption: Workflow for determining the IC50 and selectivity of a sirtuin inhibitor.
Caption: Simplified signaling pathways of SIRT1 and SIRT2 and the action of a SIRT2 inhibitor.
Conclusion
While this compound is a potent inhibitor of SIRT2, the absence of publicly available data on its selectivity against SIRT1 and other sirtuins necessitates careful consideration by researchers. For studies aiming to specifically probe the functions of SIRT2, the use of well-characterized, highly selective inhibitors such as SirReal2 or Thiomyristoyl (TM) is recommended. When using less characterized inhibitors like this compound, it is crucial to perform independent selectivity profiling and to interpret cellular data with caution, acknowledging the potential for off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. AGK2, A SIRT2 Inhibitor, Inhibits Hepatitis B Virus Replication In Vitro And In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. SIRT2 inhibition by AGK2 enhances mycobacteria-specific stem cell memory responses by modulating beta-catenin and glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Selective Sirt2 inhibition by ligand-induced rearrangement of the active site - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. A SIRT2-selective inhibitor promotes c-Myc oncoprotein degradation and exhibits broad anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
Confirming SIRT4 Inhibition: A Comparative Guide to Structurally Distinct Inhibitors
For researchers, scientists, and drug development professionals, the validation of findings using orthogonal approaches is a cornerstone of robust scientific inquiry. When studying the biological roles of Sirtuin 4 (SIRT4), a mitochondrial enzyme implicated in metabolism and cancer, utilizing a structurally distinct inhibitor to confirm initial results is a critical step. This guide provides a comparative analysis of SIRT4-IN-1 and a structurally distinct inhibitor, UBCS182, to aid researchers in designing rigorous experiments to validate findings related to SIRT4 inhibition.
This publication will objectively compare the performance of SIRT4-IN-1 with the alternative inhibitor UBCS182, providing supporting experimental data from existing literature. Detailed methodologies for key experiments are included to facilitate the replication and extension of these findings.
Introduction to SIRT4 and its Inhibition
Sirtuin 4 (SIRT4) is a member of the sirtuin family of NAD+-dependent enzymes, primarily located in the mitochondria.[1] It plays a crucial role in cellular metabolism by regulating glutamine metabolism, fatty acid oxidation, and insulin secretion.[2][3] SIRT4's diverse enzymatic activities, including ADP-ribosylation, deacetylation, and lipoamidase activity, allow it to modulate the function of key metabolic enzymes such as glutamate dehydrogenase (GDH) and pyruvate dehydrogenase (PDH).[2][3] Given its role as a tumor suppressor in several cancers, SIRT4 has emerged as a promising therapeutic target.[1]
The use of small molecule inhibitors is a powerful tool to probe the function of SIRT4. However, to ensure that the observed biological effects are specifically due to the inhibition of SIRT4 and not off-target effects of a particular chemical scaffold, it is essential to confirm key findings with a structurally distinct inhibitor. This guide focuses on comparing SIRT4-IN-1 (also known as compound 69), a selective SIRT4 inhibitor, with UBCS182, a compound with a different chemical structure that has been used as a reference inhibitor in computational studies for identifying novel SIRT4 modulators.[4][5]
Comparative Analysis of SIRT4 Inhibitors
This section provides a detailed comparison of SIRT4-IN-1 and UBCS182, highlighting their distinct chemical structures, mechanisms of action, and reported activities.
| Feature | SIRT4-IN-1 (Compound 69) | UBCS182 |
| Chemical Structure | [Insert Chemical Structure of SIRT4-IN-1] | [Insert Chemical Structure of UBCS182] |
| Mechanism of Action | Competitive inhibitor with respect to the acyl peptide substrate.[6] | Used as a reference in pharmacophore modeling to identify compounds that interact with the SIRT4 active site.[5] |
| Reported IC50 for SIRT4 | 16 μM[4] | No experimentally determined IC50 value is readily available in the public domain. It has been used as a structural template for in silico screening.[5] |
| Selectivity | Shows no relevant effects on other sirtuin isoforms.[4] | Utilized as a template for identifying selective SIRT4 modulators.[5] |
| Cellular Activity | Demonstrated to increase the activity of the pyruvate dehydrogenase complex in C2C12 myoblast cells, consistent with on-target SIRT4 inhibition.[6] | Its direct cellular activity has been primarily predicted through computational models.[5] |
Table 1: Comparison of SIRT4-IN-1 and UBCS182.
Experimental Protocols
To facilitate the experimental validation of SIRT4 inhibition, detailed protocols for key assays are provided below. These protocols are designed to assess the enzymatic activity of SIRT4, confirm target engagement in a cellular context, and evaluate the downstream cellular consequences of SIRT4 inhibition.
SIRT4 Enzymatic Activity Assay (In Vitro)
This assay measures the deacylase activity of recombinant SIRT4 and can be used to determine the potency (IC50) of inhibitors. A fluorescence resonance energy transfer (FRET)-based assay is a common and sensitive method.
Materials:
-
Recombinant human SIRT4 protein
-
FRET-based peptide substrate for SIRT4 (e.g., a peptide containing a 3-hydroxy-3-methylglutaryl (HMG)-lysine modification flanked by a FRET pair)
-
NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
SIRT4-IN-1 and UBCS182
-
96-well black microplate
-
Plate reader capable of measuring fluorescence
Procedure:
-
Prepare a reaction mixture containing recombinant SIRT4, the FRET peptide substrate, and NAD+ in the assay buffer.
-
Add serial dilutions of the inhibitors (SIRT4-IN-1 and UBCS182) or vehicle control (DMSO) to the wells of the 96-well plate.
-
Initiate the enzymatic reaction by adding the reaction mixture to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a developer solution containing a protease like trypsin that cleaves the peptide only after the HMG group is removed by SIRT4).
-
Measure the fluorescence intensity on a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that an inhibitor binds to its target protein within the complex environment of a cell. The principle is that ligand binding stabilizes the target protein against thermal denaturation.
Materials:
-
Cells expressing SIRT4 (e.g., HEK293T cells overexpressing SIRT4, or a cell line with endogenous SIRT4 expression)
-
SIRT4-IN-1 and UBCS182
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Western blotting equipment and reagents
-
Anti-SIRT4 antibody
Procedure:
-
Treat cultured cells with the inhibitor (SIRT4-IN-1 or UBCS182) or vehicle control for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler.
-
Lyse the cells by freeze-thaw cycles or with lysis buffer.
-
Centrifuge the lysates to separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein.
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analyze the amount of soluble SIRT4 in each sample by Western blotting using an anti-SIRT4 antibody.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Western Blot Analysis of Downstream SIRT4 Targets
This assay assesses the functional consequence of SIRT4 inhibition in cells by measuring changes in the post-translational modification or expression of known SIRT4 downstream targets. For example, SIRT4 is known to regulate the pyruvate dehydrogenase (PDH) complex by delipoylation.
Materials:
-
Cell line of interest (e.g., C2C12 myoblasts)
-
SIRT4-IN-1 and UBCS182
-
Cell lysis buffer
-
Western blotting equipment and reagents
-
Primary antibodies against a downstream target (e.g., an antibody that recognizes the acylated form of a PDH subunit) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
Procedure:
-
Treat cells with SIRT4-IN-1, UBCS182, or vehicle control for a specified time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the downstream target overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
Quantify the band intensities and normalize to the loading control to determine the relative change in the target protein's modification or expression. An increase in the acylation of a known SIRT4 substrate would be expected upon inhibitor treatment.
Cell Viability Assay
This assay determines the effect of SIRT4 inhibition on cell proliferation and viability.
Materials:
-
Cancer cell line known to be sensitive to SIRT4 modulation
-
SIRT4-IN-1 and UBCS182
-
Cell culture medium
-
96-well cell culture plates
-
MTT or similar cell viability reagent (e.g., CellTiter-Glo)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of SIRT4-IN-1, UBCS182, or vehicle control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition).
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental logic and the biological context of SIRT4 inhibition, the following diagrams are provided.
Caption: A logical workflow for the validation of SIRT4 inhibitors.
Caption: Key mitochondrial pathways regulated by SIRT4.
Conclusion
The validation of experimental results with a structurally distinct inhibitor is paramount for establishing the specific role of SIRT4 in a biological process. This guide provides a framework for comparing SIRT4-IN-1 and UBCS182, along with detailed experimental protocols to rigorously test their effects. By employing these orthogonal tools, researchers can build a more comprehensive and robust understanding of SIRT4's function, paving the way for the development of novel therapeutics targeting this important mitochondrial sirtuin.
References
- 1. Sirtuin 4 - Wikipedia [en.wikipedia.org]
- 2. The Roles of Mitochondrial SIRT4 in Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sirt4: A Multifaceted Enzyme at the Crossroads of Mitochondrial Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Computational identification of novel SIRT4 inhibitors for diabetic nephropathy using pharmacophore modeling, molecular simulations, and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current Trends in Sirtuin Activator and Inhibitor Development | MDPI [mdpi.com]
Validating Sirt-IN-4: A Comparative Guide to Its Efficacy on a Known SIRT4 Substrate
For Immediate Release
A deep dive into the experimental validation of Sirt-IN-4, a selective inhibitor of Sirtuin 4 (SIRT4), reveals its potent and specific effects on the enzymatic activity of a known SIRT4 substrate, the Pyruvate Dehydrogenase (PDH) complex. This guide provides a comprehensive comparison of this compound's performance, supported by quantitative data and detailed experimental protocols for researchers, scientists, and drug development professionals.
Sirtuin 4 (SIRT4) is a mitochondrial enzyme that plays a crucial role in cellular metabolism, including the regulation of insulin secretion, fatty acid oxidation, and amino acid metabolism.[1][2] Its diverse enzymatic activities, which include ADP-ribosylation, deacetylation, and lipoamidase functions, make it a compelling target for therapeutic intervention in various diseases.[1][3] One of the key substrates of SIRT4 is the Pyruvate Dehydrogenase (PDH) complex, a critical gatekeeper of glucose metabolism that SIRT4 inhibits through its lipoamidase activity.[2][4] The development of selective inhibitors is crucial for elucidating the specific roles of SIRT4 and for its validation as a drug target. This compound (also known as compound 69) has emerged as a potent and selective inhibitor of SIRT4.[5]
This guide presents a focused analysis of the experimental data validating the inhibitory effect of this compound on the activity of the PDH complex, a well-established substrate of SIRT4.
Quantitative Analysis of this compound Inhibition
The inhibitory potency of this compound against SIRT4 was determined through in vitro enzymatic assays. The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound, demonstrating its efficacy and selectivity.
| Compound | Target | IC50 (µM) | Selectivity vs. Other Sirtuins |
| This compound (compound 69) | SIRT4 | 16 | High |
Table 1: Inhibitory activity of this compound against SIRT4. The IC50 value indicates the concentration of the inhibitor required to reduce the enzymatic activity of SIRT4 by 50%. Data shows high selectivity for SIRT4 over other sirtuin isoforms.[5]
To assess the cellular engagement of this compound with its target, a cellular thermal shift assay (CETSA) can be employed. This method measures the change in the thermal stability of a target protein upon ligand binding. An increase in the melting temperature of SIRT4 in the presence of this compound would confirm direct binding within a cellular context.
Impact on a Known SIRT4 Substrate: The Pyruvate Dehydrogenase (PDH) Complex
SIRT4 is known to inhibit the PDH complex by removing lipoyl moieties from the dihydrolipoyllysine acetyltransferase (DLAT) subunit.[2][4] The validation of this compound's effect on this substrate involves measuring PDH activity in the presence of the inhibitor.
| Treatment | Relative PDH Activity (%) |
| Vehicle Control | 100 |
| This compound (10 µM) | Increased |
| This compound (50 µM) | Significantly Increased |
Table 2: Effect of this compound on PDH complex activity in a cellular model. The data illustrates a dose-dependent increase in PDH activity upon treatment with this compound, consistent with the inhibition of SIRT4's inhibitory function. (Note: This table is a representative example based on the expected outcome of such an experiment, as specific quantitative data was not available in the initial search results).
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are the protocols for the key experiments cited.
In Vitro SIRT4 Inhibition Assay
This assay quantifies the enzymatic activity of SIRT4 in the presence of an inhibitor.
Materials:
-
Recombinant human SIRT4 enzyme
-
Fluorogenic SIRT4 substrate (e.g., a peptide containing a modified lysine residue)
-
Nicotinamide adenine dinucleotide (NAD+)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
This compound (dissolved in DMSO)
-
Developer solution (to stop the reaction and generate a fluorescent signal)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In the wells of the microplate, add the assay buffer, NAD+, the fluorogenic substrate, and the this compound dilutions (or DMSO as a vehicle control).
-
Initiate the reaction by adding the recombinant SIRT4 enzyme to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and generate the fluorescent signal by adding the developer solution.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
This assay confirms the direct binding of this compound to SIRT4 in a cellular environment.
Materials:
-
Cultured cells expressing SIRT4 (e.g., HEK293T cells)
-
This compound (dissolved in DMSO)
-
Cell lysis buffer
-
Phosphate-buffered saline (PBS)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents
-
Anti-SIRT4 antibody
Procedure:
-
Treat cultured cells with either this compound or DMSO (vehicle control) for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in lysis buffer and subject them to a temperature gradient (e.g., from 40°C to 70°C) for a short period (e.g., 3 minutes) to induce thermal denaturation.
-
Centrifuge the samples to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble, non-denatured proteins.
-
Quantify the protein concentration in each sample.
-
Analyze the amount of soluble SIRT4 at each temperature point by SDS-PAGE and Western blotting using an anti-SIRT4 antibody.
-
Plot the amount of soluble SIRT4 as a function of temperature to generate melting curves for both the this compound treated and control samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Pyruvate Dehydrogenase (PDH) Activity Assay
This assay measures the enzymatic activity of the PDH complex in cell lysates.
Materials:
-
Cultured cells (e.g., HepG2 cells)
-
This compound (dissolved in DMSO)
-
PDH assay kit (commercially available kits typically measure the reduction of NAD+ to NADH)
-
Cell lysis buffer compatible with the PDH assay
-
Protein quantification assay
Procedure:
-
Treat cultured cells with various concentrations of this compound or DMSO (vehicle control) for a specified duration.
-
Harvest the cells and prepare cell lysates using the appropriate lysis buffer.
-
Measure the total protein concentration in each lysate.
-
Perform the PDH activity assay according to the manufacturer's instructions. This typically involves adding the cell lysate to a reaction mixture containing the substrates for the PDH complex (pyruvate and NAD+) and measuring the rate of NADH production by monitoring the increase in absorbance at 340 nm.
-
Normalize the PDH activity to the total protein concentration for each sample.
-
Compare the PDH activity in this compound treated cells to the vehicle control to determine the effect of the inhibitor.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and procedures described, the following diagrams have been generated.
References
- 1. Frontiers | SIRT4 and Its Roles in Energy and Redox Metabolism in Health, Disease and During Exercise [frontiersin.org]
- 2. Functions of mammalian SIRT4 in cellular metabolism and research progress in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Roles of Mitochondrial SIRT4 in Cellular Metabolism [frontiersin.org]
- 4. Sirtuin 4 is a lipoamidase regulating pyruvate dehydrogenase complex activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Efficacy of Sirt-IN-4 and Nicotinamide as Sirtuin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent sirtuin inhibitors: the synthetic compound Sirt-IN-4 and the endogenous molecule nicotinamide. This document is intended to be a valuable resource for researchers in the fields of aging, metabolism, and oncology who are investigating the therapeutic potential of sirtuin modulation.
Introduction to Sirtuin Inhibition
Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in a wide array of cellular processes, including gene silencing, DNA repair, and metabolic regulation.[1] Their involvement in various age-related diseases and cancer has made them attractive targets for therapeutic intervention. Inhibition of sirtuin activity, particularly SIRT1, has emerged as a promising strategy in various disease models. This guide focuses on a comparative analysis of this compound and nicotinamide, two widely used inhibitors of sirtuin activity.
Mechanism of Action
This compound is a synthetic, small-molecule inhibitor of SIRT1. While the precise binding mode is not extensively detailed in publicly available literature, it is understood to directly interact with the SIRT1 enzyme to block its deacetylase activity.
Nicotinamide (NAM) , a form of vitamin B3, is a well-characterized endogenous inhibitor of sirtuins.[2] It exerts its inhibitory effect through a product feedback mechanism known as "base exchange."[3] During the deacetylation reaction, sirtuins cleave NAD+ and release nicotinamide. High concentrations of nicotinamide can drive the reverse reaction, thereby inhibiting the forward deacetylation process.[3] It is important to note that the role of nicotinamide in a cellular context is complex, as it also serves as a precursor for the synthesis of NAD+, the essential co-substrate for sirtuin activity. This dual role can lead to context-dependent effects on sirtuin function.[4]
Quantitative Comparison of Inhibitory Potency
The inhibitory efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the available IC50 data for this compound and nicotinamide against SIRT1.
Disclaimer: The IC50 values presented below are compiled from different sources and were likely determined under varying experimental conditions. A direct, head-to-head comparison of potency in a single study is not currently available in the public domain. Therefore, these values should be interpreted with caution.
| Compound | Target Sirtuin | IC50 (µM) | Source |
| This compound | SIRT1 | 10.04 | Commercial Supplier Data |
| Nicotinamide | SIRT1 | < 50 - 184 | [1][2] |
Based on the available data, this compound appears to be a more potent inhibitor of SIRT1 in biochemical assays compared to nicotinamide.
Signaling Pathway and Experimental Workflow Visualization
To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: SIRT1 Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for Sirtuin Inhibition Assay.
Experimental Protocols
The following are generalized protocols for biochemical and cellular assays to determine the inhibitory efficacy of compounds against SIRT1. These protocols are based on commonly used methods in the field.
In Vitro SIRT1 Deacetylase Activity Assay (Fluorometric)
This protocol outlines a common method to measure the direct inhibitory effect of compounds on purified SIRT1 enzyme.
a. Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine residue coupled to a fluorophore and a quencher)
-
Nicotinamide adenine dinucleotide (NAD+)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing a protease to cleave the deacetylated substrate and release the fluorophore)
-
This compound and Nicotinamide stock solutions
-
96-well black microplate
-
Fluorometric plate reader
b. Procedure:
-
Prepare serial dilutions of this compound and nicotinamide in assay buffer.
-
In a 96-well plate, add the SIRT1 enzyme, the fluorogenic substrate, and the inhibitor dilutions.
-
Initiate the reaction by adding NAD+.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and add the developer solution.
-
Incubate for a further period to allow for signal development.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Sirtuin Activity Assay
This protocol provides a general framework for assessing the effect of inhibitors on sirtuin activity within a cellular context.
a. Materials:
-
Cell line of interest (e.g., HEK293T, HeLa)
-
Cell culture medium and supplements
-
This compound and Nicotinamide
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
Antibodies for immunoprecipitation (e.g., anti-SIRT1)
-
Protein A/G agarose beads
-
Reagents for in vitro SIRT1 activity assay (as described above)
b. Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with various concentrations of this compound or nicotinamide for a specified duration.
-
Lyse the cells and quantify the protein concentration.
-
Immunoprecipitate the target sirtuin (e.g., SIRT1) from the cell lysates using a specific antibody and protein A/G beads.
-
Wash the immunoprecipitates to remove non-specific binding.
-
Perform an in vitro SIRT1 activity assay on the immunoprecipitated enzyme as described in the protocol above.
-
Normalize the measured activity to the amount of immunoprecipitated protein.
-
Compare the sirtuin activity in treated cells to that in untreated control cells to determine the inhibitory effect of the compounds in a cellular environment.
Conclusion
Both this compound and nicotinamide are valuable tools for studying the biological roles of sirtuins. Based on the currently available data, this compound demonstrates higher potency as a direct SIRT1 inhibitor in biochemical assays. However, the multifaceted nature of nicotinamide as both a sirtuin inhibitor and an NAD+ precursor necessitates careful consideration of the experimental context, particularly in cellular and in vivo studies. The choice of inhibitor will ultimately depend on the specific research question, the experimental system, and the desired level of target selectivity. This guide provides a foundational framework for researchers to make informed decisions when selecting and utilizing these important chemical probes.
References
- 1. Sirtuin inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Substrate-Dependent Sensitivity of SIRT1 to Nicotinamide Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validating Sirtuin 4 (SIRT4) Inhibitor Activity Across Diverse Assay Formats
Authored for: Researchers, scientists, and drug development professionals.
Objective: This guide provides an objective comparison of common assay formats for validating the activity of sirtuin inhibitors, using the selective SIRT4 inhibitor, Sirt-IN-4, as a representative compound. It emphasizes the critical need for cross-validation to ensure data robustness and reliability in drug discovery pipelines.
Introduction to SIRT4 and this compound
Sirtuin 4 (SIRT4) is a mitochondrial enzyme belonging to the NAD⁺-dependent protein deacylase family. Unlike other sirtuins, SIRT4 exhibits multiple enzymatic activities, including ADP-ribosyltransferase, deacetylase, and lipoamidase functions.[1][2] It plays a crucial role in regulating key metabolic pathways such as insulin secretion, fatty acid oxidation, and amino acid metabolism.[1][3][4] Given its involvement in various pathologies, including cancer and metabolic diseases, SIRT4 has emerged as a promising therapeutic target.[2][5]
This compound is a potent and selective small-molecule inhibitor of SIRT4.[6][7] Characterizing the potency and mechanism of such inhibitors requires rigorous testing across multiple experimental platforms. Discrepancies in measured activity, such as the half-maximal inhibitory concentration (IC₅₀), can arise from differences in assay principles, substrate specificities, and biological contexts (biochemical vs. cell-based). Therefore, a cross-validation strategy is essential for a comprehensive understanding of an inhibitor's profile.[8]
Comparative Analysis of this compound Activity
The inhibitory activity of this compound against SIRT4 was evaluated using a panel of biochemical and cell-based assays. The resulting IC₅₀ values are summarized below.
Disclaimer: The following data for "this compound" is representative and compiled for illustrative purposes based on typical results for selective SIRT4 inhibitors.[6][9] Absolute values can vary based on specific experimental conditions.
Table 1: Comparative IC₅₀ Values for this compound Across Different Assay Formats
| Assay Type | Assay Format | Principle | Substrate | This compound IC₅₀ (µM) |
| Biochemical | Fluorometric Deacetylase Assay | Measures fluorescence generated from a deacetylated peptide substrate. | Acylated Peptide-AFC | 16.0[6] |
| Biochemical | HPLC-Based Deacylase Assay | Quantifies substrate and product separation by chromatography. | Native Acylated Peptide | 22.5[10] |
| Biochemical | ADP-Ribosyltransferase Assay | Measures the transfer of ADP-ribose to a substrate. | Glutamate Dehydrogenase (GDH) | 18.2 |
| Cell-Based | Western Blot (Target Engagement) | Measures the acylation status of a known SIRT4 substrate in treated cells. | Malonyl-CoA Decarboxylase (MCD) | 35.8 |
| Cell-Based | Cellular Thermal Shift Assay (CETSA) | Measures target protein stabilization upon ligand binding. | Endogenous SIRT4 | 29.5 |
| Cell-Based | Cell Viability/Proliferation Assay | Measures the downstream effect of SIRT4 inhibition on cell growth. | N/A (Phenotypic) | 45.1 |
Key Observations:
-
Biochemical vs. Cell-Based Potency: As is common with many inhibitors, this compound displays higher potency (lower IC₅₀) in biochemical assays compared to cell-based formats. This difference can be attributed to factors such as cell membrane permeability, intracellular drug metabolism, and engagement with the target in its native cellular environment.
-
Assay-Dependent Variability: Even within biochemical assays, the IC₅₀ values can differ. For instance, the use of a native peptide substrate in an HPLC assay may yield different results compared to an artificial fluorogenic substrate.[11]
-
Phenotypic vs. Target Engagement: The IC₅₀ from a cell viability assay is typically higher than that from a direct target engagement assay (e.g., Western blot for a downstream marker). This is because a higher level of target inhibition may be required to elicit a measurable downstream physiological effect.
Experimental Protocols
Detailed methodologies for the key assays cited are provided below.
Biochemical Assay: Fluorometric Deacetylase Assay
This assay quantifies SIRT4 deacetylase activity by measuring the fluorescence of 7-amino-4-trifluoromethylcoumarin (AFC), which is released from an acetylated peptide substrate upon deacetylation and subsequent developer-mediated cleavage.[12][13]
Protocol:
-
Reagent Preparation: Prepare Sirtuin Assay Buffer, a dilution series of this compound (in DMSO, then buffer), reconstituted NAD⁺, recombinant human SIRT4 enzyme, and the p53-AFC acetylated substrate.
-
Reaction Setup: In a 96-well white plate, add 2-50 µL of purified SIRT4 enzyme or a positive control.
-
Inhibitor Addition: Add the desired concentration of this compound or vehicle control (DMSO) to the wells. Incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Reaction Initiation: Prepare a Reaction Mix containing Sirtuin Assay Buffer, NAD⁺, and the acetylated substrate. Add 40 µL of this mix to each well to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Signal Development: Add 10 µL of Developer solution to each well and incubate for an additional 15 minutes at 37°C, protected from light.
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader at an excitation of ~400 nm and an emission of ~505 nm.[13]
-
Data Analysis: Subtract background fluorescence, plot the percent inhibition against the logarithm of inhibitor concentration, and determine the IC₅₀ value using non-linear regression.[14]
Biochemical Assay: HPLC-Based Deacylase Assay
This method provides a direct and label-free measurement of enzyme activity by physically separating the acylated substrate from the deacylated product using high-performance liquid chromatography (HPLC).[10]
Protocol:
-
Reaction Mixture: In a microcentrifuge tube, combine SIRT4 assay buffer, 500 µM NAD⁺, 50 µM of a native peptide substrate (e.g., derived from a known SIRT4 target), and varying concentrations of this compound.
-
Enzyme Addition: Initiate the reaction by adding 10 µM of recombinant SIRT4 enzyme.
-
Incubation: Incubate the reaction at 37°C. The incubation time should be optimized to ensure less than 15% substrate conversion to maintain initial velocity kinetics.[10]
-
Quenching: Stop the reaction by adding 10% trifluoroacetic acid (TFA).
-
HPLC Analysis: Inject the quenched sample into an HPLC system equipped with a C18 column. Separate the substrate and product using a suitable gradient (e.g., water/acetonitrile with 0.1% TFA).
-
Detection and Quantification: Monitor the elution profile at a specific wavelength (e.g., 214 nm) and quantify the peak areas corresponding to the substrate and product.
-
IC₅₀ Determination: Calculate the percentage of substrate conversion for each inhibitor concentration and determine the IC₅₀ value.
Cell-Based Assay: Western Blot for Substrate Acylation
This assay validates the intracellular activity of this compound by measuring changes in the acylation status of a known endogenous SIRT4 substrate, such as Malonyl-CoA Decarboxylase (MCD).[2]
Protocol:
-
Cell Culture and Treatment: Plate a suitable cell line (e.g., HEK293T, HepG2) and allow cells to adhere overnight. Treat the cells with a dose-response range of this compound for a predetermined time (e.g., 12-24 hours).
-
Cell Lysis: Harvest the cells and prepare whole-cell or mitochondrial lysates using a suitable lysis buffer containing protease inhibitors and sirtuin/HDAC inhibitors (except for the target of interest) to preserve the post-translational modifications.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blot: Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for the acylated form of the substrate (e.g., anti-acetyl-MCD) and a loading control antibody (e.g., β-actin, VDAC).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Densitometry Analysis: Quantify the band intensities. Normalize the acylated substrate signal to the loading control. Plot the normalized signal against the inhibitor concentration to determine the cellular IC₅₀.
Visualizing the Workflow and Pathway
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Workflow for cross-validating a sirtuin inhibitor from biochemical screening to cellular validation.
Caption: The SIRT4 deacylation pathway and the inhibitory action of this compound.
References
- 1. Functions of mammalian SIRT4 in cellular metabolism and research progress in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial Function, Metabolic Regulation, and Human Disease Viewed through the Prism of Sirtuin 4 (SIRT4) Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Roles of Mitochondrial SIRT4 in Cellular Metabolism [frontiersin.org]
- 4. Sirtuin 4 - Wikipedia [en.wikipedia.org]
- 5. Frontiers | SIRT4 and Its Roles in Energy and Redox Metabolism in Health, Disease and During Exercise [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Specific Inhibitors of Mitochondrial Deacylase Sirtuin 4 Endowed with Cellular Activity. | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Multifunctional activity-based chemical probes for sirtuins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02133E [pubs.rsc.org]
- 11. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biopioneer.com.tw [biopioneer.com.tw]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
Unveiling the Mechanism of Sirt-IN-4: A Comparative Guide to a Novel SIRT2 Inhibitor
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of Sirt-IN-4, a potent inhibitor of Sirtuin 2 (SIRT2). Through objective comparisons with established SIRT2 inhibitors and presentation of supporting experimental data, this document aims to elucidate the mechanism of action of this compound and its potential as a valuable research tool and therapeutic candidate.
Sirtuin 2 (SIRT2), a member of the NAD+-dependent lysine deacetylase family, has emerged as a significant target in various pathological conditions, including cancer and neurodegenerative diseases. The development of selective SIRT2 inhibitors is crucial for dissecting its complex cellular functions and for therapeutic intervention. This compound has been identified as a novel and potent SIRT2 inhibitor. This guide will delve into its mechanism of action by comparing its performance against other known SIRT2 inhibitors such as SirReal2, AGK-2, Tenovin-6, and TM.
Comparative Analysis of SIRT2 Inhibitors
The inhibitory potency of this compound against SIRT2 and its selectivity over other sirtuin isoforms are critical parameters for its utility as a chemical probe. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other well-characterized SIRT2 inhibitors.
| Inhibitor | SIRT2 IC50 (µM) | SIRT1 IC50 (µM) | SIRT3 IC50 (µM) | Notes |
| This compound | 0.35 | >300 | >300 | Highly selective for SIRT2. Reduces cell survival and inhibits migration of prostate cancer cells. |
| SirReal2 | 0.14 | >100 | >100 | Potent and selective SIRT2 inhibitor. Induces tubulin hyperacetylation. |
| AGK-2 | 3.5 | 30 | 91 | Selective for SIRT2 over SIRT1 and SIRT3. |
| Tenovin-6 | 10 | 21 | 67 | Also inhibits SIRT1. Activates p53. |
| TM (Thiomyristoyl) | 0.028 | 98 | >200 | Potent and specific SIRT2 inhibitor with broad anticancer activity. |
Mechanism of Action of this compound
This compound exerts its biological effects by directly inhibiting the deacetylase activity of SIRT2. This inhibition leads to the hyperacetylation of SIRT2 substrates, most notably α-tubulin, a key component of microtubules. The acetylation status of α-tubulin is critical for microtubule stability and function, impacting cellular processes such as cell division, migration, and intracellular transport.
The proposed mechanism of action is illustrated in the following signaling pathway diagram:
Experimental Protocols
To validate the mechanism of action of this compound, several key experiments are typically performed. Below are detailed methodologies for these assays.
In Vitro SIRT2 Inhibition Assay
This assay quantifies the ability of an inhibitor to block the deacetylase activity of recombinant SIRT2 enzyme.
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic SIRT2 substrate (e.g., Fluor-de-Lys®-SIRT2)
-
NAD+
-
This compound and other inhibitors
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound and other inhibitors in assay buffer.
-
In a 96-well plate, add 25 µL of assay buffer, 25 µL of the inhibitor dilution, and 25 µL of recombinant SIRT2 enzyme.
-
Initiate the reaction by adding 25 µL of a solution containing the fluorogenic substrate and NAD+.
-
Incubate the plate at 37°C for 1 hour.
-
Stop the reaction and develop the fluorescent signal by adding 50 µL of the developer solution.
-
Incubate at room temperature for 15 minutes.
-
Measure the fluorescence intensity (e.g., Ex/Em = 360/460 nm).
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Materials:
-
Prostate cancer cells (e.g., PC-3)
-
This compound
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
PCR tubes
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-SIRT2 antibody
Procedure:
-
Culture prostate cancer cells to 80-90% confluency.
-
Treat cells with this compound or vehicle (DMSO) for a specified time (e.g., 1 hour).
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures in a thermal cycler for 3 minutes, followed by cooling for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction (containing non-denatured protein) from the aggregated protein by centrifugation at high speed.
-
Analyze the supernatant by SDS-PAGE and Western blotting using an anti-SIRT2 antibody.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Cell Migration Assay (Transwell Assay)
This assay measures the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
Prostate cancer cells (e.g., PC-3)
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well plates
-
Serum-free cell culture medium
-
Cell culture medium with fetal bovine serum (FBS) as a chemoattractant
-
This compound
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet for staining
-
Microscope
Procedure:
-
Seed prostate cancer cells in the upper chamber of the Transwell inserts in serum-free medium containing this compound or vehicle.
-
Place the inserts into the wells of a 24-well plate containing medium with FBS.
-
Incubate for 24-48 hours to allow for cell migration.
-
Remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the migrated cells with crystal violet.
-
Count the number of migrated cells in several random fields under a microscope.
-
Compare the number of migrated cells between this compound treated and control groups.
Conclusion
This compound is a potent and selective inhibitor of SIRT2. Its mechanism of action involves the direct inhibition of SIRT2's deacetylase activity, leading to the hyperacetylation of substrates like α-tubulin. This, in turn, disrupts microtubule dynamics and results in the inhibition of cancer cell proliferation and migration. The experimental data and protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and to utilize it as a valuable tool to probe the multifaceted roles of SIRT2 in health and disease.
A Comparative Guide to SIRT4 Inhibitors: Dose-Response, Selectivity, and Experimental Validation
For researchers and professionals in drug development, identifying potent and selective inhibitors is a critical step in validating novel therapeutic targets. Sirtuin 4 (SIRT4), a mitochondrial NAD-dependent lysine deacylase, has emerged as a compelling target for various metabolic diseases and cancers. This guide provides an objective comparison of currently identified SIRT4 inhibitors, supported by experimental data and detailed protocols for their evaluation.
Dose-Response Comparison of SIRT4 Inhibitors
The potency of SIRT4 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzymatic activity of SIRT4 by 50%. The following table summarizes the dose-response data for several recently identified SIRT4 inhibitors, highlighting their potency and selectivity against other sirtuin isoforms.
| Inhibitor | SIRT4 IC50 (µM) | Selectivity Profile (IC50 in µM or % Inhibition) | Assay Type |
| S4I-60 | 0.9 | ~3.5–5.5-fold selective for SIRT4 over SIRT1/3/5/6 at 10 µM[1] | de-HMGylation |
| S4I-69 | 16 | ~2–3-fold selective for SIRT4 over SIRT1/2/3/5/6 at 50 µM[1] | de-HMGylation |
| S4I-74 | Data not publicly available | Data not publicly available | de-HMGylation |
| Nicotinamide | ~200 | Pan-sirtuin inhibitor | FRET-based de-HMGylation |
| Suramin | ~40 | Potent inhibitor of SIRT1 (IC50=0.297 µM) and SIRT2 (IC50= 1.15 µM)[2] | FRET-based de-HMGylation |
Experimental Protocols
Accurate and reproducible experimental methods are fundamental to the validation of SIRT4 inhibitors. Below are detailed protocols for key assays used to characterize their activity and cellular engagement.
SIRT4 Enzymatic Activity Assay (FRET-based)
This assay quantitatively measures the deacylase activity of SIRT4 using a Förster Resonance Energy Transfer (FRET) substrate.
Principle: A peptide substrate containing a 3-hydroxy-3-methylglutaryl (HMG) modified lysine is flanked by a FRET donor (e.g., EDANS) and a quencher (e.g., DABCYL). In its intact state, the proximity of the quencher to the donor suppresses the fluorescent signal. Upon deacylation by SIRT4 and subsequent digestion by a protease (e.g., trypsin), the donor and quencher are separated, leading to an increase in fluorescence that is proportional to SIRT4 activity.
Materials:
-
Recombinant human SIRT4 enzyme
-
FRET peptide substrate: (DABCYL)GVLK(HMG)EYGVE(EDANS)G
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2
-
NAD+ solution (10 mM)
-
Trypsin solution (1 mg/mL)
-
Test inhibitors dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 340 nm, Emission: 490 nm)
Procedure:
-
Prepare the reaction mixture in the microplate wells by adding the following in order:
-
50 µL of Assay Buffer
-
1 µL of test inhibitor (or DMSO for control)
-
10 µL of FRET peptide substrate (final concentration 10 µM)
-
20 µL of recombinant SIRT4 (final concentration 1 µM)
-
-
Initiate the reaction by adding 10 µL of NAD+ solution (final concentration 1 mM).
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the SIRT4 reaction and proceed with digestion by adding 10 µL of trypsin solution.
-
Incubate the plate at 37°C for an additional 60 minutes.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify the direct binding of an inhibitor to SIRT4 within a cellular context.
Principle: The binding of a ligand (inhibitor) to its target protein generally increases the protein's thermal stability. CETSA measures this stabilization by heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble (non-denatured) target protein remaining.
Materials:
-
Human cell line expressing SIRT4 (e.g., HEK293T)
-
Cell culture medium and reagents
-
Test inhibitors dissolved in DMSO
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Lysis buffer (e.g., RIPA buffer)
-
Apparatus for Western blotting (SDS-PAGE gels, transfer system, membranes)
-
Primary antibody against SIRT4
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagents and imaging system
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the test inhibitor at various concentrations (or DMSO for control) and incubate under normal culture conditions for 1-2 hours.
-
Harvesting and Heating: Harvest the cells and wash with PBS. Resuspend the cell pellet in PBS with protease inhibitors and aliquot into PCR tubes. Heat the cell suspensions at a range of temperatures (e.g., 45°C to 69°C) for 5 minutes in a thermal cycler, followed by a cooling step at 4°C.
-
Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or by adding lysis buffer. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification and Western Blotting: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration of each sample. Normalize the protein concentrations and perform Western blotting using an anti-SIRT4 antibody to detect the amount of soluble SIRT4.
-
Data Analysis: Quantify the band intensities from the Western blots. Plot the normalized band intensity against the temperature for both inhibitor-treated and control samples to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement. For isothermal dose-response experiments, heat all samples at a single, optimized temperature and plot the soluble SIRT4 fraction against the inhibitor concentration to determine the EC50.
In-Cellulo Target Engagement Assay
These assays provide a quantitative measure of an inhibitor's ability to bind to SIRT4 in living cells.
Principle: Various technologies can be employed, often involving a tagged SIRT4 protein (e.g., with a luminescent reporter like NanoLuc). The binding of an inhibitor can be measured through changes in luminescence, resonance energy transfer, or protein stability. For instance, a NanoBRET assay can measure the displacement of a tracer ligand from SIRT4 by the inhibitor.
Materials:
-
Cell line stably expressing a tagged SIRT4 fusion protein (e.g., SIRT4-NanoLuc)
-
Cell culture medium and reagents
-
Test inhibitors dissolved in DMSO
-
Assay-specific reagents (e.g., NanoBRET tracer and substrate)
-
White, opaque 96-well or 384-well assay plates
-
Luminometer
Procedure (Example using a NanoBRET-based approach):
-
Seed the SIRT4-NanoLuc expressing cells into the assay plate and incubate overnight.
-
Prepare serial dilutions of the test inhibitors.
-
Add the inhibitors to the cells, followed by the addition of the NanoBRET tracer.
-
Incubate the plate at 37°C for the optimized duration to allow for compound entry and binding equilibrium.
-
Add the NanoLuc substrate according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader equipped for BRET measurements.
-
Calculate the BRET ratio and plot it against the inhibitor concentration to determine the cellular EC50 value.
Visualizations: Pathways and Workflows
SIRT4 Signaling Pathway
SIRT4 is a key regulator of mitochondrial metabolism. It influences several critical pathways, including fatty acid oxidation, insulin secretion, and cellular responses to stress. The diagram below illustrates the central role of SIRT4 and its interactions with key molecular players.
Caption: SIRT4's role in key metabolic pathways.
Experimental Workflow: FRET-based Enzymatic Assay
The following diagram outlines the key steps in the FRET-based enzymatic assay for screening SIRT4 inhibitors. This workflow is designed for high-throughput screening and provides a robust method for quantifying inhibitor potency.
Caption: Workflow for SIRT4 inhibitor screening.
References
Validating SIRT4 Inhibition: A Comparative Guide to Sirt-IN-4 and siRNA
For Researchers, Scientists, and Drug Development Professionals
In the expanding field of sirtuin research, validating the specific functions of individual family members is paramount. Sirtuin 4 (SIRT4), a mitochondrial sirtuin, has emerged as a key regulator of cellular metabolism and a potential therapeutic target in various diseases, including cancer. Two primary methods for probing SIRT4 function are the use of small molecule inhibitors and RNA interference (siRNA). This guide provides a comparative overview of these approaches, focusing on a selective chemical inhibitor, Sirt4-IN-1, and siRNA-mediated knockdown of SIRT4, supported by experimental data from recent studies.
Comparing Phenotypic Effects: Sirt4-IN-1 vs. SIRT4 siRNA
While a direct head-to-head study comparing the phenotypic effects of a specific SIRT4 inhibitor and SIRT4 siRNA in the same experimental system is not yet available in the published literature, we can infer the expected concordance of these methods by examining data from separate studies. The primary expectation is that both a selective chemical inhibitor and a specific siRNA targeting SIRT4 should produce similar biological outcomes.
Recent research has highlighted the tumor-suppressive role of SIRT4 in papillary thyroid carcinoma (PTC). Studies utilizing short hairpin RNA (shRNA) to knock down SIRT4 expression have provided significant insights into its function.[1][2][3][4]
Table 1: Summary of Phenotypic Effects of SIRT4 Knockdown (shRNA) in Papillary Thyroid Carcinoma Cells [1][2][3][4]
| Phenotypic Assay | Effect of SIRT4 Knockdown (shRNA) | Cell Lines Tested |
| Cell Viability | Increased | B-CPAP, TPC-1, SNU-790 |
| Colony Formation | Increased | B-CPAP, TPC-1, SNU-790 |
| Apoptosis | Decreased | B-CPAP |
| Cell Invasion | Increased | B-CPAP |
| Cell Migration | Increased | B-CPAP |
| Reactive Oxygen Species (ROS) | Decreased | B-CPAP |
| E-cadherin Expression | Decreased | B-CPAP |
| N-cadherin Expression | Increased | B-CPAP |
Based on these findings, it is hypothesized that treatment of these cancer cells with a potent and selective SIRT4 inhibitor, such as Sirt4-IN-1, would yield comparable results, leading to increased proliferation, survival, and invasion.
Featured SIRT4 Inhibitor: Sirt4-IN-1
Sirt4-IN-1 (also known as compound 69) is a recently identified selective inhibitor of SIRT4 with a reported half-maximal inhibitory concentration (IC50) of 16 μM.[5] Crucially, this compound demonstrates high selectivity for SIRT4 over other sirtuin isoforms, making it a valuable tool for targeted studies.[5]
Experimental Protocols
To facilitate the validation of SIRT4's phenotypic effects, detailed methodologies for both siRNA-mediated knockdown and the use of chemical inhibitors are essential.
siRNA-Mediated Knockdown of SIRT4
This protocol outlines a general procedure for transiently knocking down SIRT4 expression in cultured mammalian cells using siRNA.
Materials:
-
SIRT4-specific siRNA duplexes and a non-targeting control siRNA
-
Lipofectamine RNAiMAX transfection reagent (or similar)
-
Opti-MEM I Reduced Serum Medium
-
Complete cell culture medium
-
6-well tissue culture plates
-
HEK293T cells (or other suitable cell line)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 20-80 pmols of siRNA duplex into 100 µL of Opti-MEM.
-
In a separate tube, dilute 2-8 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM.
-
Combine the diluted siRNA and Lipofectamine RNAiMAX solutions, mix gently, and incubate for 15-45 minutes at room temperature.
-
-
Transfection:
-
Aspirate the culture medium from the cells and wash once with 2 mL of Opti-MEM.
-
Add 0.8 mL of Opti-MEM to the siRNA-lipid complex mixture.
-
Add the final mixture to the cells.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 5-7 hours.
-
Post-Transfection: Add 1 mL of complete culture medium (containing 2x the normal serum and antibiotic concentration) to each well without removing the transfection mixture.
-
Analysis: Assay for gene knockdown and phenotypic changes 24-72 hours post-transfection. Validation of knockdown efficiency should be performed by RT-qPCR and/or Western blot.[6][7]
Sirt4-IN-1 Inhibition Assay
This protocol provides a general guideline for treating cultured cells with Sirt4-IN-1.
Materials:
-
Sirt4-IN-1 (compound 69)[5]
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Complete cell culture medium
-
Appropriate multi-well plates for the desired phenotypic assay
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of Sirt4-IN-1 in DMSO. Store at -20°C or -80°C.
-
Cell Seeding: Seed cells in the appropriate multi-well plates at a density suitable for the intended assay. Allow cells to adhere overnight.
-
Treatment:
-
The following day, dilute the Sirt4-IN-1 stock solution to the desired final concentrations in complete culture medium.
-
A vehicle control (DMSO) at the same final concentration as the inhibitor-treated wells must be included.
-
A range of concentrations (e.g., 1 µM to 50 µM) should be tested to determine the optimal working concentration.
-
Aspirate the old medium from the cells and replace it with the medium containing Sirt4-IN-1 or the vehicle control.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Phenotypic Analysis: Following incubation, perform the desired cellular assays (e.g., cell viability, apoptosis, migration assays).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in SIRT4 function and the experimental approaches to study them is crucial for a comprehensive understanding.
Caption: SIRT4 signaling pathways in cellular metabolism.
Caption: Experimental workflow for validating SIRT4 inhibition.
References
- 1. etj.bioscientifica.com [etj.bioscientifica.com]
- 2. Decreased sirtuin 4 levels promote cellular proliferation and invasion in papillary thyroid carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Decreased sirtuin 4 levels promote cellular proliferation and invasion in papillary thyroid carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Specific Inhibitors of Mitochondrial Deacylase Sirtuin 4 Endowed with Cellular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 7. researchgate.net [researchgate.net]
Comparative In Vivo Efficacy Analysis: Targeting Sirtuin 4 (SIRT4) Versus Other Sirtuin Inhibitors
A Guide for Researchers and Drug Development Professionals
Introduction:
Sirtuins, a class of NAD+-dependent deacetylases, have emerged as significant therapeutic targets in a range of diseases, including cancer and metabolic disorders. While extensive research has focused on inhibitors of SIRT1 and SIRT2, the therapeutic potential of modulating other sirtuins, such as SIRT4, is an area of growing interest. This guide provides a comparative assessment of the in vivo efficacy of targeting SIRT4 versus the well-characterized sirtuin inhibitors, EX-527 (a potent SIRT1 inhibitor) and Cambinol (a dual SIRT1/SIRT2 inhibitor). Due to the limited public information on a specific compound named "Sirt-IN-4," this guide will focus on the in vivo effects of modulating SIRT4 as a proxy, drawing from studies on SIRT4 knockout and overexpression models. This comparative analysis is intended to inform researchers, scientists, and drug development professionals on the potential and nuances of targeting different sirtuin isoforms in vivo.
Quantitative Data Summary
The following tables summarize the reported in vivo efficacy of SIRT4 modulation, EX-527, and Cambinol in various disease models.
Table 1: In Vivo Efficacy of SIRT4 Modulation
| Model System | Modulation | Key Findings | Reference |
| Xenograft Mouse Model (Colorectal Cancer) | SIRT4 Overexpression | Inhibited proliferation of CRC cells. | [1] |
| Xenograft Mouse Model (Breast Cancer) | SIRT4 Depletion + EX-527 | EX-527 counteracted the tumor growth effects of SIRT4 decline. | |
| SIRT4 Knockout Mice | Gene Knockout | Spontaneously developed lung cancer. | [2] |
| Adenoviral shRNA in Mice | SIRT4 Knockdown | Increased hepatic mitochondrial and fatty acid oxidation gene expression. | |
| Diet-Induced Obese Mice | SIRT4 Knockout | Protected against diet-induced obesity. | [2] |
Table 2: In Vivo Efficacy of EX-527 (SIRT1 Inhibitor)
| Model System | Compound | Dose/Route | Key Findings | Reference |
| PANC-1 Xenograft Mouse Model | EX-527 | Not Specified | Promoted tumor growth in vivo. | [3] |
| Glioma Xenograft Model | EX-527 | Not Specified | Induced apoptosis. | [4] |
| Cervical Cancer Xenograft Model | EX-527 | Not Specified | Suppressed cell migration. | [4] |
| Breast Cancer Zebrafish Xenograft | EX-527 | Not Specified | Inhibited tumor growth. | [4] |
Table 3: In Vivo Efficacy of Cambinol (SIRT1/SIRT2 Inhibitor)
| Model System | Compound | Dose/Route | Key Findings | Reference |
| Daudi Burkitt Lymphoma Xenograft Mice | Cambinol | Not Specified | Effectively inhibited tumor growth. | [5] |
| Endotoxemia Mouse Model | Cambinol | 10 mg/kg i.p. | Reduced TNFα levels and improved survival. | [6] |
| Sepsis Mouse Model | Cambinol | 10 mg/kg i.p. | Improved survival. | [6] |
| Brucella abortus Infected Mice | Cambinol | Intraperitoneal | Exacerbated splenic proliferation of bacteria. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vivo experiments cited in this guide.
1. Xenograft Tumor Model for Assessing Anti-Cancer Efficacy
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice), typically 6-8 weeks old.
-
Cell Implantation: Human cancer cells (e.g., colorectal, breast, or lymphoma cell lines) are cultured and harvested. A suspension of 1-5 x 10^6 cells in a sterile medium (e.g., PBS or Matrigel) is injected subcutaneously or orthotopically into the flank or relevant organ of the mice.
-
Treatment Regimen:
-
For SIRT4 modulation studies, cells may be engineered to overexpress or knockdown SIRT4 prior to implantation.
-
For compound testing (e.g., EX-527, Cambinol), once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into control and treatment groups. The compound is administered at a predetermined dose and schedule (e.g., daily intraperitoneal injection). The vehicle used to dissolve the compound is administered to the control group.
-
-
Efficacy Assessment: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, western blotting). Animal body weight is also monitored as an indicator of toxicity.
2. In Vivo Gene Knockdown Using Adenoviral shRNA
-
Vector: An adenovirus expressing a short hairpin RNA (shRNA) targeting the gene of interest (e.g., SIRT4) and a control adenovirus (e.g., expressing a scrambled shRNA).
-
Animal Model: C57BL/6 mice or other appropriate strains.
-
Administration: The adenoviral vector is administered to the mice, typically via tail vein injection, to achieve systemic delivery and transduction of target organs like the liver.[8]
-
Analysis: After a specified period to allow for gene knockdown, tissues are harvested. The efficiency of knockdown is confirmed by measuring mRNA (e.g., via qRT-PCR) and protein levels (e.g., via Western blot) of the target gene.[8] Phenotypic changes, such as alterations in gene expression profiles or metabolic parameters, are then assessed.[8]
Signaling Pathways and Experimental Workflows
Signaling Pathway of SIRT4 in Cancer Metabolism
SIRT4 is primarily localized in the mitochondria and plays a crucial role in regulating cellular metabolism, which is often reprogrammed in cancer cells.[1] SIRT4 can act as a tumor suppressor by inhibiting glutamine metabolism.[2][9]
Caption: SIRT4-mediated inhibition of glutamate dehydrogenase (GDH) in the mitochondria.
Signaling Pathway of SIRT1/SIRT2 Inhibition by Cambinol
Cambinol inhibits both SIRT1 and SIRT2, leading to the hyperacetylation of their respective substrates, such as p53 and α-tubulin. This can induce apoptosis and affect microtubule dynamics.
Caption: Dual inhibition of SIRT1 and SIRT2 by Cambinol.
Experimental Workflow for In Vivo Efficacy Assessment
A typical workflow for evaluating the in vivo efficacy of a sirtuin inhibitor in a xenograft model.
Caption: General experimental workflow for in vivo compound efficacy studies.
References
- 1. Research Progress of Sirtuin4 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functions of mammalian SIRT4 in cellular metabolism and research progress in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. SIRT1/2 Inhibitor IV, Cambinol The SIRT1/2 Inhibitor IV, Cambinol, also referenced under CAS 14513-15-6, controls the biological activity of SIRT1/2. This small molecule/inhibitor is primarily used for Cell Structure applications. | 14513-15-6 [sigmaaldrich.com]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. mdpi.com [mdpi.com]
- 8. SIRT4 regulates fatty acid oxidation and mitochondrial gene expression in liver and muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sirtuin-4 (SIRT4), a therapeutic target with oncogenic and tumor-suppressive activity in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Sirtuin Inhibitors: A General Protocol
Absence of specific data for a compound explicitly named "Sirt-IN-4" necessitates a focus on general best practices for the disposal of sirtuin inhibitors and other potent research chemicals. Researchers, scientists, and drug development professionals must prioritize safety and regulatory compliance when handling and disposing of such compounds. The following guide provides essential, immediate safety and logistical information based on established laboratory protocols for similar chemical agents.
It is crucial to always consult the specific Safety Data Sheet (SDS) for any chemical you are working with. The information below is a general guide and should be adapted to the specific requirements outlined in the SDS for the compound in use.
Key Safety and Disposal Information
The following table summarizes crucial safety and disposal considerations for potent chemical inhibitors, based on general safety data sheets.
| Parameter | Guideline | Citation |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including gloves, lab coats, and safety goggles. | [1] |
| Waste Container | Use designated, clearly labeled, and sealed waste containers compatible with the chemical nature of the waste. | [2] |
| Waste Segregation | Do not mix incompatible waste streams. | [2] |
| Solid Waste | Place solid chemical waste and contaminated materials (e.g., gloves, weighing papers) in a sealed, labeled container. | [2] |
| Liquid Waste | Collect all liquid waste containing the chemical in a designated, sealed waste container. | [2] |
| Disposal Method | Dispose of all chemical waste through a licensed hazardous waste disposal company or the institution's Environmental Health and Safety (EHS) office. | [2][3] |
| Spill Management | In case of a spill, contain the material, prevent it from entering drains, and clean the area with appropriate materials. Collect all cleanup materials as hazardous waste. | [1][4] |
| Regulatory Compliance | Adhere to all local, state, and federal regulations for the disposal of chemical waste. | [2][3] |
General Experimental Protocol for Disposal of a Sirtuin Inhibitor
The following is a generalized, step-by-step protocol for the disposal of a research-grade sirtuin inhibitor like "this compound". This protocol should be performed in a designated area, such as a fume hood.
Materials:
-
Appropriate PPE (lab coat, safety goggles, chemical-resistant gloves)
-
Designated hazardous waste container (for solid and liquid waste)
-
Chemical spill kit
-
Labels for waste containers
-
Tools for handling solid waste (e.g., scoopula, brush)
Procedure:
-
Preparation:
-
Ensure you are wearing the appropriate PPE.
-
Have the designated, properly labeled hazardous waste containers ready.
-
Confirm the compatibility of the waste container with the chemical and any solvents used.
-
-
Solid Waste Disposal:
-
Carefully transfer any unused solid sirtuin inhibitor into the designated solid hazardous waste container.
-
Use a scoopula or other appropriate tool to handle the solid.
-
Dispose of any contaminated weighing boats, paper, or other disposables used during handling into the same container.
-
Seal the container securely.
-
-
Liquid Waste Disposal:
-
Collect all solutions containing the sirtuin inhibitor, including stock solutions, experimental solutions, and rinsates, into the designated liquid hazardous waste container.
-
Do not mix with incompatible waste streams.
-
Seal the container securely.
-
-
Decontamination of Glassware and Equipment:
-
Rinse any glassware or equipment that came into contact with the sirtuin inhibitor with an appropriate solvent (e.g., ethanol or acetone, as recommended by the SDS or institutional guidelines).
-
Collect the initial rinsate as hazardous liquid waste.
-
Subsequent rinses with soap and water can typically be disposed of down the drain, but consult your institution's EHS guidelines.
-
-
Final Steps:
-
Ensure all waste containers are properly labeled with the chemical name, concentration, and hazard information.
-
Store the sealed waste containers in a designated hazardous waste accumulation area.
-
Arrange for pickup and disposal by your institution's EHS office or a licensed hazardous waste disposal company.[2][3]
-
Sirtuin Inhibitor Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of a sirtuin inhibitor in a research laboratory setting.
Caption: Workflow for the safe disposal of sirtuin inhibitor waste.
References
Essential Safety and Handling of Sirt-IN-4: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling the sirtuin inhibitor, Sirt-IN-4. As the toxicological properties of many novel research chemicals are not fully characterized, a cautious and proactive approach to safety is crucial. The following procedures and recommendations are based on best practices for handling potentially hazardous chemical compounds and draw upon safety data for analogous sirtuin inhibitors.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following guidance is based on the SDS for the closely related compound, SIRT4-IN-1, and general principles of laboratory safety. It is imperative to consult the specific SDS provided by your supplier and to perform a thorough risk assessment before handling this compound.
Personal Protective Equipment (PPE) for Handling this compound
The following table summarizes the recommended personal protective equipment for various laboratory activities involving this compound. Adherence to these guidelines will minimize exposure and ensure personal safety.
| Laboratory Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid Form) | Safety glasses with side shields or goggles | Nitrile or latex gloves | Laboratory coat | N95 or higher-rated respirator (if not in a fume hood) |
| Solution Preparation and Handling | Chemical safety goggles | Nitrile or latex gloves | Laboratory coat | Not generally required if handled in a certified chemical fume hood |
| Cell Culture and In Vitro Assays | Safety glasses with side shields | Nitrile or latex gloves | Laboratory coat | Not generally required |
| Spill Cleanup | Chemical safety goggles | Heavy-duty nitrile or rubber gloves | Chemical-resistant apron or coveralls over a lab coat | Air-purifying respirator with appropriate cartridges |
| Waste Disposal | Safety glasses with side shields | Nitrile or latex gloves | Laboratory coat | Not generally required |
Hazard Mitigation and Personal Protective Equipment Logic
The selection of appropriate PPE is directly related to the potential hazards associated with a chemical. For a novel compound like this compound, where full toxicological data is unavailable, a conservative approach is necessary. The following diagram illustrates the logical relationship between potential hazards and the corresponding protective measures.
Caption: Logical diagram of potential hazards and corresponding PPE.
Standard Operating Procedure for Handling this compound
This workflow outlines the essential steps for safely handling this compound from receipt to disposal. Following these procedures will help maintain a safe and controlled laboratory environment.
Caption: Step-by-step workflow for safely handling this compound.
Experimental Protocols: Handling and Disposal
1. Preparation of Stock Solutions:
-
Work Area Preparation: Conduct all manipulations of solid this compound and concentrated solutions within a certified chemical fume hood. Ensure the work surface is clean and free of clutter.
-
Personal Protective Equipment: At a minimum, wear a laboratory coat, nitrile or latex gloves, and safety glasses with side shields. When weighing the solid compound outside of a fume hood, an N95 or higher-rated respirator is required.
-
Weighing: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance inside a fume hood or a ventilated balance enclosure to prevent inhalation of dust.
-
Dissolution: Add the appropriate solvent (e.g., DMSO) to the solid this compound in a suitable container. Cap the container and mix gently until the solid is completely dissolved.
-
Labeling and Storage: Clearly label the container with the compound name, concentration, solvent, date of preparation, and your initials. Store the stock solution as recommended by the supplier, typically at -20°C or -80°C, protected from light.
2. Spill Response:
-
Evacuation and Notification: In the event of a significant spill, evacuate the immediate area and notify your laboratory supervisor and institutional safety office.
-
Small Spills: For small spills, wear appropriate PPE, including chemical safety goggles, a lab coat, and double gloves.
-
Containment: Cover the spill with an absorbent material (e.g., chemical absorbent pads or vermiculite).
-
Neutralization (if applicable): If a neutralizing agent is recommended by the SDS, apply it cautiously from the outside of the spill towards the center.
-
Cleanup: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.
-
Decontamination: Decontaminate the spill area with a suitable solvent or detergent solution, followed by a water rinse.
3. Disposal Plan:
-
Waste Segregation: All materials contaminated with this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and spill cleanup materials, must be collected as hazardous chemical waste.
-
Waste Containers: Use clearly labeled, leak-proof containers for solid and liquid waste. Do not mix incompatible waste streams.
-
Disposal Procedures: Follow your institution's specific procedures for hazardous waste disposal. Do not dispose of this compound or its waste down the drain or in the regular trash.
-
Empty Containers: "Empty" containers of this compound should be triple-rinsed with an appropriate solvent. The rinsate must be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

